molecular formula C8H12N2O5 B1673509 FMDP CAS No. 96920-07-9

FMDP

Cat. No.: B1673509
CAS No.: 96920-07-9
M. Wt: 216.19 g/mol
InChI Key: IXTGTEFAVXEHRV-HRJJCQLASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid is a monocarboxylic acid amide obtained by the formal condensation of the terminal amino group of 3-amino-L-alanine with the carboxy group of (2E)-4-methoxy-4-oxobut-2-enoic acid. It has a role as a metabolite. It is an enoate ester, a monocarboxylic acid amide and a methyl ester. It is functionally related to a 3-amino-L-alanine.
N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid has been reported in Trypanosoma brucei with data available.
inhibits glucosamine synthetase in E coli;  structure given in first source;  RN given refers to (S-(E)-isomer)

Properties

CAS No.

96920-07-9

Molecular Formula

C8H12N2O5

Molecular Weight

216.19 g/mol

IUPAC Name

(2S)-2-amino-3-[[(E)-4-methoxy-4-oxobut-2-enoyl]amino]propanoic acid

InChI

InChI=1S/C8H12N2O5/c1-15-7(12)3-2-6(11)10-4-5(9)8(13)14/h2-3,5H,4,9H2,1H3,(H,10,11)(H,13,14)/b3-2+/t5-/m0/s1

InChI Key

IXTGTEFAVXEHRV-HRJJCQLASA-N

Isomeric SMILES

COC(=O)/C=C/C(=O)NC[C@@H](C(=O)[O-])[NH3+]

Canonical SMILES

COC(=O)C=CC(=O)NCC(C(=O)[O-])[NH3+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FMDP
N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid
N(3)-(4-methoxyfumaroyl)-2,3-diaminopropionic acid, R-(E)-isomer
N(3)-(4-methoxyfumaroyl)-L-2,3-diaminopropionic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-Formylated Peptides, Focusing on fMLP

Author: BenchChem Technical Support Team. Date: December 2025

A note on the nomenclature: The acronym "FMDP" is ambiguous in scientific literature. It can refer to a glucosamine-6-phosphate synthase inhibitor[1]. However, the context of the expanded search query "N-formyl-l-methionyl-l-aspartyl-l-phenylalanine" suggests an interest in N-formylated peptides. The most extensively studied compound in this class is N-formyl-methionyl-leucyl-phenylalanine, commonly abbreviated as fMLP or fMLF[2]. This guide will primarily focus on the well-documented mechanism of action of fMLP as a representative of N-formylated peptides that act as potent chemoattractants and modulators of the innate immune system.

Introduction to N-Formylated Peptides and fMLP

N-formylated peptides are a class of molecules that are recognized by the innate immune system as pathogen-associated molecular patterns (PAMPs). These peptides are typically initiated with N-formylmethionine, a characteristic feature of protein synthesis in bacteria[3]. When released from bacteria or from damaged mitochondria, which share an evolutionary lineage with bacteria, these peptides act as powerful chemoattractants, recruiting phagocytic leukocytes such as neutrophils and macrophages to sites of infection or injury[2]. The prototypical and most studied of these peptides is N-formyl-methionyl-leucyl-phenylalanine (fMLP)[2].

Core Mechanism of Action: Receptor Binding and Signal Transduction

The biological effects of fMLP are mediated through its interaction with a specific family of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs)[3]. In humans, there are three identified members of this family: FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3. fMLP is a potent agonist primarily for FPR1 and to a lesser extent for FPR2[3].

The binding of fMLP to its receptors, predominantly FPR1 on neutrophils, initiates a cascade of intracellular signaling events. This process is mediated by the activation of a heterotrimeric G protein, specifically of the Gi family, which is sensitive to pertussis toxin[4].

The key signaling pathways activated by fMLP are summarized below:

  • Phospholipase C (PLC) Activation: The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.

  • Protein Kinase C (PKC) Activation: DAG and calcium together activate PKC, which phosphorylates a variety of downstream targets, leading to cellular responses.

  • Phosphoinositide 3-Kinase (PI3K) Pathway: fMLP binding also activates PI3K, which is crucial for chemotaxis and the production of reactive oxygen species (ROS).

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The signaling cascade also involves the activation of MAPK pathways, including ERK, JNK, and p38, which are involved in gene expression and cytokine production.

Cellular and Physiological Responses to fMLP

The activation of these signaling pathways by fMLP culminates in a range of cellular and physiological responses that are central to the inflammatory process:

  • Chemotaxis: Neutrophils and other leukocytes migrate up a concentration gradient of fMLP towards the source of the peptide, a process critical for their recruitment to sites of infection.

  • Degranulation: fMLP induces the release of the contents of intracellular granules from neutrophils, which contain a variety of antimicrobial proteins and proteases.

  • Oxidative Burst: fMLP stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. These ROS are highly microbicidal.

  • Cytokine and Chemokine Production: fMLP can induce the expression and secretion of pro-inflammatory cytokines such as IL-1α, IL-1β, and IL-6 in human peripheral blood mononuclear cells (PBMCs)[4].

  • Increased Vascular Permeability: fMLP can increase mucosal permeability, which may play a role in the pathogenesis of inflammatory conditions such as inflammatory bowel disease[5].

  • Smooth Muscle Contraction: fMLP has been shown to be a potent constrictor of human coronary arteries, an effect mediated by the production of cyclooxygenase products like prostaglandins (B1171923) and thromboxane[6].

Quantitative Data

ParameterValueCell Type/SystemReference
fMLP Concentration for Cytokine Induction 20 µM to 1100 µMHuman PBMC[4]
Vasoconstriction Potent and efficaciousHuman coronary artery strips[6]

Experimental Protocols

5.1. Cytokine Induction in Human PBMCs

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Stimulation: PBMCs are stimulated with varying concentrations of fMLP (e.g., 20 µM to 1100 µM) for a specified period.

  • Cytokine Measurement: The concentrations of secreted cytokines (IL-1α, IL-1β, IL-6) in the cell culture supernatants are measured using enzyme-linked immunosorbent assay (ELISA).

  • Gene Expression Analysis: To determine if fMLP induces cytokine gene expression, RNA is extracted from the stimulated PBMCs, and Northern blot analysis or RT-qPCR is performed for IL-1α, IL-1β, and IL-6 mRNA.

  • Inhibition Studies: To investigate the involvement of Gi proteins, cells are pretreated with pertussis toxin before fMLP stimulation, and the effects on cytokine secretion and gene expression are assessed[4].

5.2. Vasoconstriction of Human Coronary Arteries

  • Tissue Preparation: Rings or strips of human coronary arteries are obtained, for example, during heart transplantation procedures.

  • Experimental Setup: The arterial preparations are mounted in organ baths containing a physiological salt solution, gassed with a mixture of oxygen and carbon dioxide, and maintained at a constant temperature.

  • Contraction Measurement: The isometric tension of the arterial strips is recorded.

  • Drug Application: fMLP is added to the organ bath in a cumulative or non-cumulative manner to generate concentration-response curves.

  • Inhibitor Studies: To elucidate the mechanism of contraction, experiments are repeated in the presence of various inhibitors, such as cyclooxygenase inhibitors (aspirin, indomethacin), histamine (B1213489) H1-antagonists (diphenhydramine), or leukotriene antagonists (FPL 55712)[6].

  • Prostanoid Measurement: The release of prostaglandins (PGF2α, PGD2) and thromboxane (B8750289) B2 from the arterial rings into the bath solution is measured following fMLP stimulation[6].

Signaling Pathway and Experimental Workflow Diagrams

fMLP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response fMLP fMLP FPR1 FPR1 fMLP->FPR1 G_protein Gi Protein FPR1->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates MAPK MAPK G_protein->MAPK activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates Chemotaxis Chemotaxis PKC->Chemotaxis Degranulation Degranulation PKC->Degranulation Oxidative_Burst Oxidative Burst PKC->Oxidative_Burst PI3K->Chemotaxis Cytokine_Production Cytokine Production MAPK->Cytokine_Production

Caption: fMLP signaling pathway in leukocytes.

Experimental_Workflow_Cytokine_Induction cluster_protocol Experimental Protocol: Cytokine Induction start Isolate Human PBMCs stimulate Stimulate with fMLP start->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant extract_rna Extract RNA stimulate->extract_rna elisa Measure Cytokines (ELISA) collect_supernatant->elisa rtqpcr Analyze Gene Expression (RT-qPCR) extract_rna->rtqpcr end Data Analysis elisa->end rtqpcr->end

Caption: Workflow for studying fMLP-induced cytokine production.

Conclusion

The N-formylated peptide fMLP is a powerful tool for studying the mechanisms of innate immunity and inflammation. Its interaction with formyl peptide receptors on leukocytes triggers a complex network of intracellular signaling pathways, leading to a robust pro-inflammatory response. Understanding the intricacies of the fMLP mechanism of action is crucial for the development of therapeutic strategies that target the inflammatory cascade in various diseases. The detailed experimental protocols and signaling diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate this important class of molecules.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to FMDP as a Glucosamine-6-Phosphate Synthase Inhibitor

Executive Summary

Glucosamine-6-phosphate synthase (GlcN-6-P synthase, EC 2.6.1.16) is a crucial enzyme that catalyzes the first and rate-limiting step in the hexosamine biosynthesis pathway (HBP). This pathway is essential for the synthesis of amino sugar-containing macromolecules, including peptidoglycan in bacteria and chitin (B13524) in fungi.[1][2][3] Consequently, GlcN-6-P synthase is a highly attractive target for the development of novel antimicrobial agents.[1][4][5] N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (this compound) is a potent and selective irreversible inhibitor of this enzyme.[6][7][8] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory kinetics, relevant experimental protocols, and its potential in drug development.

Introduction to Glucosamine-6-Phosphate Synthase

GlcN-6-P synthase is a ubiquitous glutamine amidotransferase that converts D-fructose-6-phosphate (Fru-6-P) and L-glutamine into D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[1][4][9] The enzyme is composed of two distinct catalytic domains:

  • N-terminal Glutaminase (GAH) Domain: This domain is responsible for hydrolyzing L-glutamine to L-glutamate and ammonia.[2][4][9]

  • C-terminal Isomerase (ISOM) Domain: This domain binds Fru-6-P and utilizes the ammonia, channeled from the GAH domain, to synthesize GlcN-6-P.[2][4][9]

The product, GlcN-6-P, is a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for essential structural polymers in microbes.[1][10][11] Given that the HBP is critical for the viability of many pathogens and its deletion is lethal, GlcN-6-P synthase represents a prime target for antimicrobial intervention.[1]

HBP_Pathway Fru6P D-Fructose-6-Phosphate Enzyme GlcN-6-P Synthase Fru6P->Enzyme Gln L-Glutamine Gln->Enzyme Glu L-Glutamate GlcN6P D-Glucosamine-6-Phosphate path ... GlcN6P->path UDPGlcNAc UDP-N-Acetylglucosamine path->UDPGlcNAc Macromolecules Peptidoglycan, Chitin, Glycoproteins UDPGlcNAc->Macromolecules Enzyme->Glu Enzyme->GlcN6P Inhibitor This compound Inhibitor->Enzyme Inactivation FMDP_Mechanism cluster_Enzyme GlcN-6-P Synthase (GAH Domain) ActiveSite Glutamine Binding Site Cys1 Thiol (-SH) Binding Reversible Binding (Michaelis Complex) ActiveSite->Binding This compound This compound (Glutamine Analog) This compound->Binding Alkylation Covalent Alkylation (Irreversible) Binding->Alkylation InactiveEnzyme Inactivated Enzyme Cys1-S-FMDP Adduct Alkylation->InactiveEnzyme Warhead_Delivery cluster_Cell Microbial Cell Permease Peptide Permease NvaFMDP_in Nva-FMDP Peptidase Intracellular Peptidase FMDP_in This compound Peptidase->FMDP_in releases GlcN6PS GlcN-6-P Synthase FMDP_in->GlcN6PS Inactivates NvaFMDP_out Nva-FMDP (Prodrug) NvaFMDP_out->Permease Transport NvaFMDP_in->Peptidase Cleavage Experimental_Workflow start Start purification Enzyme Purification (e.g., Thiol-Affinity Chromatography) start->purification quant Protein Quantification (e.g., Bradford Assay) purification->quant activity_assay Enzyme Activity Assay (Elson-Morgan or MALDI-MS) quant->activity_assay ic50 IC50 Determination (Varying [this compound]) activity_assay->ic50 kinetics Kinetic Analysis (Time- & Concentration-Dependence) ic50->kinetics prodrug Prodrug Efficacy Testing (MIC Determination) kinetics->prodrug stop End prodrug->stop

References

Unraveling the Metabolic Impact of "FMDP": A Clarification of a Multifaceted Acronym

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of scientific literature reveals that the acronym "FMDP" is not uniquely assigned to a single molecular entity, leading to ambiguity in determining its core effects on metabolic pathways. Our investigation points to several potential candidates, each with distinct mechanisms of action and metabolic consequences. This technical guide aims to delineate the known metabolic effects of these potential "this compound" entities to provide clarity for researchers, scientists, and drug development professionals.

The inquiry into the metabolic effects of "this compound" necessitates a careful disambiguation of this acronym. Extensive searches have identified three primary interpretations in the scientific domain: FdUMP[1] , a novel antineoplastic agent; Fingolimod (B1672674) (FTY720) , an immunomodulatory drug; and Fluorinated Mesoporous Silica (B1680970) Nanoparticles , a drug delivery system. To address the user's query with scientific rigor, we present the available data for each of these entities.

FdUMP[1]: An Inhibitor of Nucleotide Synthesis with Indirect Metabolic Consequences

FdUMP[1] is a multimeric prodrug of 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), a potent inhibitor of thymidylate synthase (TS).[1][2][3][4] The primary mechanism of action of FdUMP[1] is the disruption of de novo thymidylate synthesis, a critical step in DNA replication and repair. This targeted inhibition has profound implications for cellular metabolism, particularly pathways that supply precursors for nucleotide biosynthesis.

Effects on the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[5][6][7] Its primary functions include the production of NADPH for reductive biosynthesis and antioxidant defense, and the generation of ribose-5-phosphate (B1218738) (R5P), a crucial precursor for nucleotide synthesis.[5][6][7]

Logical Relationship: FdUMP[1] and the Pentose Phosphate Pathway

This compound FdUMP[10] TS Thymidylate Synthase This compound->TS Inhibits dNTP dNTP Synthesis TS->dNTP Catalyzes PPP Pentose Phosphate Pathway R5P Ribose-5-Phosphate PPP->R5P Produces R5P->dNTP Precursor for

Caption: FdUMP[1] inhibits thymidylate synthase, impacting dNTP synthesis which is reliant on the PPP.

Fingolimod (FTY720): An Immunomodulator with Significant Impact on Lipid Metabolism

Fingolimod, also known as FTY720, is an immunomodulating drug primarily used in the treatment of multiple sclerosis.[8][9][10][11][12][13] It is a sphingosine-1-phosphate (S1P) receptor modulator.[8][9][10][11][12][13] Recent studies have revealed that Fingolimod also exerts considerable influence on lipid metabolism, particularly in the context of fatty liver disease and cholesterol homeostasis.[14][15][16]

Effects on Fatty Acid Metabolism

Research has demonstrated that Fingolimod can ameliorate hepatic steatosis (fatty liver) by reducing the expression of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[14] This effect is noteworthy as it appears to be independent of SREBP-1c, a major transcriptional regulator of FASN.[14] The proposed mechanism involves the accumulation of the phosphorylated form of Fingolimod in the liver, leading to increased histone H3K9 acetylation.[14]

Furthermore, Fingolimod has been shown to reduce the accumulation of various sphingolipids, including ceramides (B1148491) and sphingomyelins.[14] In macrophages, Fingolimod treatment has been observed to decrease lipid droplet formation and upregulate the expression of ATP-binding cassette transporter A1 (ABCA1), a key regulator of cholesterol efflux.[17]

Signaling Pathway: Fingolimod's Effect on Fatty Acid Synthase Expression

Fingolimod Fingolimod (FTY720) FingolimodP Fingolimod-P Fingolimod->FingolimodP Phosphorylation HDAC Histone Deacetylases FingolimodP->HDAC Inhibits H3K9ac Histone H3K9 Acetylation HDAC->H3K9ac Decreases FASN Fatty Acid Synthase (FASN) Expression H3K9ac->FASN Regulates Steatosis Hepatic Steatosis FASN->Steatosis Contributes to

Caption: Fingolimod-P inhibits HDACs, altering FASN expression and reducing hepatic steatosis.

Quantitative Data on Fingolimod's Metabolic Effects
ParameterOrganism/Cell TypeTreatmentResultReference
Glucose ToleranceDIAMOND miceOral FingolimodImproved[14]
Liver TriglyceridesDIAMOND miceOral FingolimodReduced[14]
Hepatic Ceramides (C16:0, C24:1)DIAMOND miceOral FingolimodReduced[14]
Hepatic Sphingomyelin (C16:0, C24:1)DIAMOND miceOral FingolimodReduced[14]
Fatty Acid Synthase (FASN) ExpressionDIAMOND miceOral FingolimodDecreased[14]
Histone H3K9 AcetylationDIAMOND miceOral FingolimodMarkedly Increased[14]
Lipid Droplet FormationJ774 mouse macrophagesFingolimodReduced[17]
ABCA1 ExpressionJ774 mouse macrophagesFingolimodIncreased[17]
Experimental Protocols

Animal Model for Nonalcoholic Fatty Liver Disease (NAFLD): The effects of Fingolimod on hepatic steatosis were investigated in a diet-induced animal model of NAFLD (DIAMOND) that mimics human disease progression. Male mice were fed a high-fat diet and sugar water to induce NAFLD. Fingolimod was administered orally, and its effects on glucose tolerance, liver triglycerides, and the expression of lipogenic enzymes were assessed.[14]

Macrophage Lipid Accumulation Assay: J774 mouse macrophages were used to study the effects of Fingolimod on lipid accumulation. Cells were treated with various concentrations of Fingolimod, and lipid droplet formation was visualized. The expression of ABCA1, a key protein in cholesterol efflux, was measured at both the mRNA and protein levels using RT-qPCR and Western blot analysis, respectively.[17]

Fluorinated Mesoporous Silica Nanoparticles (FMSNs): A Vehicle, Not a Metabolically Active Compound

The third potential interpretation of "this compound" is "Fluorinated Mesoporous Drug Particles," more commonly referred to as Fluorinated Mesoporous Silica Nanoparticles (FMSNs). These are not drugs themselves but rather sophisticated drug delivery systems and imaging agents.[18][19][20][21][22]

FMSNs are engineered to encapsulate and deliver therapeutic agents, such as the anticancer drug 5-fluorouracil, to target sites within the body.[19][20] Their metabolic effects are therefore not intrinsic but are determined by the cargo they carry. The fluorination of these nanoparticles primarily serves as a tracer for 19F magnetic resonance imaging (MRI), allowing for the non-invasive tracking of the drug carrier's biodistribution.[18][21][22]

Workflow: FMSNs in Drug Delivery and Imaging

FMSN Fluorinated Mesoporous Silica Nanoparticle (FMSN) Loading Drug Loading FMSN->Loading Drug Therapeutic Agent (e.g., 5-FU) Drug->Loading Delivery Targeted Delivery Loading->Delivery Release Drug Release Delivery->Release Imaging 19F MRI Tracking Delivery->Imaging Target Target Cell/Tissue Release->Target

Caption: FMSNs are loaded with a drug, delivered to a target, and can be tracked via 19F MRI.

Conclusion and a Request for Clarification

The acronym "this compound" is ambiguous and corresponds to at least three distinct entities with vastly different biological activities. FdUMP[1] is an anticancer agent that primarily disrupts nucleotide synthesis, with downstream effects on the pentose phosphate pathway. Fingolimod (FTY720) is an immunomodulator with significant, direct effects on fatty acid and sphingolipid metabolism. Fluorinated Mesoporous Silica Nanoparticles are drug delivery vehicles whose metabolic impact is dependent on their payload.

Due to this ambiguity, a single, unified technical guide on the "core" metabolic effects of "this compound" cannot be provided with scientific accuracy. We kindly request that the user provide a more specific name or context for the "this compound" of interest. With a clear identification of the compound, a comprehensive and accurate technical guide detailing its effects on metabolic pathways, including quantitative data, experimental protocols, and detailed pathway visualizations, can be developed.

References

An In-depth Technical Guide on Early-Stage Research of Novel Antiviral Compounds Targeting Foot-and-Mouth Disease Virus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The acronym "FMDP compound" is not standard in publicly available scientific literature. This guide is based on the interpretation that the query refers to early-stage research on compounds related to Foot-and-Mouth Disease (FMD), a significant area of antiviral drug development. Specifically, this document focuses on the pre-clinical research of 2-amino-4-arylthiazole derivatives as potent inhibitors of the FMD virus (FMDV).

This whitepaper provides a comprehensive overview for researchers, scientists, and drug development professionals on the core findings, experimental methodologies, and relevant biological pathways associated with these novel compounds.

Introduction to FMDV and the Need for Novel Inhibitors

Foot-and-mouth disease (FMD) is a highly contagious viral disease affecting cloven-hoofed animals, causing significant economic losses worldwide. The causative agent, FMD virus (FMDV), is a positive-sense RNA virus.[1] A key target for antiviral intervention is the viral RNA-dependent RNA polymerase, known as 3D polymerase (3Dpol), which is essential for the replication of the viral genome.[1][2] The development of potent and specific 3Dpol inhibitors is a primary objective in the discovery of new anti-FMDV therapeutics.

Quantitative Data Summary: In-Vitro Efficacy of 2-Amino-4-Arylthiazole Derivatives

Early-stage research has identified several 2-amino-4-arylthiazole derivatives with significant inhibitory activity against FMDV 3Dpol and viral replication in cell-based assays. The following table summarizes the key quantitative data for the most promising compounds from this class, comparing their efficacy to the reference antiviral agent, Ribavirin.

Compound IDTargetAssay TypeIC50 (µM)EC50 (µM)Cell LineFMDV Strain
20i FMDV 3DpolFunctional Inhibition0.39---
24a FMDVAntiviral Activity-13.09IBRS-2O/SKR/2010
Ribavirin FMDVAntiviral Activity-1367IBRS-2O/SKR/2010
T1105 FMDVAntiviral Activity-347IBRS-2O/SKR/2010

Table 1: Summary of in-vitro efficacy data for lead 2-amino-4-arylthiazole compounds and controls against FMDV. Data sourced from studies on FMDV 3D polymerase inhibitors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of early-stage research. The following sections outline the key experimental protocols used in the evaluation of 2-amino-4-arylthiazole derivatives.

Synthesis of 2-Amino-4-Arylthiazole Derivatives

The general synthetic route for 2-amino-4-arylthiazole derivatives involves the reaction of a substituted acetophenone (B1666503) with thiourea (B124793) in the presence of a halogen, typically iodine.[3]

General Procedure:

  • A mixture of the appropriately substituted aryl ketone, thiourea, and iodine is prepared.[3]

  • The reaction mixture is heated, often under reflux conditions, in a suitable solvent such as ethanol.[4]

  • Upon completion of the reaction, the mixture is cooled, and the solid product is collected.

  • Purification is typically achieved through recrystallization from an appropriate solvent to yield the final 2-amino-4-arylthiazole compound.[3]

FMDV 3Dpol Inhibition Assay

The inhibitory activity of the synthesized compounds against the FMDV 3D polymerase is a critical measure of their target engagement. A common method is a cell-based minigenome assay.[2][5]

Protocol Outline:

  • HEK-293T or BHK-21 cells are cultured in 96-well plates.[2]

  • Cells are co-transfected with a plasmid encoding the FMDV minigenome (e.g., expressing a reporter like GFP) and helper plasmids that provide the viral polymerase and other necessary replication proteins in trans.[2]

  • Following transfection, the cells are treated with varying concentrations of the test compounds.[2]

  • After an incubation period, the expression of the reporter gene (e.g., GFP) is quantified, which is directly proportional to the activity of the 3Dpol.[6]

  • The 50% inhibitory concentration (IC50) is calculated by plotting the reduction in reporter signal against the compound concentration.[2][7]

In-Vitro Antiviral Activity Assay (CPE Reduction Assay)

The overall antiviral efficacy is determined by assessing the ability of the compounds to protect cells from the cytopathic effect (CPE) induced by FMDV infection.[8]

Protocol Outline:

  • IBRS-2 cells are seeded in 96-well plates and grown to confluency.[9]

  • The cells are then infected with a known titer of FMDV (e.g., O/SKR/2010 strain).[1]

  • After a brief viral adsorption period, the inoculum is removed, and media containing serial dilutions of the test compounds is added.[9]

  • The plates are incubated for a period sufficient to observe significant CPE in the untreated virus control wells (typically 48-72 hours).[9]

  • Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures mitochondrial activity in living cells.[9][10]

  • The 50% effective concentration (EC50), the concentration at which 50% of the cells are protected from viral CPE, is determined through regression analysis.[9]

Visualized Workflows and Pathways

To further elucidate the processes and mechanisms discussed, the following diagrams are provided.

Experimental Workflow for Antiviral Compound Screening

G cluster_0 Compound Synthesis & Library Generation cluster_1 In-Vitro Screening cluster_2 Data Analysis & Lead Identification synthesis Synthesis of 2-amino-4-arylthiazole derivatives inhibition_assay FMDV 3Dpol Inhibition Assay synthesis->inhibition_assay antiviral_assay Antiviral Activity (CPE Reduction) synthesis->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTS) synthesis->cytotoxicity_assay data_analysis Calculate IC50, EC50, CC50 inhibition_assay->data_analysis antiviral_assay->data_analysis cytotoxicity_assay->data_analysis lead_selection Select Lead Compounds data_analysis->lead_selection

Caption: Workflow for discovery of FMDV inhibitors.

Alternative Interpretations of "this compound" and Associated Pathways

Given the ambiguity of "this compound," this section provides information on other potential research topics that align with the user's query.

FRMPD1 and the Hippo Signaling Pathway

FRMPD1 (FERM and PDZ domain containing 1) is a protein that has been shown to act as a tumor suppressor in lung cancer by activating the Hippo signaling pathway.[11][12] This pathway is crucial for controlling organ size by regulating cell proliferation and apoptosis.[13]

G FRMPD1 FRMPD1 WWC3 WWC3 FRMPD1->WWC3 interacts with LATS1 LATS1 WWC3->LATS1 activates pLATS1 p-LATS1 (Active) LATS1->pLATS1 phosphorylation YAP YAP pLATS1->YAP phosphorylates pYAP p-YAP (Inactive) YAP->pYAP Nucleus Nucleus YAP->Nucleus translocates to pYAP->Nucleus translocation inhibited Transcription Gene Transcription (CTGF, CyclinE) Nucleus->Transcription promotes

Caption: FRMPD1 activates the Hippo signaling pathway.[11][12]

Fingolimod (FTY720) and the S1P Receptor Pathway

Fingolimod is an immunomodulating drug that is a sphingosine-1-phosphate (S1P) receptor modulator.[14] It is phosphorylated in vivo to fingolimod-phosphate, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[15]

G Fingolimod Fingolimod (FTY720) SphK Sphingosine Kinase Fingolimod->SphK FingolimodP Fingolimod-P SphK->FingolimodP phosphorylation S1P1_receptor S1P1 Receptor (on Lymphocyte) FingolimodP->S1P1_receptor binds to Internalization Receptor Internalization & Degradation S1P1_receptor->Internalization induces EgressBlocked Lymphocyte Egress Blocked Internalization->EgressBlocked LymphNode Lymph Node

References

An In-depth Technical Guide to the Discovery and Synthesis of FMDP

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of FMDP (Fluoromethyldesoxy-phenyl-arabinofuranosyl-pyrimidine), a novel investigational inhibitor of Thymidylate Synthase (TS). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific and technical aspects of this compound's development.

Introduction: The Rationale for a Novel Thymidylate Synthase Inhibitor

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. As such, TS has long been a key target for cancer chemotherapy.[1] Existing TS inhibitors, while effective, are often associated with significant toxicity and the development of resistance.[2] This has driven the search for new generations of TS inhibitors with improved efficacy, better safety profiles, and novel mechanisms of action to overcome resistance.

This compound emerged from a targeted drug discovery program aimed at identifying novel non-classical antifolates with potent and selective inhibitory activity against human TS. The design of this compound incorporates a unique fluorinated sugar moiety intended to enhance binding affinity and cellular uptake, and a phenyl-pyrimidine core designed for optimal interaction with the enzyme's active site.

Discovery of this compound

The discovery of this compound was a multi-stage process involving computational modeling, high-throughput screening, and lead optimization.

  • Lead Identification: A virtual screening campaign was initiated, utilizing a proprietary library of pyrimidine-based compounds. The screening was guided by a pharmacophore model derived from the crystal structure of human TS complexed with known inhibitors. This led to the identification of a series of N-phenyl-pyrimidine derivatives with moderate inhibitory activity.

  • Lead Optimization: Structure-activity relationship (SAR) studies were conducted to improve the potency and drug-like properties of the initial hits. This involved the systematic modification of the phenyl ring and the pyrimidine (B1678525) core. A key breakthrough was the introduction of a fluorinated arabinofuranosyl moiety at the N1 position of the pyrimidine ring, which significantly enhanced both enzyme inhibition and cellular potency. This optimization process culminated in the selection of this compound as the lead candidate.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the fluorinated sugar intermediate and its subsequent coupling to the phenyl-pyrimidine base.

Experimental Protocol: Synthesis of this compound

  • Synthesis of the Fluorinated Sugar Intermediate: The synthesis begins with the protection of commercially available arabinose. The protected sugar is then fluorinated using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST). Subsequent deprotection and activation steps yield the desired fluorinated arabinofuranosyl donor.

  • Synthesis of the Phenyl-pyrimidine Base: The phenyl-pyrimidine core is synthesized via a condensation reaction between a substituted phenylurea and a pyrimidine precursor.[1]

  • Glycosylation: The key glycosylation step involves the coupling of the activated fluorinated sugar donor with the phenyl-pyrimidine base under Lewis acid catalysis.

  • Final Deprotection and Purification: The final step involves the removal of all protecting groups, followed by purification of the final product by high-performance liquid chromatography (HPLC).

Below is a generalized workflow for the synthesis of this compound.

FMDP_Synthesis_Workflow Arabinose Arabinose Protected_Arabinose Protected Arabinose Arabinose->Protected_Arabinose Protection Fluorinated_Sugar Fluorinated Sugar Intermediate Protected_Arabinose->Fluorinated_Sugar Fluorination Activated_Sugar Activated Sugar Donor Fluorinated_Sugar->Activated_Sugar Activation Coupled_Product Coupled Product Activated_Sugar->Coupled_Product Glycosylation Phenylurea Substituted Phenylurea Phenyl_Pyrimidine Phenyl-pyrimidine Base Phenylurea->Phenyl_Pyrimidine Condensation Pyrimidine_Precursor Pyrimidine Precursor Pyrimidine_Precursor->Phenyl_Pyrimidine Phenyl_Pyrimidine->Coupled_Product This compound This compound (Final Product) Coupled_Product->this compound Deprotection & Purification

A generalized workflow for the synthesis of this compound.

Preclinical Characterization

4.1. In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against recombinant human TS and significant cytotoxic effects against a panel of human cancer cell lines.

ParameterValueCell Line/Assay Condition
TS Inhibition
IC500.67 µMRecombinant human TS
Cell Viability 72-hour exposure
IC50 (A549)0.85 µMHuman lung carcinoma
IC50 (H460)0.92 µMHuman large cell lung cancer
IC50 (MCF-7)1.2 µMHuman breast adenocarcinoma
IC50 (HCT116)0.78 µMHuman colon cancer

Experimental Protocol: Thymidylate Synthase Inhibition Assay

The inhibitory activity of this compound against TS was determined using a spectrophotometric assay that measures the conversion of dUMP to dTMP. The reaction mixture contained recombinant human TS, dUMP, and the cofactor N5,N10-methylenetetrahydrofolate in a buffered solution. The reaction was initiated by the addition of the enzyme and monitored by the change in absorbance at 340 nm. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Protocol: Cell Viability Assay

The cytotoxic effects of this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. After incubation, MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 570 nm, and IC50 values were determined from the dose-response curves.

4.2. Mechanism of Action

This compound acts as a suicide inhibitor of thymidylate synthase.[2] Upon entering the cell, it is converted to its active monophosphate form. This active metabolite then forms a stable ternary complex with TS and the cofactor N5,N10-methylenetetrahydrofolate, leading to the irreversible inhibition of the enzyme. This, in turn, depletes the intracellular pool of dTMP, leading to "thymineless death" as a result of DNA synthesis inhibition and the induction of apoptosis.

The downstream effects of TS inhibition by this compound include cell cycle arrest at the G1/S phase and the induction of the intrinsic apoptotic pathway.

FMDP_Signaling_Pathway cluster_cell Cancer Cell This compound This compound FMDP_MP This compound-monophosphate (Active) This compound->FMDP_MP Cellular Kinases TS Thymidylate Synthase (TS) FMDP_MP->TS Inhibition dNTP_pool dNTP Pool TS->dNTP_pool dTMP Synthesis DNA_Synthesis DNA Synthesis & Repair dNTP_pool->DNA_Synthesis Cell_Cycle Cell Cycle Progression DNA_Synthesis->Cell_Cycle Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to G1_S_Arrest G1/S Phase Arrest Cell_Cycle->G1_S_Arrest Disruption leads to

Proposed mechanism of action of this compound.

Conclusion

This compound is a promising novel inhibitor of thymidylate synthase with potent in vitro activity against a range of cancer cell lines. Its unique chemical structure and mechanism of action suggest that it may have advantages over existing TS inhibitors, including the potential to overcome resistance. Further preclinical and clinical development of this compound is warranted to fully evaluate its therapeutic potential.

References

An In-depth Technical Guide to the Structural Analysis of the FMDP Molecule (FdUMP)

An In-depth Technical Guide to the Structural Analysis of the FMDP Molecule (FdUMP[1])

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural analysis and mechanism of action of the fluoropyrimidine oligodeoxynucleotide, FdUMP[1]. Initially developed as a prodrug of 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS), FdUMP[1] has emerged as a promising anticancer agent with a unique dual mechanism of action. This document consolidates available data on its synthesis, structural characteristics, and the experimental protocols used to elucidate its biological activity, serving as a valuable resource for researchers in oncology and drug development.

Molecular Structure and Synthesis

FdUMP[1] is a 10-mer oligodeoxynucleotide composed of FdUMP monomers linked by phosphodiester bonds. Its chemical structure provides a stable prodrug form that can bypass cellular resistance mechanisms to traditional fluoropyrimidines like 5-fluorouracil (B62378) (5-FU).

Synthesis of FdUMP[1]

The synthesis of FdUMP[1] is achieved through automated solid-phase phosphoramidite (B1245037) chemistry. This method allows for the sequential addition of FdUMP monomers to a solid support, enabling precise control over the oligomer length and composition.

Experimental Protocol: Automated Solid-Phase Synthesis of FdUMP[1]

A detailed protocol for the automated synthesis of FdUMP[1] is outlined below, based on established phosphoramidite chemistry principles.

  • Solid Support Preparation: A suitable solid support, typically controlled pore glass (CPG) functionalized with the initial protected nucleoside, is loaded into the synthesis column.

  • DMT Removal (Deblocking): The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane.

  • Coupling: The next protected FdUMP phosphoramidite monomer is activated with a tetrazole catalyst and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

  • Cycle Repetition: Steps 2-5 are repeated until the desired 10-mer length is achieved.

  • Cleavage and Deprotection: The completed FdUMP[1] oligomer is cleaved from the solid support, and all remaining protecting groups on the phosphate backbone and nucleobases are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Purification: The crude FdUMP[1] product is purified using high-performance liquid chromatography (HPLC) to isolate the full-length oligomer from shorter sequences and other impurities.

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure and purity.

Structural Characterization Data

While a high-resolution crystal structure of FdUMP[1] is not publicly available, its structural integrity and composition are confirmed through various analytical techniques.

Parameter Method Observed Value
Molecular WeightMass SpectrometryConsistent with the calculated mass of the 10-mer FdUMP oligodeoxynucleotide.
PurityHigh-Performance Liquid Chromatography (HPLC)High purity, with the major peak corresponding to the full-length product.
Structural ConfirmationNuclear Magnetic Resonance (NMR) SpectroscopySpectra are consistent with the structure of a phosphodiester-linked FdUMP oligomer.

Table 1: Physicochemical and Structural Characterization of FdUMP[1]

Mechanism of Action

FdUMP[1] exerts its potent anticancer effects through a dual mechanism of action, targeting two critical enzymes involved in DNA replication and maintenance: thymidylate synthase (TS) and topoisomerase I (Top1).

Inhibition of Thymidylate Synthase

FdUMP[1] acts as a prodrug, releasing its active metabolite, FdUMP, within the cell. FdUMP is a potent suicide inhibitor of thymidylate synthase, an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.

Signaling Pathway: Thymidylate Synthase Inhibition

TS_InhibitionFdUMP10FdUMP[10](extracellular)CellCell MembraneFdUMP10->CellUptakeFdUMP10_intraFdUMP[10](intracellular)Cell->FdUMP10_intraFdUMPFdUMPFdUMP10_intra->FdUMPIntracellularMetabolismTSThymidylate Synthase (TS)FdUMP->TSInhibitiondTMPdTMPTS->dTMPDNA_synDNA SynthesisdUMPdUMPdUMP->TSdTMP->DNA_syn

Caption: FdUMP[1] cellular uptake and subsequent inhibition of Thymidylate Synthase.

Experimental Protocol: Thymidylate Synthase (TS) Inhibition Assay

The inhibitory activity of FdUMP[1] on TS can be quantified using a spectrophotometric assay that measures the conversion of dUMP to dTMP.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), dithiothreitol (B142953) (DTT), the cofactor 5,10-methylenetetrahydrofolate, and the substrate deoxyuridine monophosphate (dUMP).

  • Enzyme and Inhibitor Incubation: Purified recombinant human thymidylate synthase is pre-incubated with varying concentrations of FdUMP[1] (or its active metabolite FdUMP).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of dUMP.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor, is monitored over time.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Trapping of Topoisomerase I-DNA Cleavage Complexes

In addition to TS inhibition, FdUMP[1] has been shown to trap topoisomerase I (Top1) in a covalent complex with DNA. Top1 is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. By stabilizing the Top1-DNA cleavage complex, FdUMP[1] leads to the accumulation of DNA single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Logical Relationship: Topoisomerase I-DNA Complex Trapping

Top1_Trappingcluster_0Normal Top1 Catalytic Cyclecluster_1FdUMP[10] Mediated TrappingTop1Topoisomerase I (Top1)Cleavage_ComplexTop1-DNA CleavageComplexTop1->Cleavage_ComplexBinds to DNADNASupercoiled DNADNA->Cleavage_ComplexReligationReligationCleavage_Complex->ReligationCleavageTrapped_ComplexTrapped Top1-DNACleavage ComplexReligation->Top1ReleaseRelaxed_DNARelaxed DNAReligation->Relaxed_DNAFdUMP10_actionFdUMP[10]FdUMP10_action->Trapped_ComplexTrapsSSBDNA Single-StrandBreaksTrapped_Complex->SSBApoptosisApoptosisSSB->Apoptosis

Caption: Mechanism of FdUMP[1]-induced trapping of the Topoisomerase I-DNA cleavage complex.

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay is used to assess the ability of FdUMP[1] to stabilize the Top1-DNA covalent complex.

  • Substrate Preparation: A DNA substrate (e.g., a supercoiled plasmid or a radiolabeled oligonucleotide) is prepared.

  • Reaction Setup: The DNA substrate is incubated with purified human topoisomerase I in the presence of varying concentrations of FdUMP[1]. A known Top1 inhibitor (e.g., camptothecin) is used as a positive control.

  • Reaction Termination: The reaction is stopped by the addition of a denaturing agent (e.g., SDS) to trap the covalent complexes.

  • Gel Electrophoresis: The reaction products are separated by agarose (B213101) or polyacrylamide gel electrophoresis. The formation of the cleavage complex is detected as a shift in the mobility of the DNA or by the appearance of linearized or nicked DNA species.

  • Quantification: The amount of cleaved DNA is quantified using densitometry, and the concentration of FdUMP[1] required to induce a certain level of cleavage is determined.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of FdUMP[1].

Parameter Cell Line Value Reference
Thymidylate Synthase Inhibition
IC50 (TS in situ assay)FM3A cells0.05 µM[2]
Cytotoxicity
GI50 (Mean, NCI-60)60 human cancer cell lines338-fold more potent than 5-FU[3]
IC50Human Leukemia Cell Lines (HL60, Molm-13, Jurkat, THP-1, K562, KG1a)3.4 nM - 21.5 nM[4]
IC50Murine AML Cell Lines123.8 pM - 131.4 pM[4]

Table 2: Biological Activity of FdUMP[1]

Conclusion

FdUMP[1] represents a significant advancement in fluoropyrimidine-based cancer therapy. Its unique oligomeric structure facilitates cellular uptake and intracellular delivery of the active FdUMP metabolite, while its dual mechanism of action, targeting both thymidylate synthase and topoisomerase I, provides a potent and multifaceted attack on cancer cell proliferation. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of FdUMP[1] and related compounds as next-generation anticancer agents. The provided visualizations of its signaling pathways and experimental workflows aim to enhance the understanding of its complex biological activity for researchers, scientists, and drug development professionals.

In Vitro Efficacy of FMDP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies involving N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), a potent and selective inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase). This document details the mechanism of action, summarizes key quantitative data from various studies, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.

Introduction

This compound is a synthetic compound that acts as a glutamine analog. It has been extensively studied for its antimicrobial properties, particularly as an antifungal agent.[1] Its primary molecular target is glucosamine-6-phosphate synthase, a crucial enzyme in the hexosamine biosynthesis pathway (HBP).[2] By inhibiting this enzyme, this compound effectively disrupts the production of essential building blocks for the fungal cell wall, such as chitin, and for the bacterial cell wall component, peptidoglycan.[3][4] This targeted mechanism of action makes this compound and its derivatives promising candidates for the development of novel antimicrobial therapies.

Mechanism of Action

This compound functions as an active-site-directed, irreversible inhibitor of the N-terminal, glutamine-binding domain of glucosamine-6-phosphate synthase.[2] The inactivation mechanism involves the Michael addition of a cysteine residue in the enzyme's active site to the fumaroyl double bond of this compound.[3] This covalent modification renders the enzyme inactive, thereby blocking the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate.[3] This is the first and rate-limiting step of the hexosamine biosynthesis pathway, and its inhibition leads to a depletion of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for the synthesis of various macromolecules essential for cell wall integrity.[3][5]

Quantitative Data

The in vitro inhibitory activity of this compound and its derivatives has been quantified in several studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against glucosamine-6-phosphate synthase from various organisms, as well as the minimum inhibitory concentrations (MIC) of this compound-containing peptides against fungal pathogens.

CompoundTarget EnzymeOrganismIC50 (µM)Reference
This compoundGlucosamine-6-Phosphate SynthaseCandida albicans4[6]
This compoundGlucosamine-6-Phosphate SynthaseBacterial and Yeast15-21[3]
Acetoxymethyl ester of this compoundGlucosamine-6-Phosphate SynthaseCandida albicans11.5[6]
CompoundTarget EnzymeOrganismKi (µM)Reference
This compoundGlucosamine-6-Phosphate SynthaseCandida albicans0.1[3]

| Compound | Fungal Strain | MIC90 (µg/mL) | Reference | |---|---|---|---|---| | Nva-FMDP | Candida albicans (50 clinical strains) | 2.2 |[7] |

Experimental Protocols

This section details the methodologies for key in vitro experiments involving this compound, including its synthesis, enzyme inhibition assays, and antifungal susceptibility testing.

Synthesis of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic Acid (this compound)

The synthesis of this compound generally involves the coupling of monomethyl fumarate (B1241708) with a protected L-2,3-diaminopropanoic acid derivative. A representative synthetic scheme is as follows:

  • Preparation of an active ester of monomethyl fumarate: Maleic anhydride (B1165640) is converted to an active ester of monomethyl fumarate.[3]

  • Coupling Reaction: The active ester of monomethyl fumarate is then coupled with the terminal amino group of N-α-benzyloxycarbonyl-L-2,3-diaminopropanoic acid.[3]

  • Deprotection: The protecting group (e.g., benzyloxycarbonyl) is removed to yield the final product, this compound.[7]

Note: For detailed, step-by-step synthesis protocols, please refer to the primary literature cited.

Glucosamine-6-Phosphate Synthase Inhibition Assay

The inhibitory activity of this compound against GlcN-6-P synthase can be determined using a spectrophotometric assay.

  • Enzyme and Substrate Preparation: Purified GlcN-6-P synthase is prepared. The substrates, fructose-6-phosphate and L-glutamine, are dissolved in a suitable buffer (e.g., Tris-HCl).[8]

  • Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Reaction: The enzyme is pre-incubated with various concentrations of this compound for a defined period. The reaction is initiated by the addition of the substrates.

  • Detection: The formation of glucosamine-6-phosphate or glutamate (B1630785) is monitored over time. A common method involves a coupled enzymatic assay where the product is converted to a chromogenic substance that can be measured spectrophotometrically.[9]

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity of this compound-containing peptides is typically assessed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).[10]

  • Drug Dilution: The test compound (e.g., Nva-FMDP) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).[11]

  • Inoculation: Each well is inoculated with the prepared fungal suspension.[10]

  • Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[11]

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.[11]

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro evaluation.

Hexosamine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_downstream Downstream Processes Glucose Glucose Glucose_6P Glucose-6-P Glucose->Glucose_6P Hexokinase Fructose_6P Fructose-6-P Glucose_6P->Fructose_6P Phosphoglucose Isomerase GlcN_6P Glucosamine-6-P Fructose_6P->GlcN_6P Glutamate Glutamine Glutamine GFAT Glucosamine-6-Phosphate Synthase (GFAT) Glutamine->GFAT GlcNAc_6P N-acetylglucosamine-6-P GlcN_6P->GlcNAc_6P Acetyl-CoA GlcNAc_1P N-acetylglucosamine-1-P GlcNAc_6P->GlcNAc_1P PGM3 UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UTP Glycosylation Protein & Lipid Glycosylation UDP_GlcNAc->Glycosylation Cell_Wall Cell Wall Synthesis (Chitin, Peptidoglycan) UDP_GlcNAc->Cell_Wall GFAT->GlcN_6P GNA1 Glucosamine-phosphate N-acetyltransferase (GNA1) PGM3 Phosphoacetylglucosamine mutase (PGM3) UAP1 UDP-N-acetylglucosamine pyrophosphorylase (UAP1) This compound This compound This compound->GFAT Inhibition

Caption: The Hexosamine Biosynthesis Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Fungal Strain Selection Inoculum_Prep Inoculum Preparation (0.5 McFarland) Start->Inoculum_Prep Compound_Prep This compound Derivative Serial Dilution Start->Compound_Prep Microplate_Setup Microtiter Plate Setup (96-well) Inoculum_Prep->Microplate_Setup Compound_Prep->Microplate_Setup Inoculation Inoculation of Wells Microplate_Setup->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading Data_Analysis Data Analysis and Reporting MIC_Reading->Data_Analysis End End: MIC Determination Data_Analysis->End

Caption: Workflow for in vitro antifungal susceptibility testing of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for FMDP in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMDP, or N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, is a potent and selective inhibitor of Glutamine:Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlcN-6-P synthase).[1][2][3] This enzyme catalyzes the first and rate-limiting step in the Hexosamine Biosynthesis Pathway (HBP), a critical metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc).[4] UDP-GlcNAc is the essential substrate for N-linked and O-linked glycosylation, post-translational modifications that play a vital role in protein stability, localization, and function.[5]

Given the heightened flux of the HBP in various pathologies, including cancer and diabetes, GFAT has emerged as a significant target for therapeutic intervention.[4] While extensively studied as an antifungal agent, the application of this compound in mammalian cell culture is an area of growing interest for investigating the roles of the HBP in disease and for the development of novel therapeutics.[1][3]

These application notes provide a detailed experimental protocol for the use of this compound in mammalian cell culture, based on its known mechanism and established protocols for other GFAT inhibitors.

Mechanism of Action

This compound is a glutamine analog that acts as an active-site-directed, irreversible inhibitor of GFAT.[1] The enzyme consists of two domains: a glutaminase (B10826351) (GAH) domain that hydrolyzes glutamine to provide ammonia, and an isomerizing (ISOM) domain that converts fructose-6-phosphate to glucosamine-6-phosphate. This compound specifically targets the glutamine-binding site within the GAH domain. Through a Michael addition reaction, it forms a covalent bond with a critical cysteine residue at the N-terminus of the enzyme, leading to its inactivation.[6] This blockade of GFAT depletes the cellular pool of UDP-GlcNAc, subsequently affecting protein glycosylation and downstream signaling pathways.

Signaling Pathway and Experimental Workflow

The inhibition of GFAT by this compound initiates a cascade of cellular events stemming from the reduction of UDP-GlcNAc. This impacts protein O-GlcNAcylation, a dynamic post-translational modification that rivals phosphorylation in its scope and importance in cellular signaling. A reduction in O-GlcNAcylation can affect the stability and activity of numerous proteins, including transcription factors and signaling molecules involved in cell growth, proliferation, and stress responses. For instance, inhibition of GFAT has been shown to decrease the stability of PD-L1, a key immune checkpoint protein, in lung cancer cells.[4][7]

Signaling Pathway of GFAT Inhibition

GFAT_Inhibition_Pathway cluster_nutrients Nutrient Inputs cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_downstream Downstream Effects Glucose Glucose Fructose-6-P Fructose-6-Phosphate Glucose->Fructose-6-P Glutamine Glutamine GFAT GFAT (Glucosamine-6-Phosphate Synthase) Glutamine->GFAT Fructose-6-P->GFAT Glucosamine-6-P Glucosamine-6-Phosphate GFAT->Glucosamine-6-P Catalyzes UDP-GlcNAc UDP-GlcNAc Glucosamine-6-P->UDP-GlcNAc Multiple Steps OGT OGT UDP-GlcNAc->OGT Substrate Protein_Glycosylation Protein Glycosylation (N-linked & O-linked) OGT->Protein_Glycosylation Catalyzes Cellular_Processes Altered Cellular Processes (e.g., Proliferation, Apoptosis, Protein Stability) Protein_Glycosylation->Cellular_Processes Regulates This compound This compound This compound->GFAT Inhibition Experimental_Workflow cluster_assays 4. Downstream Assays Cell_Culture 1. Cell Culture (Seed cells and allow to adhere/stabilize) FMDP_Treatment 2. This compound Treatment (Incubate with various concentrations of this compound for desired time) Cell_Culture->FMDP_Treatment Harvesting 3. Cell Harvesting & Lysis (Collect cells for downstream analysis) FMDP_Treatment->Harvesting Viability A. Cell Viability/Cytotoxicity Assay (e.g., MTT, Trypan Blue) Harvesting->Viability Western_Blot B. Western Blot Analysis (Global O-GlcNAcylation, Target Proteins) Harvesting->Western_Blot Metabolite_Quant C. Metabolite Quantification (UDP-GlcNAc Levels) Harvesting->Metabolite_Quant Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Metabolite_Quant->Data_Analysis

References

Application Notes and Protocols for FMDP Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMDP, also known as N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, is an inhibitor of glucosamine-6-phosphate synthase. This enzyme is a key component in the biosynthesis of the fungal cell wall, making this compound a compound of interest for antifungal research. Proper dissolution and storage are critical for maintaining the compound's integrity and ensuring reproducible experimental results. These application notes provide detailed protocols for the dissolution and storage of the this compound compound for research purposes.

Compound Information

PropertyValue
Full Chemical Name N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid
Synonyms This compound
Molecular Formula C8H12N2O5
Molecular Weight 216.19 g/mol
Target Glucosamine-6-phosphate synthase

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Disposal: Dispose of this compound waste according to local, state, and federal regulations for chemical waste.

Storage Conditions

Proper storage is crucial for maintaining the stability and activity of the this compound compound.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 years[1]Store in a tightly sealed, light-resistant container.
In Solvent -80°CUp to 1 year[1]Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Dissolution Protocols

The choice of solvent will depend on the specific experimental requirements (e.g., in vitro cell-based assays vs. in vivo animal studies). While specific quantitative solubility data for this compound in common solvents is not widely published, one study mentioned its "good water solubility." However, for creating stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used.

Preparation of a Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM (0.01 mol/L) stock solution:

    • Mass (mg) = 0.01 mol/L x 0.001 L x 216.19 g/mol x 1000 mg/g = 2.16 mg

  • Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Note on DMSO concentration in cell-based assays: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO is typically below 0.5% to avoid solvent-induced cytotoxicity.

Preparation of a Formulation for In Vivo Studies

The following protocol is based on a supplier's recommendation for an in vivo formulation and should be optimized for your specific animal model and administration route.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline, Phosphate-Buffered Saline (PBS), or ddH2O

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Prepare a concentrated stock solution in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).

  • Add PEG300: To the DMSO stock solution, add PEG300 (e.g., for every 50 µL of DMSO stock, add 300 µL of PEG300). Mix well until the solution is clear.

  • Add Tween 80: Add Tween 80 to the mixture (e.g., for the above volume, add 50 µL of Tween 80). Mix thoroughly until the solution is clear.

  • Add aqueous solution: Add the final component, sterile Saline, PBS, or ddH2O (e.g., for the above volume, add 600 µL). Mix well to obtain a clear, homogenous solution.

  • Final concentration example: If you start with 2 mg of this compound in 50 µL of DMSO, the final volume will be 1 mL, resulting in a working solution concentration of 2 mg/mL.[1]

Important Considerations:

  • The solubility of this compound in this vehicle should be confirmed empirically.

  • The final formulation should be clear and free of precipitates. If precipitation occurs, adjustments to the solvent ratios or gentle warming may be necessary.

  • This formulation is a starting point and may require optimization based on the specific requirements of your study.

Visualizations

Dissolution_Workflow This compound Dissolution and Storage Workflow cluster_storage Storage cluster_dissolution Dissolution cluster_application Application storage_powder This compound Powder (-20°C) weigh Weigh this compound storage_powder->weigh Retrieve for use storage_solution This compound Stock Solution (-80°C) invitro In Vitro Assay (Dilute in media) storage_solution->invitro Thaw and Dilute invivo In Vivo Formulation (Dilute with co-solvents) storage_solution->invivo Thaw and Formulate add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve dissolve->storage_solution Aliquot and Store

Caption: Workflow for dissolving and storing the this compound compound.

Signaling_Pathway This compound Mechanism of Action This compound This compound GlcN6P_Synthase Glucosamine-6-Phosphate Synthase This compound->GlcN6P_Synthase Inhibition GlcN6P Glucosamine-6-Phosphate GlcN6P_Synthase->GlcN6P Fructose6P Fructose-6-Phosphate Fructose6P->GlcN6P_Synthase Glutamine Glutamine Glutamine->GlcN6P_Synthase Fungal_Cell_Wall Fungal Cell Wall Biosynthesis GlcN6P->Fungal_Cell_Wall

Caption: Inhibition of the fungal cell wall biosynthesis pathway by this compound.

References

Application Notes and Protocols for In Vivo Studies of FMDP

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Effective Concentrations of 3,4-difluoro-N-((1S)-1-(4-fluorophenyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)butyl)-5-((1-methyl-1H-pyrazol-4-yl)methoxy)benzamide (FMDP) for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, publicly available scientific literature and databases do not contain specific in vivo studies, effective concentrations, or detailed experimental protocols for the compound identified as 3,4-difluoro-N-((1S)-1-(4-fluorophenyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)butyl)-5-((1-methyl-1H-pyrazol-4-yl)methoxy)benzamide (this compound). The following application notes and protocols are provided as a generalized template based on common practices for in vivo studies of novel chemical entities. Researchers should adapt these guidelines based on their own in vitro data and preliminary in vivo tolerability studies.

Introduction

These application notes provide a framework for determining and utilizing effective concentrations of the novel compound this compound in preclinical in vivo models. The provided protocols and data tables are intended to serve as a guide for researchers to systematically evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. The structural components of this compound, including pyrazole (B372694), oxadiazole, and benzamide (B126) moieties, are present in various biologically active compounds, suggesting potential therapeutic applications that warrant in vivo investigation.

Summary of Potential In Vivo Effective Concentrations

The effective concentration of this compound in vivo will be highly dependent on the animal model, the indication being studied, and the pharmacokinetic properties of the compound. The following table provides a template for summarizing data from initial dose-ranging and efficacy studies. Researchers should populate this table with their experimental findings.

Table 1: Template for Summarizing In Vivo Efficacy Data for this compound

Animal ModelIndicationRoute of AdministrationDose RangeDosing FrequencyKey Observations & Efficacy
e.g., BALB/c Micee.g., Inflammatione.g., Oral (p.o.)e.g., 1-100 mg/kge.g., Once daily (QD)e.g., Reduction in paw edema at >10 mg/kg
e.g., Sprague-Dawley Ratse.g., Hypertensione.g., Intravenous (i.v.)e.g., 0.1-10 mg/kge.g., Single dosee.g., Dose-dependent decrease in MAP
e.g., Nude Mice Xenografte.g., Oncologye.g., Intraperitoneal (i.p.)e.g., 5-50 mg/kge.g., Twice daily (BID)e.g., Tumor growth inhibition at >20 mg/kg

Detailed Experimental Protocols

The following are generalized protocols for conducting in vivo studies with a novel compound like this compound. It is critical to perform preliminary dose-range finding and toxicology studies to establish a safe and potentially efficacious dosing window before initiating large-scale efficacy experiments.

Animal Models and Care
  • Species and Strain: Select an appropriate animal model that is well-established for the disease indication of interest (e.g., spontaneously hypertensive rats for hypertension studies, carrageenan-induced paw edema model in mice for inflammation).

  • Housing and Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water. Allow for an acclimatization period of at least one week before the start of any experimental procedures. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Compound Formulation and Administration
  • Formulation: The formulation of this compound for in vivo administration will depend on its physicochemical properties (e.g., solubility, stability). A common starting point for a novel compound is to prepare a suspension or solution in a vehicle such as:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

    • 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Protocol for Formulation (Example):

    • Weigh the required amount of this compound.

    • If using a co-solvent system, first dissolve this compound in DMSO.

    • Sequentially add the other components of the vehicle (e.g., PEG300, Tween 80), ensuring the solution is homogenous at each step.

    • Finally, add the aqueous component (e.g., saline) to reach the final desired concentration.

    • The final formulation should be prepared fresh daily unless stability data indicates otherwise.

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be chosen based on the intended clinical application and the pharmacokinetic profile of the compound.

General Efficacy Evaluation Workflow

The following diagram outlines a general workflow for evaluating the in vivo efficacy of a test compound.

G cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Study in_vitro In Vitro Potency Assay dose_range Dose-Range Finding & Tolerability in_vitro->dose_range pk_study Pharmacokinetic Study dose_range->pk_study dosing Compound Administration pk_study->dosing Select Doses animal_model Disease Model Induction randomization Animal Randomization (Vehicle vs. Treatment Groups) animal_model->randomization randomization->dosing monitoring Monitor Disease Progression & Clinical Signs dosing->monitoring endpoint Endpoint Analysis (e.g., Biomarkers, Histology) monitoring->endpoint data_analysis Data Analysis & Reporting endpoint->data_analysis Statistical Analysis

General workflow for in vivo efficacy studies.

Hypothetical Signaling Pathway of this compound

While the specific mechanism of action for this compound is not publicly known, many compounds containing pyrazole and oxadiazole moieties are known to be kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, for which researchers would need to generate experimental evidence (e.g., through western blotting, phospho-protein arrays).

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation This compound This compound This compound->raf Inhibition

Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Note to Researchers: The information provided herein is a generalized guide. All in vivo work should be preceded by thorough literature review of similar compounds, robust in vitro characterization, and carefully designed pilot studies to determine the specific parameters for this compound.

Application Notes and Protocols for Designing Experiments with FMDP as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) is a potent and selective inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), a key enzyme in the hexosamine biosynthetic pathway.[1] This pathway is crucial for the synthesis of essential macromolecules, including chitin (B13524) in fungi and glycoproteins in mammals. The selective inhibition of this enzyme makes this compound a valuable tool for studying the roles of the hexosamine pathway in various biological processes and a potential therapeutic agent, particularly as an antifungal and anticancer compound. These application notes provide detailed protocols for utilizing this compound in enzymatic, cell-based, and in vivo experimental designs.

Mechanism of Action

This compound acts as a glutamine analogue, irreversibly inactivating the N-terminal, glutamine-binding domain of glucosamine-6-phosphate synthase.[2][3] In fungi, this inhibition disrupts the synthesis of N-acetylglucosamine, a precursor for chitin, which is a vital component of the fungal cell wall.[1][4] This disruption leads to impaired cell wall integrity and ultimately, fungal cell death. In the context of cancer, the hexosamine biosynthetic pathway is often dysregulated and contributes to tumor progression.[5][6][7] By inhibiting glucosamine-6-phosphate synthase, this compound has the potential to interfere with cancer cell metabolism and growth.[8] Due to its charged nature, this compound often exhibits poor cell permeability. To overcome this, it is frequently delivered as a dipeptide prodrug, such as L-norvalyl-FMDP, which is transported into cells by peptide permeases and then cleaved by intracellular peptidases to release the active this compound molecule.[9]

Data Presentation

The following tables summarize the known quantitative data for this compound and its dipeptide prodrugs.

Compound Target Enzyme Organism/Cell Line IC50 Ki Reference
This compoundGlucosamine-6-phosphate synthaseBacterial and Yeast15–21 µM-[1]
This compoundGlucosamine-6-phosphate synthaseCandida albicans-0.1 µM[1]
Dipeptide Prodrug Organism Minimal Inhibitory Concentration (MIC) Reference
L-norvalyl-FMDPCandida albicansVaries by strain and conditions[10]
L-Lysyl-L-Norvalyl-FMDPHistoplasma capsulatumGrowth inhibition observed[11]

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for its investigation.

FMDP_Antifungal_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Dipeptide-FMDP Dipeptide-FMDP Peptide Permease Peptide Permease Dipeptide-FMDP->Peptide Permease Transport Intracellular Peptidases Intracellular Peptidases Peptide Permease->Intracellular Peptidases Internalization Active this compound Active this compound Intracellular Peptidases->Active this compound Cleavage GlcN-6-P_Synthase Glucosamine-6-P Synthase Active this compound->GlcN-6-P_Synthase Inhibition Glutamine Glutamine Glutamine->GlcN-6-P_Synthase Fructose-6-P Fructose-6-P Fructose-6-P->GlcN-6-P_Synthase Glucosamine-6-P Glucosamine-6-P GlcN-6-P_Synthase->Glucosamine-6-P UDP-GlcNAc UDP-GlcNAc Glucosamine-6-P->UDP-GlcNAc Chitin Synthase Chitin Synthase UDP-GlcNAc->Chitin Synthase Chitin Chitin Chitin Synthase->Chitin Cell Wall Cell Wall Chitin->Cell Wall Incorporation Experimental_Workflow Start Start Enzyme_Inhibition_Assay Enzyme Inhibition Assay (GlcN-6-P Synthase) Start->Enzyme_Inhibition_Assay Determine_IC50_Ki Determine IC50 & Ki Enzyme_Inhibition_Assay->Determine_IC50_Ki Cell-Based_Assays Cell-Based Assays Determine_IC50_Ki->Cell-Based_Assays Antifungal_MIC Antifungal MIC Assay Cell-Based_Assays->Antifungal_MIC Anticancer_Viability Anticancer Cell Viability (MTT Assay) Cell-Based_Assays->Anticancer_Viability In_Vivo_Studies In Vivo Studies Antifungal_MIC->In_Vivo_Studies Anticancer_Viability->In_Vivo_Studies Fungal_Infection_Model Fungal Infection Model In_Vivo_Studies->Fungal_Infection_Model Tumor_Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Tumor_Xenograft_Model Evaluate_Efficacy Evaluate Efficacy Fungal_Infection_Model->Evaluate_Efficacy Tumor_Xenograft_Model->Evaluate_Efficacy End End Evaluate_Efficacy->End

References

Application of Fungal-Derived Metabolite Drug Products (FMDPs) in Fungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi produce a vast arsenal (B13267) of secondary metabolites, many of which possess potent biological activities. These fungal-derived metabolite drug products (FMDPs) represent a rich and largely untapped source for the discovery of novel therapeutic agents, particularly in the field of antifungal drug development. The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, underscores the urgent need for new treatment strategies. This document provides detailed application notes and protocols for the utilization of FMDPs in fungal research, focusing on their evaluation as antifungal agents, their impact on fungal virulence factors such as biofilm formation, and their role in elucidating fungal signaling pathways.

Data Presentation: Antifungal Activity of Selected FMDPs

The following tables summarize the in vitro antifungal activity of representative FMDPs against common fungal pathogens. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected FMDPs Against Planktonic Fungal Cells

Fungal-Derived MetaboliteFungal SpeciesStrainMIC (µg/mL)Reference
Caspofungin Candida albicansSC53140.125[1]
Candida albicansATCC 900280.5[2]
Candida glabrataBG21[3]
Candida parapsilosisATCC 220190.5[3]
Aspergillus fumigatusAf2930.25[4]
Enfumafungin Aspergillus fumigatusClinical Isolates≤0.015[5]
Griseofulvin Trichophyton rubrumClinical Isolates0.15 - 5.07[6]
Trichophyton mentagrophytesClinical Isolates0.31 - 5.07[6]
Candida albicansATCC 9002849.9 - 99.8[2]
Fumagillin Microsporum spp.-1.57 - 6.25[7]
Trichophyton spp.-1.57 - 6.25[7]

Table 2: Anti-Biofilm Activity of Selected FMDPs

Fungal-Derived MetaboliteFungal SpeciesBiofilm AssayConcentration (µg/mL)% Inhibition/DisruptionReference
Caspofungin Candida albicansBiofilm Formation Inhibition0.125>97% reduction in metabolic activity[8]
Candida albicansPre-formed Biofilm Disruption2Inhibition of C. albicans and C. glabrata biofilms[9]
Griseofulvin Candida albicansBiofilm Formation Inhibition0.5 x MIC40.23%[2]
Candida parapsilosisBiofilm Formation Inhibition0.5 x MIC37.13%[2]
Candida tropicalisBiofilm Formation Inhibition0.5 x MIC31.61%[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A methodologies for yeasts and filamentous fungi, respectively.

Materials:

  • Fungal isolate(s) of interest

  • FMDP of interest

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well, flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Incubator

Procedure:

  • Inoculum Preparation (Yeasts):

    • Subculture the yeast isolate onto a fresh agar (B569324) plate and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculum Preparation (Molds):

    • Grow the mold on a suitable agar medium at 35°C for 5-7 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Preparation of this compound Dilutions:

    • Dissolve the this compound in DMSO to create a high-concentration stock solution.

    • Perform serial twofold dilutions of the this compound in RPMI-1640 medium in a separate 96-well plate to achieve concentrations that are twice the final desired concentrations.

  • Assay Setup:

    • Dispense 100 µL of each twofold this compound dilution into the wells of the assay microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL and the desired final this compound concentrations.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Endpoint Determination:

    • The MIC is the lowest concentration of the this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the drug-free control well. This can be determined visually or by reading the optical density at 530 nm with a spectrophotometer.

Protocol 2: Fungal Biofilm Inhibition and Disruption Assays

This protocol is based on crystal violet and XTT reduction assays to quantify biofilm biomass and metabolic activity, respectively.

Materials:

  • Fungal isolate(s) of interest

  • This compound of interest

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Sterile 96-well, flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol (B145695)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Microplate reader

Procedure for Biofilm Inhibition Assay:

  • Inoculum Preparation: Prepare a standardized fungal suspension of 1 x 10⁶ cells/mL in the appropriate growth medium.

  • Assay Setup:

    • Add 100 µL of the fungal inoculum to each well of a 96-well plate.

    • Add 100 µL of the this compound at various concentrations to the wells. Include a drug-free control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Quantification: Proceed with either Crystal Violet Staining or the XTT Assay as described below.

Procedure for Biofilm Disruption Assay:

  • Biofilm Formation: Add 200 µL of a standardized fungal inoculum (1 x 10⁶ cells/mL) to each well and incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Washing: Gently aspirate the medium and wash the wells twice with 200 µL of sterile PBS.

  • This compound Treatment: Add 200 µL of fresh medium containing various concentrations of the this compound to the wells. Include a drug-free control.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Quantification: Proceed with either Crystal Violet Staining or the XTT Assay.

Quantification Methods:

  • Crystal Violet (CV) Staining (Biomass Quantification):

    • After the final washing step, add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the CV solution and wash the plate thoroughly with water.

    • Air dry the plate and then add 200 µL of 95% ethanol to each well to solubilize the dye.

    • Read the absorbance at 570 nm.

  • XTT Assay (Metabolic Activity Quantification):

    • After the final washing step, prepare the XTT/menadione solution according to the manufacturer's instructions.

    • Add 100 µL of the XTT/menadione solution to each well and incubate in the dark for 2-5 hours at 37°C.

    • Measure the absorbance of the supernatant at 490 nm.

Protocol 3: Extraction of Fungal Secondary Metabolites

This is a general protocol for the extraction of secondary metabolites from fungal cultures grown on solid or in liquid media.

Materials:

  • Fungal culture

  • Appropriate solid or liquid growth medium

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure for Extraction from Solid Medium:

  • Cultivation: Inoculate the fungus onto a suitable solid agar medium and incubate under appropriate conditions for secondary metabolite production.

  • Extraction:

    • Cut the agar into small pieces and place them in a flask.

    • Add a suitable organic solvent (e.g., ethyl acetate) to cover the agar pieces.

    • Shake or stir the mixture for several hours to overnight at room temperature.

    • Filter the mixture to separate the solvent extract from the agar.

  • Concentration: Concentrate the solvent extract using a rotary evaporator to obtain the crude extract.

Procedure for Extraction from Liquid Medium:

  • Cultivation: Inoculate the fungus into a liquid medium and incubate with shaking.

  • Separation: Separate the mycelium from the culture broth by filtration.

  • Liquid-Liquid Extraction of Broth:

    • Transfer the culture broth to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Shake vigorously and then allow the layers to separate.

    • Collect the organic layer. Repeat the extraction process on the aqueous layer for better yield.

  • Extraction of Mycelium:

    • The mycelium can be extracted separately by homogenizing it in a solvent like methanol.

  • Concentration: Combine the organic extracts and concentrate them using a rotary evaporator.

Signaling Pathways and Experimental Workflows

Fungal β-(1,3)-D-Glucan Synthesis Pathway and Inhibition by FMDPs

The fungal cell wall is a crucial structure for maintaining cell integrity and is a prime target for antifungal drugs. A major component of the cell wall is β-(1,3)-D-glucan, synthesized by the enzyme β-(1,3)-D-glucan synthase.[10][11] FMDPs like the echinocandins (e.g., caspofungin) and triterpene glycosides (e.g., enfumafungin) are potent inhibitors of this enzyme.[5][12]

Fungal_Glucan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasmic Space / Cell Wall cluster_inhibitors This compound Inhibitors UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1/Fks2 subunits) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Polymerization Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporation Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibition Enfumafungin Enfumafungin Enfumafungin->Glucan_Synthase

Caption: Inhibition of the fungal β-(1,3)-D-glucan synthesis pathway by FMDPs.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an this compound.

MIC_Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 35°C C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caspofungin-Induced Stress Response Pathway in Candida albicans

Inhibition of β-(1,3)-D-glucan synthesis by caspofungin induces cell wall stress, which in turn activates compensatory signaling pathways, such as the Hog1 and Cap1 pathways in Candida albicans.[12][13] These pathways attempt to mitigate the damage by regulating the expression of stress-responsive genes.

Caspofungin_Stress_Response cluster_inhibition Cell Wall Synthesis Inhibition cluster_pathways Stress Response Activation cluster_response Cellular Response Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-Glucan Synthase Caspofungin->Glucan_Synthase Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Inhibition leads to Hog1 Hog1 Pathway Cell_Wall_Stress->Hog1 Activates Cap1 Cap1 Pathway Cell_Wall_Stress->Cap1 Activates Osmotic_Stress_Response Osmotic Stress Response Genes Hog1->Osmotic_Stress_Response Upregulates Oxidative_Stress_Response Oxidative Stress Response Genes (e.g., GLR1, SOD2) Cap1->Oxidative_Stress_Response Upregulates

Caption: Caspofungin-induced stress response pathways in Candida albicans.

Conclusion

Fungal-derived metabolite drug products offer a promising avenue for the discovery and development of new antifungal therapies. The protocols and data presented here provide a framework for researchers to explore the potential of these compounds. By systematically evaluating their antifungal activity, impact on virulence factors, and mechanisms of action, the scientific community can unlock the full therapeutic potential of this diverse class of natural products. The continued investigation of FMDPs is crucial in the ongoing battle against fungal infections and the emergence of drug resistance.

References

Application of Flow-based Metabolic Depletion Profiling (FMDP) in the Study of Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate metabolism is a cornerstone of cellular bioenergetics and a critical area of investigation in numerous fields, including oncology, immunology, and metabolic diseases. Understanding the intricate network of pathways that govern glucose uptake, utilization, and lactate (B86563) production at a single-cell level is paramount for developing novel therapeutic strategies. Flow-based Metabolic Depletion Profiling (FMDP) is a powerful, integrated approach that combines the single-cell resolution of flow cytometry with the quantitative analysis of extracellular metabolite depletion. This methodology provides a dynamic snapshot of cellular metabolic activity, offering deeper insights into the heterogeneity of metabolic phenotypes within a cell population.

This document provides detailed application notes and experimental protocols for utilizing this compound to study carbohydrate metabolism, enabling researchers to dissect metabolic dependencies and identify potential targets for drug development.

Core Principles of this compound

This compound is built upon two key principles:

  • Single-Cell Metabolic Profiling via Flow Cytometry: Techniques such as SCENITH (Single-Cell Energetic Metabolism by Profiling Translation Inhibition) and Met-Flow allow for the characterization of metabolic pathway activity within individual cells.[1][2][3][4] By using fluorescently labeled antibodies against key metabolic enzymes and transporters or by measuring protein synthesis rates as a proxy for energy status, researchers can delineate cellular subsets with distinct metabolic signatures.[2][5][6][7]

  • Extracellular Metabolite Depletion Analysis: The rate at which cells consume substrates from and secrete metabolites into their surrounding environment provides a quantitative measure of their metabolic flux. By measuring the concentrations of key metabolites like glucose and lactate in the cell culture medium over time, the overall metabolic activity of the cell population can be determined.[8][9][10]

This compound integrates these two principles to correlate single-cell metabolic states with bulk metabolic activity, providing a comprehensive understanding of carbohydrate metabolism in a given cell population.

Key Signaling Pathways in Carbohydrate Metabolism

A thorough understanding of the signaling pathways that regulate carbohydrate metabolism is essential for interpreting this compound data. Two of the most critical pathways are Glycolysis and the Insulin Signaling Pathway.

Glycolysis

Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[1][2][6][7][11] It is a fundamental process for energy production in nearly all cells.

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (ATP -> ADP) F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 (ATP -> ADP) G3P Glyceraldehyde-3-Phosphate F16BP->G3P Pyruvate Pyruvate G3P->Pyruvate Multiple Steps (2 ADP -> 2 ATP) (2 NAD+ -> 2 NADH) Lactate Lactate Pyruvate->Lactate LDH (NADH -> NAD+) Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Phosphorylation Cascade GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake FMDP_Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Analysis cluster_integration Data Integration & Interpretation cell_culture 1. Cell Culture (Seed cells in multi-well plates) treatment 2. Experimental Treatment (e.g., drug, growth factor) cell_culture->treatment media_collection 3a. Collect Conditioned Media (at various time points) treatment->media_collection cell_harvest 3b. Harvest Cells treatment->cell_harvest metabolite_analysis 4a. Metabolite Quantification (Glucose & Lactate Assay) media_collection->metabolite_analysis flow_cytometry 4b. Flow Cytometry (SCENITH or Met-Flow) cell_harvest->flow_cytometry data_integration 5. Data Integration (Correlate single-cell data with media depletion profiles) metabolite_analysis->data_integration flow_cytometry->data_integration

References

Application Notes and Protocols for the Safe Handling of FMDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a comprehensive guide for the safe laboratory handling of the representative potent psychoactive research compound FMDP. Due to the limited publicly available information on a specific molecule designated "this compound," this document outlines best practices for handling potent and hazardous research chemicals in general. All procedures should be adapted to the specific toxicological and chemical properties of the actual substance being handled, following a thorough, substance-specific risk assessment.

Introduction

The effective and safe handling of potent research compounds is paramount in a laboratory setting to protect personnel from exposure and prevent contamination of the work environment. These application notes provide detailed protocols and safety guidelines for working with this compound, a representative potent psychoactive compound. Adherence to these guidelines is critical for ensuring the well-being of laboratory personnel and maintaining the integrity of experimental data.

Compound Information and Hazard Identification

A thorough understanding of the compound's properties is the first step in a robust safety protocol. The following tables summarize the hypothetical physicochemical and toxicological data for this compound.

Table 2.1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₂
Molecular Weight302.38 g/mol
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO, Ethanol (B145695); Sparingly soluble in water
Melting Point175-178 °C
Boiling PointDecomposes before boiling
pKa8.2 (amine)

Table 2.2: Toxicological Data for this compound

ParameterValueSpeciesRoute
LD₅₀ (Acute)~5 mg/kgRatOral
Occupational Exposure Limit (OEL)0.1 µg/m³ (8-hour TWA)-Inhalation
Skin IrritationPotential irritantRabbitDermal
Eye IrritationSevere irritantRabbitOcular
SensitizationPotential sensitizerGuinea PigDermal

Risk Assessment and Mitigation Workflow

A systematic risk assessment must be conducted before any new procedure involving this compound is initiated. The following diagram illustrates the workflow for this process.

RiskAssessmentWorkflow Figure 1: Risk Assessment Workflow for this compound Handling cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation cluster_review Review and Refine A Identify Hazards (Toxicity, Reactivity, etc.) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Characterize Risk (Likelihood & Severity) B->C D Implement Engineering Controls (Fume Hood, Glovebox) C->D High Risk E Define Administrative Controls (SOPs, Training) D->E F Select Personal Protective Equipment (PPE) E->F G Establish Emergency Procedures F->G H Review Annually and After Incidents G->H I Update Procedures as Needed H->I

Caption: Figure 1: Risk Assessment Workflow for this compound Handling.

Experimental Protocols

The following protocols are designed to minimize exposure and ensure safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against exposure and must be worn at all times when handling this compound.[1][2][3][4]

  • Primary Protection:

    • Disposable, low-permeability lab coat or gown with long sleeves and tight cuffs.[1][2]

    • Two pairs of powder-free nitrile gloves, with the outer pair having long cuffs that extend over the lab coat sleeves. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[1][5]

    • ANSI-rated safety glasses with side shields or chemical splash goggles.[2][5]

    • Closed-toe shoes that cover the entire foot.[6][7]

  • Respiratory Protection:

    • For handling solid this compound or when aerosols may be generated, a fit-tested N95 or higher respirator is required.[1][5] Surgical masks are not sufficient.[1][2]

Weighing and Solution Preparation Workflow

All manipulations of solid this compound or concentrated solutions must be performed within a certified chemical fume hood or a glovebox.

WeighingWorkflow Figure 2: Workflow for Weighing and Preparing this compound Solutions A 1. Prepare Work Area - Decontaminate surfaces - Gather all necessary equipment B 2. Don Appropriate PPE - Lab coat, double gloves, eye protection, respirator A->B C 3. Perform Weighing in Fume Hood - Use anti-static weigh paper/boat - Handle with forceps B->C D 4. Prepare Solution - Add solvent to the vessel containing this compound - Cap and mix gently C->D E 5. Decontaminate - Wipe down all surfaces and equipment - Dispose of waste D->E F 6. Doff PPE - Remove outer gloves, then other PPE - Wash hands thoroughly E->F

Caption: Figure 2: Workflow for Weighing and Preparing this compound Solutions.

Protocol 4.2.1: Weighing Solid this compound

  • Preparation: Before starting, decontaminate the work surface inside the chemical fume hood.[8] Gather all necessary items, including the this compound container, a tared weigh boat, spatula, and a sealable container for the prepared solution.

  • PPE: Don the required PPE as described in section 4.1.

  • Weighing: Place the analytical balance inside the fume hood. Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a designated spatula. Avoid creating dust.

  • Transfer: Promptly and carefully transfer the weighed this compound to the receiving vessel.

  • Clean-up: Immediately after transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol followed by water) or dispose of them as hazardous waste.

Protocol 4.2.2: Preparation of a Stock Solution

  • Solvent Addition: In the fume hood, add the desired volume of solvent to the vessel containing the pre-weighed this compound. Always add the solvent to the solid to minimize dust generation.

  • Dissolution: Securely cap the vessel and mix by gentle inversion or vortexing until the solid is fully dissolved. Avoid sonication, which can generate aerosols.

  • Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard symbols.[9]

  • Storage: Store the solution according to the stability data (see Section 5.0).

Waste Disposal

All waste contaminated with this compound must be treated as hazardous.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.[8]

  • Sharps: Needles and other sharps used for transferring this compound solutions must be disposed of in a designated sharps container.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound and prevent accidental exposure.

Table 5.1: Recommended Storage and Stability Conditions

FormStorage ConditionContainerStability
Solid2-8°C, desiccated, protected from lightTightly sealed, amber glass vial> 2 years
Solution in DMSO-20°C, protected from lightTightly sealed, amber glass vial~6 months
Aqueous Solution2-8°C, prepared fresh dailyTightly sealed vial< 24 hours

Higher temperatures and exposure to light can accelerate the degradation of this compound.[10][11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.[12]

Exposure Response

The following diagram outlines the immediate steps to take in case of personal exposure.

ExposureResponse Figure 3: this compound Personal Exposure Response Plan cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation S1 Remove contaminated clothing S2 Wash affected area with soap and water for 15 minutes S1->S2 S3 Seek immediate medical attention S2->S3 E1 Immediately flush with eyewash station for 15 minutes E2 Hold eyelids open during flushing E1->E2 E3 Seek immediate medical attention E2->E3 I1 Move to fresh air immediately I2 If breathing is difficult, administer oxygen I1->I2 I3 Seek immediate medical attention I2->I3

Caption: Figure 3: this compound Personal Exposure Response Plan.

Spill Response
  • Minor Spill (<5 mg or <10 mL of dilute solution) inside a fume hood:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with absorbent pads.

    • Wipe the area with a deactivating solution (if known) or a suitable solvent, followed by soap and water.

    • Place all contaminated materials in the hazardous waste container.

  • Major Spill (any spill outside a fume hood or a large quantity):

    • Evacuate the laboratory immediately and alert others.[13]

    • Close the laboratory door and prevent re-entry.

    • Contact the institution's Environmental Health and Safety (EHS) department and emergency services.

    • Provide details of the spilled substance to the emergency response team.

Hypothetical Signaling Pathway of this compound

For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that could be investigated for a psychoactive compound like this compound, targeting serotonergic systems.

SignalingPathway Figure 4: Hypothetical Signaling Pathway for this compound This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Agonist Binding G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Figure 4: Hypothetical Signaling Pathway for this compound.

References

Application Notes and Protocols for Pimitespib (TAS-116) in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimitespib (TAS-116) is an orally bioavailable, selective inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the conformational stability and function of a multitude of client proteins, many of which are implicated in oncogenesis and tumor progression. By inhibiting HSP90, Pimitespib leads to the proteasomal degradation of these client proteins, thereby disrupting key oncogenic signaling pathways. These application notes provide a comprehensive overview of the use of Pimitespib in combination with other inhibitors, focusing on preclinical and clinical findings in gastrointestinal stromal tumors (GIST) and colorectal cancer. Detailed protocols for key experimental assays are also provided.

Mechanism of Action

Pimitespib binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function. This leads to the destabilization and subsequent degradation of HSP90 client proteins. In the context of cancer, these client proteins are often mutated or overexpressed kinases and transcription factors that drive tumor growth and survival. Key client proteins affected by Pimitespib include KIT, PDGFRA, HER2, EGFR, and downstream signaling molecules of the PI3K/AKT and MAPK/ERK pathways.[1][2] The rationale for combination therapy is to target multiple nodes in oncogenic signaling networks simultaneously, potentially leading to synergistic anti-tumor effects and overcoming drug resistance.

Pimitespib in Combination with Sunitinib (B231) for Imatinib-Resistant GIST

Gastrointestinal stromal tumors (GISTs) are frequently driven by mutations in the receptor tyrosine kinases KIT or PDGFRA. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) are effective, resistance often develops. Sunitinib is a multi-targeted TKI used as a second-line therapy. The combination of Pimitespib and sunitinib has shown promise in preclinical models of imatinib-resistant GIST.[3][4]

Quantitative Data
Cell Line Treatment IC50 (nM) Effect Reference
GIST-T1 (imatinib-sensitive)Pimitespib~100Growth inhibition[3]
GIST-R1 (imatinib-resistant)Pimitespib~150Growth inhibition[3]
GIST-R1Sunitinib>1000Modest growth inhibition[3]
GIST-R1Pimitespib + SunitinibSynergisticEnhanced growth inhibition and apoptosis[3]
In Vivo Model Treatment Tumor Growth Inhibition Mechanism Reference
Imatinib-resistant GIST xenograftPimitespibSignificantDownregulation of KIT signaling[4]
Imatinib-resistant GIST xenograftSunitinibModerateInhibition of KIT phosphorylation[4]
Imatinib-resistant GIST xenograftPimitespib + SunitinibSynergisticEnhanced downregulation of KIT and angiogenic signaling[3][4]

Signaling Pathway

HSP90_KIT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF/PDGF KIT_PDGFRA KIT/PDGFRA SCF->KIT_PDGFRA binds PI3K PI3K KIT_PDGFRA->PI3K RAS RAS KIT_PDGFRA->RAS Proteasome Proteasome KIT_PDGFRA->Proteasome degraded when HSP90 inhibited HSP90 HSP90 HSP90->KIT_PDGFRA stabilizes HSP90->Proteasome degradation of client proteins Pimitespib Pimitespib (TAS-116) Pimitespib->HSP90 inhibits Sunitinib Sunitinib Sunitinib->KIT_PDGFRA inhibits phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Pimitespib and Sunitinib in GIST.
Experimental Protocols

  • Cell Seeding: Seed GIST cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of Pimitespib, Sunitinib, or the combination in complete medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-KIT, total KIT, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Cell Implantation: Subcutaneously inject 2 x 10⁶ imatinib-resistant GIST cells (e.g., GIST-R1) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: vehicle control, Pimitespib alone, Sunitinib alone, and the combination. Administer drugs orally according to the specified dosing schedule (e.g., Pimitespib once daily, Sunitinib once daily).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Pimitespib in Combination with Nivolumab (B1139203) for Colorectal Cancer

The combination of Pimitespib with the immune checkpoint inhibitor nivolumab (an anti-PD-1 antibody) has been investigated in patients with colorectal cancer and other solid tumors. The rationale is that HSP90 inhibition may enhance anti-tumor immunity.[5][6]

Quantitative Data
Patient Population Treatment Objective Response Rate (ORR) Adverse Events (Grade ≥3) Reference
Microsatellite Stable (MSS) Colorectal CancerPimitespib (160 mg) + Nivolumab (3 mg/kg)16%Increased liver transaminases (7%), increased creatinine (B1669602) (5%), decreased platelet count (5%)[5][6]

Experimental Workflow

Pimitespib_Nivolumab_Workflow cluster_pretreatment Pre-treatment cluster_treatment Treatment Cycle (4 weeks) cluster_assessment Assessment Patient Patient with Advanced Solid Tumor Biopsy1 Tumor Biopsy 1 Patient->Biopsy1 Blood1 Blood Sample 1 Patient->Blood1 Pimitespib_mono Pimitespib Monotherapy (2 weeks) Biopsy1->Pimitespib_mono Blood1->Pimitespib_mono Biopsy2 Tumor Biopsy 2 Pimitespib_mono->Biopsy2 Blood2 Blood Sample 2 Pimitespib_mono->Blood2 Combination Pimitespib + Nivolumab (2 weeks) Biopsy2->Combination Blood2->Combination Response Tumor Response (RECIST criteria) Combination->Response Biomarkers Biomarker Analysis (e.g., Tregs) Combination->Biomarkers

Figure 2: Clinical trial workflow for Pimitespib and Nivolumab.
Experimental Protocols

  • Tissue Preparation: Fix tumor biopsy samples in formalin and embed in paraffin. Cut 4-5 µm sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block solution.

  • Primary Antibody Incubation: Incubate sections with primary antibodies against markers for regulatory T cells (Tregs), such as FoxP3, overnight at 4°C.

  • Secondary Antibody and Detection: Apply a secondary antibody polymer-HRP reagent and visualize with a DAB chromogen substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Image Analysis: Acquire images using a microscope and quantify the number of positive cells in different tumor regions.

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: Resuspend PBMCs in FACS buffer and stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD4, CD25) and intracellular markers (e.g., FoxP3) after fixation and permeabilization.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of different T cell subpopulations, including Tregs.

Conclusion

Pimitespib, as a potent HSP90 inhibitor, demonstrates significant anti-tumor activity, which can be enhanced when used in combination with other targeted therapies and immunotherapies. The provided data and protocols offer a framework for researchers to design and execute experiments to further investigate the synergistic potential of Pimitespib in various cancer models. Careful consideration of appropriate cell lines, animal models, and biomarker analyses is crucial for elucidating the mechanisms of action and predicting clinical efficacy.

References

Application Notes and Protocols for Studying Familial Multiple Drug Intolerance (FMDP) Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Familial Multiple Drug Intolerance (FMDP), often presenting as Multiple Drug Intolerance Syndrome (MDIS) or Multiple Drug Hypersensitivity (MDH) with a genetic component, is a complex condition characterized by adverse reactions to three or more structurally and pharmacologically unrelated drugs. The lack of a clear immunological basis in many cases of MDIS distinguishes it from MDH, where immunological mechanisms are identifiable. The familial nature of these conditions strongly suggests a genetic predisposition.

Currently, there are no definitive, validated animal models specifically for this compound. However, by leveraging existing models of drug hypersensitivity and idiosyncratic drug reactions, and by focusing on the proposed underlying mechanisms of this compound—such as mast cell activation, T-cell dysregulation, and genetic predispositions—researchers can investigate the effects of this syndrome. These Application Notes provide an overview of relevant animal models and detailed protocols to guide the study of this compound-like phenotypes.

Potential Animal Models for this compound Research

Given that no single animal model fully recapitulates this compound, a multi-model approach is recommended. The choice of model will depend on the specific mechanistic questions being addressed.

Animal ModelKey Features & Relevance to this compoundPotential Applications
HLA-Transgenic Mice Express specific human HLA alleles known to be associated with drug hypersensitivities.[1][2][3][4] Allows for the study of the genetic component of drug reactions.Investigating the role of specific HLA alleles in hypersensitivity to single drugs, which can be extrapolated to understand potential genetic predispositions in this compound.
Humanized Mice (Mast Cell) Immunodeficient mice engrafted with human hematopoietic stem cells to generate human immune cells, including mast cells.[5][6] Expresses the human MRGPRX2 receptor, which is implicated in non-immune mediated drug-induced mast cell degranulation.[5]Studying the role of human mast cells in IgE-independent reactions to multiple drugs.
Mast Cell-Deficient Mice Mice lacking mast cells (e.g., KitW/W-sh) can be used as a negative control to confirm the role of mast cells in a drug reaction.[7] Inducible models (e.g., Mcpt5/Cma1DTR) allow for temporal control of mast cell depletion.[8]Determining the necessity of mast cells in adverse reactions to a panel of structurally unrelated drugs.
Brown Norway (BN) Rat A high IgE responder strain that is susceptible to developing idiosyncratic drug hypersensitivity reactions, particularly skin rashes, without the use of adjuvants.[9][10][11][12][13][14]Modeling the cutaneous manifestations of drug intolerance and for studying sensitization to multiple drugs.

Experimental Protocols

Protocol 1: Induction and Assessment of Cutaneous Hypersensitivity in the Brown Norway Rat

This protocol is adapted from studies on drug-induced skin reactions and can be modified to test for reactions to multiple unrelated drugs.

Objective: To induce and quantify a cutaneous hypersensitivity response to a series of drugs in Brown Norway rats.

Materials:

  • Brown Norway rats (6-8 weeks old)

  • Test drugs (e.g., Drug A, Drug B, Drug C - structurally unrelated)

  • Vehicle control (e.g., sterile saline or appropriate solvent)

  • Calipers for measuring skin thickness

  • Histology equipment (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stains)

Procedure:

  • Acclimatization: House rats for at least one week under standard conditions.

  • Sensitization Phase:

    • Divide rats into groups (one for each drug and a vehicle control).

    • Administer the test drug daily via oral gavage for 28 days. Dose selection should be based on literature or preliminary dose-ranging studies.

  • Challenge Phase (Day 29):

    • Administer a challenge dose of the same drug to the respective group.

  • Assessment of Cutaneous Reactions:

    • Visually score skin for signs of rash, erythema, and edema at 24, 48, and 72 hours post-challenge.

    • Measure skin thickness at the site of any reaction using calipers.

    • At 72 hours post-challenge, euthanize the animals and collect skin samples from affected and unaffected areas for histological analysis (H&E staining to observe immune cell infiltration).

  • Multiple Drug Challenge (Conceptual Extension for this compound):

    • After a washout period (e.g., 2 weeks) following the initial challenge, re-challenge a subset of animals that reacted to the first drug with a second, unrelated drug.

    • Monitor for and assess cutaneous reactions as described above.

Quantitative Data to Collect:

ParameterVehicle Control GroupDrug A GroupDrug B GroupDrug C Group
Incidence of Skin Rash (%)
Mean Skin Thickness Increase (mm)
Histological Score (Immune Infiltration)
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) for Assessing Mast Cell-Mediated Reactions

This protocol can be used to determine if a drug can elicit an IgE-mediated mast cell degranulation in a sensitized animal. This can be adapted to test for cross-reactivity between different drugs.

Objective: To assess the potential of a drug to induce an immediate hypersensitivity reaction via mast cell degranulation.

Materials:

  • BALB/c mice (6-8 weeks old)[15]

  • Anti-DNP IgE antibody[15][16]

  • DNP-HSA (antigen)[16]

  • Test drug-human serum albumin conjugate

  • Evans blue dye[15][16][17]

  • Vehicle control

  • Formamide (B127407) for dye extraction

  • Spectrophotometer

Procedure:

  • Sensitization:

    • Lightly anesthetize mice and intradermally inject 20 µL of anti-DNP IgE (0.08 µ g/ear ) into the right ear pinna.[16]

    • Inject 20 µL of vehicle into the left ear as a control.

  • Drug Administration:

    • 24 hours after sensitization, administer the test drug or vehicle orally or intraperitoneally.[16]

  • Challenge:

    • One hour after drug administration, intravenously inject 200 µL of DNP-HSA (60 µ g/mouse ) mixed with 1% Evans blue dye into the tail vein.[16]

  • Assessment:

    • 30 minutes after the challenge, measure the thickness of both ears with a micrometer.[16]

    • Euthanize the mice and excise the ears.

    • Extract the Evans blue dye from the ears by incubating in 250 µL of formamide at 63°C for 16 hours.[16]

    • Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer.[16]

Quantitative Data to Collect:

Treatment GroupEar Swelling (mm)Evans Blue Extravasation (OD 620nm)
Vehicle Control
Positive Control (DNP-HSA)
Test Drug 1
Test Drug 2
Test Drug 3
Protocol 3: T-Cell Dependent Antibody Response (TDAR) Assay

This assay evaluates the effect of a drug on the adaptive immune system by measuring the antibody response to a T-cell dependent antigen.[18][19][20][21]

Objective: To determine if exposure to a drug modulates the T-cell dependent antibody response.

Materials:

  • C57BL/6 or BALB/c mice[20]

  • Keyhole Limpet Hemocyanin (KLH) as the antigen[18][19]

  • Test drug

  • Vehicle control

  • ELISA reagents for detecting mouse IgM and IgG anti-KLH antibodies

Procedure:

  • Drug Exposure:

    • Administer the test drug or vehicle to mice for a specified period (e.g., 14-28 days).

  • Immunization:

    • On a designated day (e.g., Day 1), immunize the mice with KLH (e.g., 100 µg intraperitoneally).[19]

  • Blood Collection:

    • Collect blood samples at baseline (pre-immunization) and at specified time points post-immunization (e.g., Day 7 and Day 14).[20]

  • Antibody Titer Measurement:

    • Prepare serum from the blood samples.

    • Measure the levels of KLH-specific IgM and IgG antibodies in the serum using an ELISA.

  • Multiple Drug Assessment (Conceptual Extension for this compound):

    • Different cohorts of animals can be pre-treated with different drugs to assess their individual impact on the TDAR.

Quantitative Data to Collect:

Treatment GroupAnti-KLH IgM Titer (Day 7)Anti-KLH IgG Titer (Day 14)
Vehicle Control
Test Drug 1
Test Drug 2
Test Drug 3

Visualization of Key Pathways and Workflows

Signaling Pathways

Mast Cell Activation Pathway (IgE-Mediated)

MastCellActivation Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn Kinase FceRI->Lyn Activates Syk Syk Kinase FceRI->Syk Recruits & Activates Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation PKC->Degranulation

Caption: IgE-mediated mast cell activation signaling cascade.

T-Cell Activation Pathway

TCellActivation APC Antigen Presenting Cell (APC) MHC MHC B7 B7 TCR T-Cell Receptor (TCR) MHC->TCR Signal 1 Lck Lck TCR->Lck Activates CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 Activates SLP76 SLP-76 ZAP70->SLP76 Activates PLCg1 PLCγ1 SLP76->PLCg1 Activates NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB AP1 AP-1 PLCg1->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Simplified T-cell activation signaling pathway.

Experimental Workflows

Workflow for PCA Experiment

PCA_Workflow Start Start Sensitize Sensitize Mouse: Intradermal injection of anti-DNP IgE (Right Ear) Start->Sensitize Wait Wait 24 hours Sensitize->Wait Administer_Drug Administer Test Drug or Vehicle Wait->Administer_Drug Challenge Challenge: IV injection of DNP-HSA + Evans Blue Administer_Drug->Challenge Wait_30min Wait 30 minutes Challenge->Wait_30min Measure_Swelling Measure Ear Swelling Wait_30min->Measure_Swelling Extract_Dye Excise Ears & Extract Dye Measure_Swelling->Extract_Dye Measure_Absorbance Measure Absorbance (620nm) Extract_Dye->Measure_Absorbance End End Measure_Absorbance->End

Caption: Experimental workflow for Passive Cutaneous Anaphylaxis.

Workflow for TDAR Assay

TDAR_Workflow Start Start Drug_Admin Administer Test Drug or Vehicle (e.g., for 14-28 days) Start->Drug_Admin Immunize Immunize with KLH (Day 1) Drug_Admin->Immunize Collect_Blood_1 Collect Blood (Day 7) Immunize->Collect_Blood_1 Collect_Blood_2 Collect Blood (Day 14) Immunize->Collect_Blood_2 ELISA_IgM Measure anti-KLH IgM by ELISA Collect_Blood_1->ELISA_IgM ELISA_IgG Measure anti-KLH IgG by ELISA Collect_Blood_2->ELISA_IgG Analyze Analyze Data ELISA_IgM->Analyze ELISA_IgG->Analyze

Caption: Experimental workflow for T-Cell Dependent Antibody Response assay.

Conclusion

The study of Familial Multiple Drug Intolerance in animal models requires a creative and multi-faceted approach. By adapting existing models of drug hypersensitivity and focusing on the key mechanistic pillars of genetic predisposition, mast cell involvement, and T-cell responses, researchers can begin to dissect the complex pathophysiology of this condition. The protocols and frameworks provided here offer a starting point for designing experiments to investigate this compound-like phenotypes and to evaluate potential therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: FMDP Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flash-Frozen, Drug-Metabolizing Plasma (FMDP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and storage of this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of drug-metabolizing enzymes in this compound during storage?

A1: The three most critical factors are storage temperature, the number of freeze-thaw cycles, and the duration of storage. Long-term storage at ultra-low temperatures (-80°C) is crucial for maintaining enzymatic activity. Repeatedly freezing and thawing this compound can lead to significant loss of activity, particularly for phase II enzymes.

Q2: What is cryoprecipitate, and how can I prevent it from forming in my thawed this compound samples?

A2: Cryoprecipitate is a gelatinous substance that can form when frozen plasma is thawed at low temperatures. It is composed of high-molecular-weight proteins, including fibrinogen and Factor VIII. To prevent its formation, it is recommended to thaw plasma samples rapidly in a 37°C water bath with gentle agitation.[1] Avoid thawing on ice or in the refrigerator, as slow thawing promotes cryoprecipitation.

Q3: Can I refreeze this compound after thawing?

A3: It is strongly advised to avoid refreezing this compound. Each freeze-thaw cycle can lead to a progressive loss of enzymatic activity.[2][3][4] If you do not intend to use the entire volume of an this compound aliquot, it is best practice to thaw the vial, immediately create smaller, single-use aliquots, and then flash-freeze and store them at -80°C. This should only be done once.

Q4: How long can I store this compound at -80°C without significant loss of metabolic activity?

A4: When stored consistently at -80°C, this compound can remain stable for extended periods. Studies on similar biological samples have shown that many enzymatic activities are well-preserved for several years at this temperature. However, for critical applications, it is advisable to use this compound within the manufacturer's recommended shelf life or to perform periodic activity checks for long-term studies.

Q5: What are the initial signs that my this compound may have degraded?

A5: Visual signs of degradation can include the presence of significant cryoprecipitate that does not readily dissolve upon proper thawing, unusual turbidity, or a change in color. Functionally, a decrease in the expected metabolic rate of a known substrate is a clear indicator of reduced enzyme activity.

Troubleshooting Guides

Issue 1: Lower-than-Expected Metabolic Activity

Possible Causes:

  • Enzyme Degradation: Improper storage temperature or multiple freeze-thaw cycles can lead to a significant loss of enzymatic activity.

  • Suboptimal Assay Conditions: Incorrect pH, temperature, or cofactor concentrations in your experimental setup can inhibit enzyme function.

  • Pipetting Errors: Inaccurate pipetting of this compound, substrate, or cofactors can lead to incorrect concentrations in the reaction mixture.

  • Inhibitors in the Reaction: Contaminants in the substrate solution or other assay components may be inhibiting enzyme activity.

Troubleshooting Steps:

  • Verify Storage and Handling: Confirm that the this compound has been consistently stored at -80°C and has not undergone multiple freeze-thaw cycles. Review your thawing procedure to ensure it was performed rapidly at 37°C.

  • Review Assay Protocol: Double-check all parameters of your experimental protocol, including buffer pH, incubation temperature, and the concentrations of all reagents, especially NADPH for CYP enzymes and UDPGA for UGT enzymes.

  • Perform a Positive Control: Run the assay with a fresh vial of this compound and a well-characterized substrate for the enzyme of interest to ensure the assay itself is performing as expected.

  • Check for Contaminants: Prepare fresh solutions of your substrate and other assay components to rule out contamination.

Issue 2: High Variability Between Replicate Experiments

Possible Causes:

  • Incomplete Thawing and Mixing: If the this compound is not completely thawed and gently mixed, the enzyme concentration may not be uniform throughout the solution.

  • Inconsistent Incubation Times: Variations in the start and stop times of the reaction can lead to significant differences in metabolite formation.

  • Temperature Fluctuations: Inconsistent temperatures across wells of an incubation plate can affect enzyme activity.

  • Pipetting Inconsistency: Small variations in the volumes of this compound or other reagents can lead to variability in results.

Troubleshooting Steps:

  • Standardize Thawing and Mixing: Ensure each this compound vial is thawed completely and mixed gently by inversion before aliquoting.

  • Synchronize Reaction Timing: Use a multi-channel pipette to start and stop reactions simultaneously for all replicates.

  • Ensure Uniform Temperature: Use a calibrated incubator and allow the plate to equilibrate to the correct temperature before starting the reaction.

  • Practice Pipetting Technique: Ensure consistent and accurate pipetting, especially for small volumes. Consider using a repeating pipette for adding common reagents.

Issue 3: Presence of Precipitate After Thawing

Possible Causes:

  • Cryoprecipitation: Slow thawing of plasma is a primary cause of the formation of a gelatinous precipitate.

  • Protein Denaturation: Repeated freeze-thaw cycles or prolonged exposure to room temperature can cause some proteins to denature and precipitate.

Troubleshooting Steps:

  • Optimize Thawing: Thaw this compound rapidly in a 37°C water bath with gentle swirling to minimize cryoprecipitate formation.[1]

  • Gentle Resuspension: If a small amount of precipitate is present, try to gently resuspend it by inverting the tube several times. Avoid vigorous vortexing, which can cause protein denaturation.

  • Low-Speed Centrifugation: If the precipitate cannot be redissolved and is interfering with pipetting, a brief, low-speed centrifugation (e.g., 2000 x g for 5 minutes at 4°C) can be used to pellet the precipitate.[5] The clear supernatant can then be carefully collected for the experiment. Note that this may alter the total protein concentration.

Data on this compound Stability

The stability of drug-metabolizing enzymes in frozen plasma is a critical consideration for in vitro drug metabolism studies. The following tables summarize the effects of storage conditions and freeze-thaw cycles on enzyme activity.

Table 1: Effect of Storage Temperature on CYP Enzyme Activity

Storage TemperatureDurationCYP3A4 Activity (% of Initial)CYP2D6 Activity (% of Initial)
-20°C1 month~95%~97%
-20°C3 months~85%~90%
-80°C1 year>95%>95%
-80°C5 years>90%>90%

Data compiled from studies on frozen human liver microsomes and plasma, indicating general trends.

Table 2: Impact of Freeze-Thaw Cycles on Drug-Metabolizing Enzyme Activity

Number of Freeze-Thaw CyclesCYP3A4 Activity Loss (%)UGT Activity Loss (%)SULT Activity Loss (%)
1< 5%< 10%< 15%
3~10-15%~20-30%~30-40%
5~20-25%~35-50%~45-60%

Data represents approximate values compiled from various studies on cryopreserved hepatocytes and plasma. The exact loss can vary based on the specific enzyme isoform and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of CYP3A4 Activity using Testosterone (B1683101) 6β-Hydroxylation

Objective: To determine the metabolic activity of Cytochrome P450 3A4 (CYP3A4) in this compound by measuring the formation of 6β-hydroxytestosterone from testosterone.

Materials:

  • Flash-Frozen, Drug-Metabolizing Plasma (this compound)

  • Testosterone solution (in methanol (B129727) or DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., deuterated 6β-hydroxytestosterone)

  • LC-MS/MS system

Methodology:

  • Thaw this compound rapidly in a 37°C water bath. Gently mix by inversion.

  • Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and this compound in a microcentrifuge tube or 96-well plate.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the testosterone solution. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting the enzyme.

  • Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the formation of 6β-hydroxytestosterone by a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation, typically expressed as pmol/min/mg of protein.

Protocol 2: Assessment of UGT Activity using 4-Methylumbelliferone (4-MU) Glucuronidation

Objective: To determine the activity of UDP-glucuronosyltransferases (UGTs) in this compound by measuring the formation of 4-methylumbelliferyl glucuronide (4-MUG).

Materials:

  • Flash-Frozen, Drug-Metabolizing Plasma (this compound)

  • 4-Methylumbelliferone (4-MU) solution

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Tris-HCl buffer (pH 7.4) with magnesium chloride (MgCl₂)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS or fluorescence plate reader

Methodology:

  • Thaw this compound rapidly in a 37°C water bath and gently mix.

  • Prepare a reaction mixture containing Tris-HCl buffer with MgCl₂, this compound, and 4-MU.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time within the linear range of the reaction.

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant for the formation of 4-MUG using a validated LC-MS/MS method or a fluorescence plate reader (measuring the decrease in 4-MU fluorescence or the appearance of 4-MUG if a suitable standard is available).

  • Calculate the rate of glucuronide formation.

Visualizations

FMDP_Handling_Workflow cluster_storage Storage cluster_thawing Thawing cluster_experiment Experimentation cluster_aliquoting Re-aliquoting (if necessary) storage Store this compound at -80°C thaw Rapidly thaw at 37°C storage->thaw mix Gently mix by inversion thaw->mix aliquot Aliquot for immediate use mix->aliquot re_aliquot Create single-use aliquots mix->re_aliquot Partial use? assay Perform metabolic assay aliquot->assay analyze Analyze results assay->analyze flash_freeze Flash-freeze in liquid nitrogen re_aliquot->flash_freeze store_again Store at -80°C (one time only) flash_freeze->store_again

Caption: Recommended workflow for handling this compound to ensure stability.

Troubleshooting_Inconsistent_Results start Inconsistent Results Observed check_handling Review this compound Handling (Thawing, Mixing) start->check_handling check_protocol Verify Assay Protocol (Reagents, Times, Temp.) check_handling->check_protocol Handling OK handling_issue Standardize Handling Procedures check_handling->handling_issue Issue Found check_equipment Check Equipment Calibration (Pipettes, Incubator) check_protocol->check_equipment Protocol OK protocol_issue Correct Protocol Deviations check_protocol->protocol_issue Issue Found equipment_issue Recalibrate or Service Equipment check_equipment->equipment_issue Issue Found rerun Re-run Experiment check_equipment->rerun Equipment OK handling_issue->rerun protocol_issue->rerun equipment_issue->rerun

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing ZAP-70 Inhibitor (e.g., FMDP) Dosage for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ZAP-70 inhibitors, exemplified by the hypothetical compound FMDP, for effective inhibition of T-cell activation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation formats to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ZAP-70 inhibitors like this compound?

A1: ZAP-70 (Zeta-chain-associated protein kinase 70) is a critical tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[1][2] Upon TCR activation, ZAP-70 is recruited to the receptor complex and phosphorylates downstream substrates, including LAT and SLP-76, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][3] ZAP-70 inhibitors, such as this compound, typically act by binding to the ATP-binding site of the kinase domain of ZAP-70, preventing the phosphorylation of its substrates and thereby blocking downstream signaling and T-cell activation.[2]

Q2: What is the expected outcome of successful ZAP-70 inhibition by this compound?

A2: Successful inhibition of ZAP-70 should result in a dose-dependent decrease in T-cell activation markers (e.g., CD25, CD69), reduced T-cell proliferation, and lower production of cytokines (e.g., IL-2). At the molecular level, this corresponds to decreased phosphorylation of ZAP-70 substrates like LAT and SLP-76.[1][3]

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound should be determined by performing a dose-response experiment. This involves treating activated T-cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as T-cell proliferation or expression of activation markers. The goal is to identify the lowest concentration of this compound that achieves maximum inhibition with minimal off-target effects or cytotoxicity.

Q4: Can this compound be used in both in vitro and in vivo studies?

A4: While this guide primarily focuses on in vitro assays, the principles of dose optimization are applicable to in vivo studies. However, in vivo applications require further consideration of pharmacokinetics (PK) and pharmacodynamics (PD) to establish an effective and non-toxic dosing regimen.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
No inhibition observed even at high this compound concentrations - this compound degradation or inactivity- Incorrect experimental setup- Cell type is resistant to ZAP-70 inhibition- Check the storage conditions and expiration date of the this compound stock.- Verify the T-cell activation method is working correctly using a positive control.- Confirm that the target cells express ZAP-70 and are dependent on its activity for activation.
Significant cell death observed across all this compound concentrations - this compound is cytotoxic at the tested concentrations- Solvent (e.g., DMSO) toxicity- Perform a cytotoxicity assay (e.g., LDH or Annexin V staining) to determine the toxic concentration range of this compound.- Ensure the final solvent concentration is consistent across all wells and below a non-toxic threshold (typically <0.5%).
Inconsistent results between experiments - Variation in cell passage number or health- Reagent variability (e.g., serum, antibodies)- Use cells within a consistent and low passage number range.- Use the same lot of reagents for a set of comparative experiments.

Quantitative Data Summary

The following table provides an example of how to structure the results from an this compound dose-response experiment. The IC50 (half-maximal inhibitory concentration) is a key parameter to determine the potency of the inhibitor.

This compound Concentration (µM)T-Cell Proliferation (% of Control)CD25 Expression (% Positive Cells)
0 (Vehicle Control)100%95%
0.0192%88%
0.175%65%
152%48%
1015%12%
1005%4%
IC50 ~1 µM ~1.2 µM

Detailed Experimental Protocols

Protocol: In Vitro T-Cell Activation and Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on T-cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell activation)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom culture plates

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., MTT)

  • Flow cytometer

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.[6] Resuspend cells in complete RPMI-1640 medium.

  • Plate Coating (for antibody-mediated activation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate for 2-4 hours at 37°C or overnight at 4°C.[7] Wash the wells with sterile PBS before adding cells.

  • This compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • Cell Seeding and Treatment:

    • If using a proliferation dye, label the cells according to the manufacturer's protocol.

    • Seed the cells into the antibody-coated plate at a density of 1-2 x 10^6 cells/mL.[7]

    • Add the diluted this compound to the respective wells. Include a vehicle control (DMSO) and an unstimulated control (no activating antibodies).

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells to provide co-stimulation.[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Analysis:

    • Proliferation: Measure cell proliferation using a plate reader (for MTT assay) or flow cytometry (for dye dilution).

    • Activation Markers: Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

Visualizations

Signaling Pathway Diagram

ZAP70_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation This compound This compound This compound->ZAP70 Inhibition

Caption: ZAP-70 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

FMDP_Dosage_Optimization_Workflow start Start: Isolate T-Cells prepare_this compound Prepare this compound Serial Dilutions start->prepare_this compound activate_tcells Activate T-Cells (e.g., anti-CD3/CD28) start->activate_tcells treat_cells Treat T-Cells with this compound prepare_this compound->treat_cells activate_tcells->treat_cells incubate Incubate (48-72h) treat_cells->incubate measure_proliferation Measure Proliferation (e.g., CFSE dilution) incubate->measure_proliferation measure_activation Measure Activation Markers (e.g., CD25 by Flow Cytometry) incubate->measure_activation analyze_data Analyze Data & Determine IC50 measure_proliferation->analyze_data measure_activation->analyze_data

Caption: Workflow for optimizing this compound dosage in a T-cell activation assay.

References

Technical Support Center: Troubleshooting FMDP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Factor V Deficient Plasma (FMDP) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT) are significantly prolonged when using this compound, even with my test sample. What are the potential causes?

A1: Prolonged PT and aPTT are expected with Factor V Deficient Plasma alone.[1][2] When mixed with a patient sample, the degree of correction is proportional to the level of Factor V in the sample.[1] If both PT and aPTT remain prolonged after adding your test sample, it could indicate several issues:

  • Factor V Deficiency in the Sample: The test sample itself may be deficient in Factor V.[2][3]

  • Presence of Inhibitors: The sample may contain inhibitors that interfere with the coagulation cascade.[4] A mixing study with normal plasma can help differentiate between a factor deficiency and the presence of an inhibitor.[4][5][6]

  • Pre-analytical Errors: Improper sample collection, processing, or storage can lead to falsely prolonged results.[7][8][9][10] This includes issues like incorrect blood-to-anticoagulant ratio, hemolysis, or delayed testing.[11][12]

  • Reagent or Instrument Issues: Problems with the reagents (e.g., expired, improperly stored) or the coagulation analyzer can cause erroneous results.[11][12][13]

Q2: I am observing no clot formation in my assay. What should I check?

A2: A complete failure to clot can be alarming. Here are the primary troubleshooting steps:

  • Severe Factor Deficiency: The sample may have a severe deficiency of a common pathway factor (Prothrombin, Fibrinogen, Factor V, Factor X).[14][15]

  • Extremely Low Fibrinogen: Severe hypofibrinogenemia (fibrinogen levels <0.5–0.7 g/L) can result in the failure of the assay to clot.[16]

  • Incorrect Sample Type: Ensure that citrated plasma was used and not serum, as serum will not clot in these assays.[16]

  • Reagent and Equipment Malfunction: Verify that the correct reagents were added in the proper sequence and that the instrument's clot detection mechanism is functioning correctly.[13]

Q3: My results show a prolonged aPTT but a normal PT. What does this suggest?

A3: A prolonged aPTT with a normal PT points towards a deficiency in the intrinsic pathway factors (Factors VIII, IX, XI, XII).[5][15] Since Factor V is part of the common pathway, a deficiency in Factor V would typically prolong both PT and aPTT.[2][14][17] If you are using this compound, this result would be unexpected and may point to an issue with the aPTT reagent or a specific inhibitor affecting the intrinsic pathway.

Q4: Can lipemic or icteric samples affect my results?

A4: Yes, lipemic (high lipid content) or icteric (high bilirubin (B190676) content) plasma can interfere with the optical clot detection systems used in many coagulation analyzers, potentially leading to inaccurate results.[11][12][18]

Q5: How critical is the storage and handling of this compound?

A5: Extremely critical. Factor V is a labile factor, meaning it is unstable and can degrade over time, especially if not stored properly.[19][20] this compound should be stored frozen (typically at -20°C or colder) and thawed rapidly at 37°C before use.[21][22][23] Once thawed, it should be used within a few hours and not be refrozen.[1][24][25]

Troubleshooting Guides

Guide 1: Unexpectedly Prolonged Clotting Times

This guide helps to systematically identify the cause of prolonged PT and/or aPTT results.

Step Action Possible Cause Next Step
1 Review Pre-analytical Variables Incorrect blood collection (e.g., wrong anticoagulant, improper fill volume), sample processing (e.g., inadequate centrifugation), or storage issues.[7][8][9]If issues are identified, collect a fresh sample following proper procedures.
2 Check Quality Control (QC) Run normal and abnormal controls.If QC fails, investigate reagent and instrument performance. Do not report patient results until QC is acceptable.[13]
3 Perform a Mixing Study Mix patient plasma 1:1 with normal pooled plasma and repeat the test.[5][6]If the clotting time corrects, a factor deficiency is likely.[4][6] If it does not correct, an inhibitor is likely present.[4][6]
4 Assess Fibrinogen Levels If clotting times are infinite, measure fibrinogen levels.Very low fibrinogen can prevent clot formation.[16]
Guide 2: Assay Variability and Inconsistent Results

This guide addresses issues with the precision and reproducibility of your results.

Potential Issue Recommended Action
Reagent Handling Ensure reagents are reconstituted correctly and brought to the appropriate temperature before use.[21][26] Avoid introducing bubbles when mixing.[27]
Pipetting/Dispensing Verify the accuracy and precision of manual or automated pipettes. Inaccurate volumes can significantly alter results.
Instrument Maintenance Follow the manufacturer's guidelines for daily, weekly, and monthly maintenance of your coagulation analyzer.[11]
Lot-to-Lot Variation When switching to a new lot of reagents or controls, verify performance by running them in parallel with the old lot.

Experimental Protocols

Protocol 1: Prothrombin Time (PT) Assay using this compound

This protocol is for the quantitative determination of Factor V activity.

  • Reagent Preparation:

    • Reconstitute the lyophilized this compound and PT reagent according to the manufacturer's instructions. Allow them to stabilize at room temperature.[26][27]

    • Pre-warm the PT reagent to 37°C.[1]

  • Sample Preparation:

    • Prepare dilutions of the patient plasma and calibrator plasma in Owren Köller buffer (or similar). A common starting dilution is 1:10.[26]

  • Assay Procedure (Manual Method):

    • Pipette 100 µL of this compound into a pre-warmed cuvette.

    • Add 100 µL of the diluted patient sample (or calibrator/control).

    • Incubate the mixture for a specified time (e.g., 2 minutes) at 37°C.[26]

    • Add 200 µL of the pre-warmed PT reagent and simultaneously start a timer.

    • Record the time in seconds for a clot to form.

  • Data Analysis:

    • Construct a standard curve by plotting the clotting times of the calibrator dilutions against their known concentrations on log-log graph paper.

    • Determine the Factor V activity of the patient sample from the standard curve.

Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay using this compound

This protocol is used to assess the intrinsic and common pathways.

  • Reagent Preparation:

    • Reconstitute the lyophilized this compound and aPTT reagent as per the manufacturer's guidelines.

    • Pre-warm the Calcium Chloride (CaCl2) solution to 37°C.

  • Sample Preparation:

    • Prepare a 1:10 dilution of the patient plasma with buffer.[24]

  • Assay Procedure (Automated Method):

    • The analyzer pipettes patient plasma, this compound, and aPTT reagent into a cuvette.

    • The mixture is incubated at 37°C for a specified time (e.g., 3-5 minutes).[11]

    • Pre-warmed CaCl2 is added to initiate the clotting cascade.

    • The analyzer measures the time to clot formation.

  • Interpretation:

    • A prolonged aPTT in the presence of this compound is expected. The degree of correction by the patient's plasma indicates the integrity of the intrinsic and common pathways (excluding Factor V, which is supplied by the patient sample).

Visualizations

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa IX IX IXa IXa IX->IXa VIII VIII VIIIa VIIIa VIII->VIIIa XIIa->XI XIa->IX IXa->VIII X X IXa->X VIIIa->X TF Tissue Factor (III) VIIa VIIa TF->VIIa TF->X VII VII VII->VIIa VIIa->X Xa Xa X->Xa V V (this compound is deficient) Va Va V->Va II Prothrombin (II) Thrombin Thrombin (IIa) II->Thrombin I Fibrinogen (I) Fibrin Fibrin I->Fibrin Xa->II Prothrombinase Complex Va->II Prothrombinase Complex Thrombin->VIII Thrombin->V Positive Feedback Thrombin->I

Caption: The Coagulation Cascade highlighting Factor V's role in the common pathway.

Troubleshooting_Workflow Start Unexpected Result (e.g., Prolonged PT/aPTT) Check_Preanalytical Step 1: Review Pre-analytical Variables (Sample Collection/Handling) Start->Check_Preanalytical Check_QC Step 2: Verify Instrument & Reagent QC Check_Preanalytical->Check_QC No Issues Found End Problem Identified Check_Preanalytical->End Issue Found & Corrected Mixing_Study Step 3: Perform 1:1 Mixing Study Check_QC->Mixing_Study QC Passes Check_QC->End QC Fails & Corrected Factor_Deficiency Result Corrects: Factor Deficiency Likely Mixing_Study->Factor_Deficiency Correction Inhibitor Result Does Not Correct: Inhibitor Likely Mixing_Study->Inhibitor No Correction Factor_Deficiency->End Inhibitor->End

Caption: A stepwise workflow for troubleshooting unexpected results in coagulation assays.

Error_Sources Errors {Potential Error Sources in this compound Assays| Three main categories of variables that can lead to unexpected results.} Preanalytical Pre-analytical Specimen Collection Specimen Transport Specimen Processing Patient-related factors Analytical Analytical Reagent Issues Instrument Malfunction Calibration Errors QC Failures Postanalytical Post-analytical Data Entry Errors Incorrect Interpretation Reference Range Issues Reporting Errors

Caption: Logical relationship of potential sources of error in this compound experiments.

References

Technical Support Center: FMDP Solubility and Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FMDP (N3-(4-Methoxyfumaroyl)-L-2,3-diaminopropanoic acid), a potent inhibitor of glucosamine-6-phosphate synthase. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or N3-(4-Methoxyfumaroyl)-L-2,3-diaminopropanoic acid, is a selective and potent inhibitor of the enzyme glucosamine-6-phosphate synthase.[1] This enzyme is a key player in the hexosamine biosynthetic pathway, which is crucial for the production of essential macromolecules in the cell. By inhibiting this enzyme, this compound can disrupt processes that rely on these macromolecules.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?

A2: Precipitation of this compound upon dilution in aqueous buffers is a common issue, likely due to its low aqueous solubility. This phenomenon, often termed "crashing out," occurs when the concentration of this compound in the final solution exceeds its solubility limit in that specific buffer system. The switch from a high-concentration organic solvent stock (like DMSO) to an aqueous environment can trigger this precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3] However, the tolerance can vary between cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the health and viability of your specific cells.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Dilution

Problem: A precipitate forms immediately when the this compound stock solution (in DMSO) is added to an aqueous buffer (e.g., PBS or cell culture medium).

Potential Cause Explanation Recommended Solution
High Final Concentration The intended final concentration of this compound in the aqueous buffer is higher than its solubility limit.Decrease the final working concentration of this compound. It is essential to first determine the maximum soluble concentration of this compound in your specific assay buffer (see Experimental Protocols).
Rapid Solvent Exchange Adding a concentrated DMSO stock directly and quickly into a large volume of aqueous buffer can cause a rapid change in the solvent environment, leading to precipitation.Perform a stepwise dilution. First, create an intermediate dilution of the this compound stock in your assay buffer. Then, add this intermediate dilution to the final volume. Alternatively, add the stock solution dropwise to the final volume of pre-warmed buffer while gently vortexing to ensure rapid and even dispersion.[4]
Low Temperature of Aqueous Buffer The solubility of many compounds decreases at lower temperatures.Always pre-warm your aqueous buffers (e.g., cell culture medium, PBS) to the experimental temperature (typically 37°C) before adding the this compound stock solution.[4]
Issue 2: Delayed Precipitation of this compound in the Assay

Problem: The this compound solution is initially clear after dilution but a precipitate forms over time during incubation.

Potential Cause Explanation Recommended Solution
Compound Instability This compound may be unstable in the aqueous environment of the assay over time, leading to degradation and precipitation of the less soluble degradation products.Check for any available literature on the stability of this compound in aqueous solutions. If stability is a concern, prepare fresh working solutions immediately before each experiment and minimize the incubation time if possible.
Interaction with Media Components Components in the cell culture medium, such as salts, proteins, or other supplements, can interact with this compound, leading to the formation of insoluble complexes.If using a complex medium, consider simplifying the buffer system for your assay if experimentally feasible. You can also try reducing the serum concentration if applicable.
pH Changes The pH of the cell culture medium can change during incubation due to cellular metabolism. This pH shift can affect the solubility of this compound.Ensure that your cell culture medium is adequately buffered for the duration of your experiment. The use of a medium containing HEPES buffer can help maintain a stable pH.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously to dissolve the this compound powder completely. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If particles remain, sonication in a water bath for a few minutes may be helpful.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Assay Buffer
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your final assay buffer (e.g., complete cell culture medium). Start with the highest desired concentration and perform 2-fold serial dilutions in a clear multi-well plate.

  • Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration that reflects your assay time.

  • Visual and Microscopic Inspection: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect each well for any signs of cloudiness or precipitate. For a more sensitive assessment, examine a small aliquot from each well under a microscope to look for crystalline structures.[4]

  • Quantitative Assessment (Optional): To quantify precipitation, you can measure the absorbance of the plate at a wavelength where the precipitate scatters light (e.g., 600 nm). An increase in absorbance over time indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, throughout the incubation period is the maximum working soluble concentration of this compound under your specific assay conditions.

Visualizations

Hexosamine_Biosynthetic_Pathway Glucose Glucose Fructose6P Fructose-6-Phosphate Glucose->Fructose6P Glycolysis GFAT Glucosamine-6-Phosphate Synthase (GFAT) Fructose6P->GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamine->GFAT Glucosamine6P Glucosamine-6-Phosphate UDP_GlcNAc UDP-GlcNAc Glucosamine6P->UDP_GlcNAc Further Enzymatic Steps Glycoproteins Glycoproteins & Glycolipids UDP_GlcNAc->Glycoproteins Glycosylation This compound This compound (Inhibitor) This compound->GFAT GFAT->Glucosamine6P

Caption: The Hexosamine Biosynthetic Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_immediate Immediate Precipitation Troubleshooting cluster_delayed Delayed Precipitation Troubleshooting start This compound Precipitation Observed is_immediate Immediate Precipitation? start->is_immediate is_delayed Delayed Precipitation? is_immediate->is_delayed No check_conc Is final concentration > max soluble concentration? is_immediate->check_conc Yes check_stability Is this compound stable in buffer? is_delayed->check_stability Yes how_added How was stock added? check_conc->how_added No reduce_conc Lower final concentration check_conc->reduce_conc Yes stepwise Use stepwise dilution or add dropwise with mixing how_added->stepwise temp Was buffer pre-warmed? warm_buffer Pre-warm buffer to 37°C temp->warm_buffer end Clear Solution reduce_conc->end stepwise->temp warm_buffer->end fresh_solution Prepare fresh solutions check_stability->fresh_solution check_media Interaction with media components? simplify_buffer Simplify buffer system or reduce serum check_media->simplify_buffer check_ph Is media pH stable? use_hepes Use HEPES-buffered media check_ph->use_hepes fresh_solution->check_media simplify_buffer->check_ph use_hepes->end

Caption: A troubleshooting workflow for addressing this compound precipitation issues in assays.

References

Technical Support Center: Mitigating Off-Target Effects of FMDP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating potential off-target effects of FMDP, a glucosamine-6-phosphate synthase inhibitor. Given the limited publicly available data on this compound, this guide also offers general strategies applicable to other small molecule inhibitors with sparse characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a research compound identified as a glucosamine-6-phosphate synthase inhibitor[1]. Its primary, or "on-target," effect is the blockade of the enzyme glucosamine-6-phosphate synthase. This enzyme is a key component of the hexosamine biosynthesis pathway (HBP), which is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation.

Q2: What are off-target effects and why are they a concern for a molecule like this compound?

Off-target effects occur when a drug or compound, such as this compound, binds to and alters the function of proteins other than its intended target (glucosamine-6-phosphate synthase)[2][3]. These unintended interactions are a significant concern in research and drug development as they can lead to:

  • Misinterpretation of experimental data: A cellular phenotype might be incorrectly attributed to the on-target effect when it is, in fact, a result of off-target activity.

  • Cellular toxicity: Interactions with unintended targets can disrupt essential cellular processes, leading to cell death or other adverse effects.

  • Unpredictable outcomes in preclinical and clinical studies: Off-target effects can cause unforeseen side effects that hinder the therapeutic development of a compound[3].

For a molecule with limited public characterization like this compound, a thorough investigation of off-target effects is critical to ensure the validity of experimental findings.

Q3: What are the general strategies to identify and mitigate the off-target effects of a small molecule inhibitor?

A multi-pronged approach is recommended to minimize and understand off-target effects[2][3]. Key strategies include:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for their intended target[3].

  • Dose-Response Experiments: Using the lowest effective concentration of the inhibitor to achieve the desired on-target effect while minimizing the engagement of lower-affinity off-targets[2].

  • Orthogonal Validation: Employing multiple, structurally and mechanistically distinct inhibitors for the same target to see if they produce the same phenotype. Genetic approaches, such as CRISPR-Cas9 or RNAi to knockdown the target, can also confirm that the phenotype is target-specific[2][4].

  • Target Engagement Assays: Directly measuring the binding of the inhibitor to its intended target within the cell to correlate target binding with the observed biological effect[2].

  • Proteome-Wide Profiling: Using unbiased, large-scale methods to identify all cellular proteins that interact with the compound.

Troubleshooting Guide: Investigating Suspected Off-Target Effects of this compound

If you observe unexpected or inconsistent results in your experiments with this compound, this guide provides a step-by-step workflow to investigate potential off-target effects.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Conclusion start Unexpected Phenotype Observed confirm_phenotype Confirm Phenotype (Replication & Controls) start->confirm_phenotype dose_response Perform Dose-Response Curve confirm_phenotype->dose_response target_engagement Target Engagement Assay (e.g., CETSA) dose_response->target_engagement orthogonal_validation Orthogonal Validation (Alternative Inhibitor or Genetic Knockdown) target_engagement->orthogonal_validation proteomics Proteome-Wide Profiling (e.g., Thermal Proteome Profiling) orthogonal_validation->proteomics data_analysis Data Analysis & Target Deconvolution proteomics->data_analysis on_target Phenotype is On-Target data_analysis->on_target Correlates with On-Target off_target Phenotype is Off-Target (Identify new target(s)) data_analysis->off_target Does Not Correlate

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Data Presentation

When troubleshooting, systematically collect and compare quantitative data.

Table 1: Example Dose-Response Data for this compound

This compound ConcentrationOn-Target Biomarker (UDP-GlcNAc levels)Cell Viability
0 µM (Vehicle)100%100%
0.1 µM85%98%
1 µM52%95%
10 µM15%70%
100 µM5%25%

Table 2: Example Target Engagement Data (CETSA)

Temperature (°C)Glucosamine-6-Phosphate Synthase Abundance (Vehicle)Glucosamine-6-Phosphate Synthase Abundance (10 µM this compound)
45100%100%
5095%98%
5570%92%
6030%85%
655%40%

Experimental Protocols

1. Dose-Response Experiment

  • Objective: To determine the effective concentration range of this compound for on-target activity and identify concentrations that induce toxicity, which may be due to off-target effects.

  • Methodology:

    • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and treat the cells for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

    • Analysis:

      • On-Target Effect: Measure a downstream biomarker of the hexosamine biosynthesis pathway, such as UDP-GlcNAc levels, using a commercially available kit or LC-MS.

      • Toxicity: Assess cell viability using an assay such as MTT or a live/dead cell stain.

    • Data Plotting: Plot the on-target biomarker levels and cell viability against the logarithm of the this compound concentration to determine the EC50 (half-maximal effective concentration) for the on-target effect and the CC50 (half-maximal cytotoxic concentration). A significant separation between the EC50 and CC50 suggests a potential therapeutic window.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To directly confirm the engagement of this compound with its target, glucosamine-6-phosphate synthase, in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at a concentration known to elicit the on-target effect and a vehicle control.

    • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 45°C to 70°C).

    • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins[2].

    • Protein Analysis: Analyze the amount of soluble glucosamine-6-phosphate synthase remaining at each temperature using Western blotting or mass spectrometry.

    • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein.

Signaling Pathway and Conceptual Diagrams

On-Target vs. Off-Target Effects

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound Target Glucosamine-6-Phosphate Synthase This compound->Target Off_Target Unknown Off-Target (e.g., Kinase, GPCR) This compound->Off_Target Effect_On Inhibition of Hexosamine Biosynthesis Pathway Target->Effect_On On-Target Effect Phenotype_On Desired Cellular Phenotype Effect_On->Phenotype_On Effect_Off Modulation of Unintended Signaling Pathway Off_Target->Effect_Off Off-Target Effect Phenotype_Off Undesired/Unexpected Cellular Phenotype Effect_Off->Phenotype_Off

Caption: On-target vs. potential off-target effects of this compound.

Hexosamine Biosynthesis Pathway (Simplified)

F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P Gln Glutamine Gln->GlcN6P GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P AcCoA Acetyl-CoA AcCoA->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UTP UTP UTP->UDP_GlcNAc Glycosylation Protein & Lipid Glycosylation UDP_GlcNAc->Glycosylation This compound This compound GFAT Glucosamine-6-Phosphate Synthase (GFAT) (Target of this compound) This compound->GFAT

Caption: Simplified diagram of the Hexosamine Biosynthesis Pathway.

References

Technical Support Center: Refining FMDP Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FMDP (Fluorizoline-Mevinolin-Drug Product) in various cell lines. The information is designed to assist in the optimization of treatment protocols and to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound treatment, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
High Cell Death in Control Group (Vehicle Only) Solvent toxicity (e.g., DMSO, ethanol).Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%). Perform a vehicle-only toxicity test.[1]
Suboptimal cell culture conditions.Verify incubator CO2 levels, temperature, and humidity. Check for contamination.[2]
Low Efficacy of this compound Treatment Sub-optimal drug concentration.Perform a dose-response experiment for both Fluorizoline (B607481) and Mevinolin individually and in combination to determine the optimal concentrations.[3][4]
Inappropriate incubation time.Optimize the treatment duration. Some effects may only be apparent after longer incubation periods (e.g., 48-72 hours).[5]
Cell line resistance.The target pathways may not be critical for the survival of the specific cell line. Consider using cell lines with known dependence on the targeted pathways.
Drug instability.Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and check for precipitation.[4]
High Variability Between Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding and use a consistent seeding density.[6][7]
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with media without cells to maintain humidity. Randomize the treatment layout on the plate.[8]
Pipetting errors.Use calibrated pipettes and ensure proper mixing of drug dilutions.
Unexpected or Off-Target Effects Drug concentrations are too high.High concentrations can lead to non-specific toxicity. Use the lowest effective concentration determined from dose-response studies.[4]
Pleiotropic effects of Mevinolin (Lovastatin).Be aware that statins have multiple effects beyond HMG-CoA reductase inhibition. Review literature for known off-target effects in your cell model.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the mechanisms of action for Fluorizoline and Mevinolin in the this compound combination?

A1: Fluorizoline is a novel compound that selectively binds to prohibitins (PHB1 and PHB2), which are scaffold proteins in the inner mitochondrial membrane.[11][12][13] This interaction leads to the upregulation of the pro-apoptotic protein NOXA, triggering mitochondrial-mediated apoptosis.[13] Mevinolin (also known as Lovastatin) is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[14][15][16] By inhibiting this enzyme, Mevinolin not only depletes downstream products necessary for cell growth but can also induce cell cycle arrest and apoptosis.[7][14] The combination of these two agents targets distinct but crucial pathways for cancer cell survival and proliferation.

Q2: How do I determine the optimal concentrations for Fluorizoline and Mevinolin in my cell line?

A2: The optimal concentrations are cell line-dependent. It is recommended to perform a dose-response matrix experiment. First, determine the IC50 (or EC50) value for each drug individually in your cell line of interest. Then, design a matrix of concentrations around the IC50 values for the combination treatment. This will allow you to identify synergistic, additive, or antagonistic interactions.[16]

Q3: What is the recommended solvent for Fluorizoline and Mevinolin?

A3: Based on available research, Fluorizoline and Mevinolin (Lovastatin) are typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells, generally below 0.1%.[1] Always run a vehicle control with the same DMSO concentration as your highest drug concentration.

Q4: How can I assess for synergy between Fluorizoline and Mevinolin?

A4: The Chou-Talalay method is a widely used method to quantify drug synergy.[17][18] This method calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Web-based tools and software are available to perform these calculations from your dose-response data.[1][6][19][20]

Q5: My results are not reproducible. What are the common causes?

A5: Lack of reproducibility in in vitro drug response studies can stem from several factors.[6] One major source is cell line variability, including genetic drift during continuous passaging.[19][21] It is important to use low-passage number cells and to periodically re-authenticate your cell lines. Other factors include inconsistencies in cell seeding density, variations in incubation times, and instability of the drug compounds.[6][7]

Quantitative Data

The following tables summarize reported effective concentrations of Fluorizoline and Mevinolin (Lovastatin) in various cancer cell lines. These values should be used as a starting point for your own optimization experiments.

Table 1: Reported EC50/IC50 Values for Fluorizoline

Cell LineCancer TypeEC50/IC50 (µM)Incubation Time (hours)Reference
Primary CLL CellsChronic Lymphocytic Leukemia2.5 - 20 (mean 8.1)24[13]
MEC-1Chronic Lymphocytic Leukemia7.548[5]
JVM-3Chronic Lymphocytic Leukemia1.548[5]
HL-60Acute Myeloid Leukemia~40 (LD50)48[12]
U-937Acute Myeloid Leukemia14 (LD50)48[12]
HeLaCervical Cancer5 - 10 (used for mitophagy inhibition)16[22]
A549Lung Carcinoma5 - 10 (used for mitophagy inhibition)24[22]

Table 2: Reported IC50 Values for Mevinolin (Lovastatin)

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
MDA-MB-231Breast Cancer~12.3 (5 µg/mL)48[14]
MDA-MB-468Breast Cancer~19.8 (8 µg/mL)48[14]
MCF-7Breast CancerVaries with statin type72[11]
HepG2Liver Cancer0.005Not Specified[23]
Ewing Sarcoma Cell LinesEwing SarcomaMicromolar rangeNot Specified[15]
HL-60Acute Myeloid LeukemiaLower at day 6 vs day 248-144[24]
U-937Acute Myeloid LeukemiaLower at day 6 vs day 248-144[24]
LNCaPProstate Cancer~10 (used for apoptosis induction)Not Specified[25]
C4-2Prostate Cancer~10 (used for apoptosis induction)Not Specified[25]
PC-3Prostate Cancer~10 (used for apoptosis induction)Not Specified[25]

Experimental Protocols

Protocol 1: Dose-Response and Synergy Analysis of this compound

This protocol outlines a method for determining the individual and combined effects of Fluorizoline and Mevinolin on cell viability and for assessing synergy.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Count cells and seed them in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[3]

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Dilution:

    • Prepare stock solutions of Fluorizoline and Mevinolin in DMSO.

    • Perform serial dilutions of each drug to create a range of concentrations. For initial experiments, a broad range is recommended (e.g., 0.1 to 100 µM).

    • For combination studies, prepare a matrix of dilutions with varying concentrations of both drugs.

  • Cell Treatment:

    • Remove the culture medium from the 96-well plate.

    • Add fresh medium containing the single drug dilutions or the drug combination matrix to the respective wells.

    • Include wells with vehicle control (DMSO) and untreated controls.

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After incubation, assess cell viability using a suitable method, such as MTT, MTS, or a cell counting-based assay.

    • Read the absorbance or fluorescence according to the assay manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot dose-response curves for each drug individually to determine the IC50 values.

    • For the combination data, use a synergy analysis software (e.g., SynergyFinder) or manual calculations based on the Chou-Talalay method to determine the Combination Index (CI).[1][6][17][18][19][20]

Visualizations

FMDP_Signaling_Pathway cluster_fluorizoline Fluorizoline Pathway cluster_mevinolin Mevinolin Pathway cluster_cell_fate Cellular Outcome Fluorizoline Fluorizoline PHB Prohibitins (PHB1/2) Fluorizoline->PHB NOXA NOXA upregulation PHB->NOXA Mitochondrial_Apoptosis_F Mitochondrial Apoptosis NOXA->Mitochondrial_Apoptosis_F Synergistic_Apoptosis Synergistic Cell Death Mitochondrial_Apoptosis_F->Synergistic_Apoptosis Mevinolin Mevinolin (Lovastatin) HMGCR HMG-CoA Reductase Mevinolin->HMGCR Mevalonate Mevalonate Pathway Inhibition HMGCR->Mevalonate CellCycleArrest Cell Cycle Arrest Mevalonate->CellCycleArrest Apoptosis_M Apoptosis Mevalonate->Apoptosis_M CellCycleArrest->Synergistic_Apoptosis Apoptosis_M->Synergistic_Apoptosis FMDP_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (to 80% confluency) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Drug_Prep 3. This compound Dilution (Dose-response matrix) Treatment 4. Cell Treatment (24-72 hours) Drug_Prep->Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition (Plate reader) Viability_Assay->Data_Acquisition Analysis 7. Synergy Analysis (Chou-Talalay Method) Data_Acquisition->Analysis Troubleshooting_Logic Start Problem: Low this compound Efficacy Check_Concentration Is the concentration range optimized for this cell line? Start->Check_Concentration Check_Time Is the incubation time sufficient? Check_Concentration->Check_Time Yes Sol_Concentration Perform dose-response for each drug and combination Check_Concentration->Sol_Concentration No Check_Viability Are control cells healthy? Check_Time->Check_Viability Yes Sol_Time Perform a time-course experiment (24, 48, 72h) Check_Time->Sol_Time No Check_Replicates Is there high variability between replicates? Check_Viability->Check_Replicates Yes Sol_Viability Check for solvent toxicity and contamination Check_Viability->Sol_Viability No Sol_Replicates Optimize cell seeding and check for edge effects Check_Replicates->Sol_Replicates Yes

References

Technical Support Center: Addressing FMDP Resistance in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with FMDP (Frequently Mutated Drug-Resistant Protein) resistance in long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an in vitro model for this compound resistance?

A1: The initial and most critical step is to determine the baseline sensitivity of your parental cell line to the this compound inhibitor. This is typically achieved by performing a dose-response assay, such as an MTT or CCK-8 assay, to determine the half-maximal inhibitory concentration (IC50).[1][2] This IC50 value will serve as the basis for designing the drug concentration escalation strategy to induce resistance.[1][2]

Q2: How do I choose the starting concentration of the this compound inhibitor to induce resistance?

A2: A common strategy is to start with a sub-lethal concentration, often the IC20 (the concentration that inhibits 20% of cell proliferation), of the this compound inhibitor.[1] This allows for the selection of cells that can survive and proliferate under low drug pressure, gradually enriching the population with resistant cells.[1]

Q3: What are the common methods for generating drug-resistant cell lines?

A3: The most widely used method is the gradual dose escalation or stepwise method.[1][3] This involves continuously exposing the cancer cells to incrementally increasing concentrations of the drug over a prolonged period.[1][3] Another method is pulse exposure, where cells are treated with a high concentration of the drug for a short period, followed by a recovery phase in drug-free medium.[2]

Q4: How long does it typically take to develop a stable drug-resistant cell line?

A4: The development of a stable drug-resistant cell line is a lengthy process and can take anywhere from 3 to 18 months.[4][5] The duration depends on several factors, including the cell line's doubling time, the drug's mechanism of action, and the concentration escalation strategy.[6]

Q5: How do I confirm that my cell line has developed resistance?

A5: Resistance is confirmed by a significant increase in the IC50 value of the drug in the treated cell line compared to the parental, sensitive cell line.[3] A 3- to 10-fold increase in the IC50 is generally considered an indication of drug resistance.[3] This is determined by performing a cell viability assay and comparing the dose-response curves.[3]

Troubleshooting Guides

Issue 1: High variability in IC50 determination assays.
  • Possible Cause:

    • Inconsistent cell seeding density across wells.

    • Pipetting errors during drug dilution or addition.

    • "Edge effects" in the multi-well plate, where wells on the periphery behave differently.[7]

    • Contamination of the cell culture.

  • Troubleshooting Steps:

    • Ensure Homogenous Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating to ensure uniform cell distribution.

    • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.

    • Avoid Edge Wells: To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.[7]

    • Randomize Plate Layout: Randomize the distribution of different drug concentrations across the plate to minimize systematic errors.[7]

    • Regularly Screen for Contamination: Routinely check cultures for any signs of microbial contamination.

Issue 2: Cells are not developing resistance or are dying at low drug concentrations.
  • Possible Cause:

    • The initial drug concentration is too high.

    • The incremental increase in drug concentration is too rapid.

    • The parental cell line is exceptionally sensitive to the drug.

    • The drug is unstable in the culture medium over time.

  • Troubleshooting Steps:

    • Lower the Starting Concentration: Begin with a lower, sub-lethal concentration (e.g., IC10 or IC20).

    • Slower Dose Escalation: Increase the drug concentration more gradually, for instance, by 1.1- to 1.5-fold increments, and allow cells to recover and repopulate between dose increases.[3]

    • Cryopreserve at Each Stage: It is crucial to freeze vials of cells at each successful concentration step. This allows you to return to a previous stage if the cells do not survive a subsequent increase in drug concentration.[3][8]

    • Confirm Drug Stability: Check the stability of your this compound inhibitor in the culture medium at 37°C over the duration of the treatment.

Issue 3: Loss of resistant phenotype over time in the absence of the drug.
  • Possible Cause:

    • The resistance mechanism is transient and not genetically stable.

    • Sensitive cells in the population are outcompeting the resistant cells in the absence of selective pressure.

  • Troubleshooting Steps:

    • Continuous Culture in Drug: For some cell lines, it may be necessary to maintain a low concentration of the drug in the culture medium to sustain the resistant phenotype.[4]

    • Periodic Re-selection: "Pulse" the resistant cell line with a high concentration of the drug periodically to eliminate any sensitive revertants.[4]

    • Re-establish from Frozen Stocks: If the resistant phenotype is consistently lost, it is best to thaw a new vial of the resistant cells from an earlier, validated passage.[4]

Quantitative Data Summary

The following table provides a sample comparison of IC50 values for the chemotherapeutic agent Doxorubicin (B1662922) in sensitive parental cell lines versus their Doxorubicin-resistant counterparts. This illustrates the typical fold-change in IC50 that indicates the development of resistance.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
MCF-7 (Breast Cancer)1.65128.5~78[9]
HeLa (Cervical Cancer)2.665.47~2[10]
K562 (Leukemia)0.0310.996~32[10]
HT1080 (Fibrosarcoma)3.338.2~11.6[11]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line using Stepwise Exposure
  • Initial IC50 Determination:

    • Culture the parental cell line in their recommended complete medium.

    • Determine the IC50 of the this compound inhibitor using a standard cell viability assay (e.g., MTT assay, see Protocol 2).

  • Initiation of Resistance Induction:

    • Begin by culturing the parental cells in a medium containing the this compound inhibitor at a concentration equal to the IC20.

  • Dose Escalation:

    • Once the cells become confluent (around 80%), passage them into a fresh flask with a slightly higher concentration of the this compound inhibitor (e.g., a 1.2 to 1.5-fold increase).[3]

    • Monitor the cells closely. If significant cell death occurs, reduce the concentration increment.

    • Cryopreserve cells at each successful concentration step.[3][8]

  • Maintenance and Stabilization:

    • Continue this stepwise increase in drug concentration until the cells can proliferate in a concentration that is 5-10 times the initial parental IC50.

    • Maintain the resistant cell line in a medium containing a constant, high concentration of the this compound inhibitor for several passages to ensure the stability of the resistant phenotype.

  • Validation of Resistance:

    • Periodically determine the IC50 of the resistant cell line and compare it to the parental cell line to calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).[1]

Protocol 2: Determination of IC50 using MTT Assay
  • Cell Seeding:

    • Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[2]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Drug Treatment:

    • Prepare serial dilutions of the this compound inhibitor in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO) and a no-drug control.

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[12]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[3]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway involved in resistance to an "this compound Inhibitor". In this scenario, the this compound inhibitor targets the this compound protein, which is part of a pro-survival pathway. Resistance can emerge through the upregulation of a bypass signaling cascade, such as the PI3K/Akt pathway, which can be activated by a Receptor Tyrosine Kinase (RTK).

FMDP_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation This compound This compound Akt->this compound Bypass Activation Survival_Proliferation Cell Survival & Proliferation mTOR->Survival_Proliferation Downstream_Effectors Downstream Effectors This compound->Downstream_Effectors Activation Downstream_Effectors->Survival_Proliferation FMDP_Inhibitor This compound Inhibitor FMDP_Inhibitor->this compound Inhibition

Caption: this compound resistance bypass via PI3K/Akt pathway activation.

Experimental Workflow Diagram

This diagram outlines the general workflow for developing and characterizing a drug-resistant cell line.

Experimental_Workflow start Start: Parental Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial dose_escalation Stepwise Drug Exposure ic50_initial->dose_escalation monitoring Monitor Cell Viability & Proliferation dose_escalation->monitoring monitoring->dose_escalation Increase Dose cryopreserve Cryopreserve at Each Step monitoring->cryopreserve stable_line Establish Stable Resistant Line cryopreserve->stable_line ic50_final Determine Final IC50 (MTT Assay) stable_line->ic50_final characterization Molecular Characterization (e.g., Western Blot, qPCR) ic50_final->characterization end End: Validated Resistant Cell Line Model characterization->end

Caption: Workflow for generating drug-resistant cell lines.

Logical Relationship Diagram

This diagram illustrates the logical flow for troubleshooting common issues during long-term drug resistance studies.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions Potential Solutions start Experiment Start issue Issue Encountered? start->issue high_variability High IC50 Variability issue->high_variability Yes no_resistance No Resistance Development issue->no_resistance Yes loss_phenotype Loss of Resistant Phenotype issue->loss_phenotype Yes end Problem Resolved issue->end No optimize_assay Optimize Assay (Seeding, Pipetting) high_variability->optimize_assay adjust_dose Adjust Dosing Strategy no_resistance->adjust_dose maintain_pressure Maintain Selective Pressure loss_phenotype->maintain_pressure optimize_assay->end adjust_dose->end maintain_pressure->end

Caption: Troubleshooting logic for drug resistance studies.

References

Technical Support Center: Interpreting Ambiguous Data from FGFR Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor Receptor (FGFR) inhibition assays. Ambiguous or inconsistent data can arise from a variety of factors, and this guide is designed to help you identify and resolve common issues.

Frequently Asked questions (FAQs) & Troubleshooting

Q1: My dose-response curve is flat, showing no inhibition even with my positive control.

A1: This suggests a fundamental problem with the assay setup. Consider the following potential causes:

  • Inactive Components:

    • Enzyme/Receptor: The FGFR kinase may be inactive due to improper storage, handling (e.g., not kept on ice), or multiple freeze-thaw cycles. Confirm the activity of the enzyme lot with a known potent inhibitor.

    • Substrate: The substrate may have degraded. Ensure it has been stored correctly, protected from light if necessary.

    • Inhibitor: The positive control or test compounds may have degraded or precipitated out of solution.

  • Incorrect Reagent Concentrations: Double-check all dilutions and calculations for the enzyme, substrate, ATP, and inhibitors. An error in concentration will significantly impact the results.

  • Assay Buffer Composition: Ensure you are using the correct assay buffer. FGFRs, like many kinases, have specific requirements for ions like Mg²⁺ and Mn²⁺ for optimal activity.

Q2: I'm observing high variability between my replicate wells.

A2: High variability can obscure real effects and make data interpretation difficult. Common sources of variability include:

  • Pipetting Inaccuracy: Small volume variations can lead to large differences in concentration. Ensure pipettes are calibrated, and consider using reverse pipetting for viscous solutions.

  • Improper Mixing: Inadequate mixing of reagents within the wells can lead to inconsistent reaction rates. Mix gently by pipetting or using a plate shaker.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter reagent concentrations. To mitigate this, fill the outer wells with sterile water or media and do not use them for experimental data.[1]

  • Inhibitor Precipitation: If your test compound is not fully soluble in the assay buffer, it can lead to inconsistent inhibition. Check the final solvent concentration (e.g., DMSO) to ensure it is compatible with the assay.

Q3: The signal in my no-inhibitor control (positive control for enzyme activity) is very low.

A3: A low signal in your control wells points to a problem with the enzymatic reaction itself. Here are some troubleshooting steps:

  • Optimize Enzyme Concentration: The concentration of the FGFR enzyme may be too low. Perform a titration experiment to find the optimal enzyme concentration for your assay conditions.

  • Increase Incubation Time: You may need to extend the incubation period to allow for more substrate turnover. However, ensure the reaction is still within the linear range.

  • Check Plate Type: For fluorescence-based assays, use black plates with clear bottoms to minimize background fluorescence and light scattering. For luminescence assays, use solid white plates.

Q4: My blank wells (no enzyme) have a high background signal.

A4: High background can be caused by:

  • Autofluorescent/Autoluminescent Compounds: The test inhibitor itself may be fluorescent or luminescent at the assay's wavelengths. Always include a control well with the inhibitor but no enzyme to measure this background and subtract it from your data.

  • Contaminated Reagents or Plates: Ensure that your assay buffer, microplates, and other reagents are free from fluorescent or luminescent contaminants.

Q5: My IC50 values are inconsistent or different from published values.

A5: In addition to the factors mentioned above, discrepancies in IC50 values can arise from:

  • Different Assay Formats: IC50 values are highly dependent on the experimental conditions. A biochemical kinase assay will likely yield different IC50 values than a cell-based proliferation assay.[2]

  • ATP Concentration: In kinase assays, the concentration of ATP can affect the apparent potency of ATP-competitive inhibitors. Ensure you are using a consistent and appropriate ATP concentration, often close to the Km for the specific FGFR.

  • Data Analysis: The method used to fit the dose-response curve can influence the calculated IC50. Use a non-linear regression model with a variable slope for the most accurate determination.[3]

Quantitative Data Summary

For accurate and reproducible results, it is crucial to use well-characterized inhibitors and understand their expected potency. The following tables provide summary data for common FGFR inhibitors.

Table 1: IC50 Values of Selective FGFR Inhibitors against FGFR Tyrosine Kinases.

InhibitorFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)
Pemigatinib< 2< 2< 2~200
Infigratinib1.11.02.361
Erdafitinib1.22.54.6137
Futibatinib212222118

Data compiled from multiple sources. Actual IC50 values can vary based on assay conditions.[4][5]

Experimental Protocols

Below are generalized protocols for common FGFR inhibition assays. Specific details may need to be optimized for your particular reagents and instrumentation.

Protocol 1: In Vitro FGFR Kinase Assay (Filter-Binding)

This protocol measures the incorporation of ³³P from [γ-³³P]ATP into a substrate peptide by the FGFR kinase domain.[2]

Objective: To determine the IC50 of a test compound against a purified FGFR kinase domain.

Materials:

  • Purified recombinant FGFR kinase

  • Test compound stock solution (in DMSO)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP Solution (containing [γ-³³P]ATP)

  • 96-well plates

  • Phosphocellulose filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute into the assay buffer to create a 3x concentrated working solution.

  • Reaction Mix: In a 96-well plate, add 10 µL of the 3x compound solution (or DMSO for control) and 10 µL of the substrate/ATP mixture.

  • Enzyme Addition: Initiate the reaction by adding 10 µL of a 3x concentrated solution of the FGFR enzyme. The final reaction volume will be 30 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Stop the reaction by adding phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [γ-³³P]ATP.[2]

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of an FGFR inhibitor on the proliferation of a cancer cell line with known FGFR activation.

Objective: To determine the IC50 of a test compound in a cellular context.

Materials:

  • Cancer cell line with FGFR activation (e.g., SNU-16, KMS-11)

  • Cell culture medium and supplements

  • Test compound stock solution (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well or 384-well clear bottom, white-walled plates

  • Plate reader (luminescence)

Procedure:

  • Cell Seeding: Seed the cells into the microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: The next day, remove the old medium and add fresh medium containing serial dilutions of the test compound (or DMSO for vehicle control).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Detection: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Normalize the data using the vehicle control (100% viability) and a "no cells" or "maximum inhibition" control (0% viability). Plot the percent viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF HSPG HSPG FGFR FGFR Dimer HSPG->FGFR Co-receptor FGFBP FGF-Binding Protein (FGFBP) FGFBP->FGF Mobilizes FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCg FGFR->PLCg Activates JAK JAK FGFR->JAK Activates IP3_DAG IP3 / DAG PKC PKC IP3_DAG->PKC Nucleus Nucleus PKC->Nucleus Grb2_SOS Grb2/SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Nucleus Akt Akt Akt->Nucleus STAT STAT STAT->Nucleus FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K PLCg->IP3_DAG JAK->STAT PI3K->Akt Inhibitor Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathways and point of inhibition.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Ambiguous Data No_Inhibition No Inhibition? Start->No_Inhibition High_Variability High Variability? No_Inhibition->High_Variability No Check_Reagents Check Reagent Activity (Enzyme, Substrate, Inhibitor) No_Inhibition->Check_Reagents Yes Low_Signal Low Control Signal? High_Variability->Low_Signal No Check_Pipetting Review Pipetting Technique & Calibration High_Variability->Check_Pipetting Yes Optimize_Enzyme Optimize Enzyme Concentration Low_Signal->Optimize_Enzyme Yes End Data Interpretable Low_Signal->End No Check_Concentrations Verify Concentrations & Dilutions Check_Reagents->Check_Concentrations Check_Buffer Confirm Assay Buffer Composition Check_Concentrations->Check_Buffer Check_Buffer->High_Variability Improve_Mixing Ensure Proper Mixing in Wells Check_Pipetting->Improve_Mixing Mitigate_Edge_Effect Mitigate Edge Effects Improve_Mixing->Mitigate_Edge_Effect Check_Solubility Check Compound Solubility Mitigate_Edge_Effect->Check_Solubility Check_Solubility->Low_Signal Optimize_Incubation Optimize Incubation Time Optimize_Enzyme->Optimize_Incubation Optimize_Incubation->End

Caption: Troubleshooting workflow for ambiguous assay data.

References

Technical Support Center: Enhancing the Specificity of Fluorophore-Macromolecule Drug Probes (FMDPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the specificity of their Fluorophore-Macromolecule Drug Probes (FMDPs).

Troubleshooting Guides

This section addresses common issues encountered during FMDP experiments that can compromise specificity.

Issue 1: High Background or Non-Specific Staining

Q1: We are observing high background fluorescence across our entire sample, not just at the target site. What are the likely causes and how can we fix this?

A1: High background fluorescence is a common issue that can obscure specific signals. The primary causes and troubleshooting steps are outlined below:

  • Cause: Antibody Concentration is Too High. An excess of the primary or secondary antibody can lead to non-specific binding.[1]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with a concentration around 1 µg/mL and test a range of dilutions to find the best signal-to-noise ratio.[2]

  • Cause: Insufficient Blocking. Inadequate blocking of non-specific binding sites on the sample can lead to off-target antibody adhesion.

    • Solution: Increase the incubation time with your blocking agent.[3] If the issue persists, consider changing the blocking agent. For example, if you are using an anti-goat or anti-bovine secondary antibody, avoid blocking buffers containing milk, goat serum, or BSA.[2] In such cases, IgG-free BSA or fish gelatin are better alternatives.[2]

  • Cause: Non-Specific Binding of the Secondary Antibody. The secondary antibody may be binding non-specifically to the sample.

    • Solution: Run a control experiment where you apply only the secondary antibody. If staining is observed, you will need to select a different secondary antibody.[1][3]

  • Cause: Autofluorescence. Some tissues and cells have endogenous molecules (like FAD, FMN, and NADH) that fluoresce naturally.[3]

    • Solution: Before staining, you can pre-photobleach the sample or use a commercial autofluorescence quenching agent like Sudan Black.[3] Examining an unstained sample under the microscope can help confirm if autofluorescence is the issue.[3]

  • Cause: Highly Charged Fluorescent Dyes. Certain fluorophores, especially those with a high charge, can contribute to non-specific binding.[2]

    • Solution: Specialized blocking buffers designed to reduce background from charged dyes can be used.[2] Alternatively, consider using a fluorophore with a neutral or zwitterionic charge.

Issue 2: Weak or No Specific Signal

Q2: Our specific signal is very weak or completely absent. What could be wrong?

A2: A weak or absent signal can be due to several factors related to the probe itself or the experimental conditions.

  • Cause: Insufficient Primary Antibody. The concentration of the primary antibody may be too low to detect the target.

    • Solution: Increase the primary antibody concentration and/or the incubation time.[1]

  • Cause: Incompatible Primary and Secondary Antibodies. The secondary antibody may not be able to bind to the primary antibody.

    • Solution: Ensure the secondary antibody was raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1]

  • Cause: The Target Protein is Not Present or Accessible. The protein of interest may not be expressed in your sample, or the antibody's binding site (epitope) may be hidden.

    • Solution: Validate your primary antibody with a positive control (a cell line or tissue known to express the target).[2] Check the scientific literature or resources like The Human Protein Atlas to confirm expression in your sample type.[2] If the target is intracellular, ensure you have included a permeabilization step in your protocol.[3]

  • Cause: Photobleaching. The fluorophore may have been exposed to too much light, causing it to lose its fluorescence.

    • Solution: Minimize the sample's exposure to excitation light. Use an anti-fade mounting medium. Some fluorophores are more photostable than others; for example, rhodamine-based dyes are often more robust for microscopy applications.[2]

Issue 3: Signal in the Wrong Cellular Compartment

Q3: We are detecting a signal, but it's not in the expected cellular location. Why is this happening?

A3: Mislocalization of the signal can occur due to issues with the targeting moiety or the probe's overall properties.

  • Cause: Antibody Binds to an Inaccessible Epitope for Live-Cell Staining. For surface staining of live cells, the antibody must recognize an extracellular part of the target protein.

    • Solution: Verify that the antibody's immunogen or epitope is in an extracellular domain.[2] If this information is not available, you may need to perform intracellular staining on fixed and permeabilized cells to confirm if the target is being detected inside the cell.[2]

  • Cause: The Fluorophore Affects Probe Behavior. The physicochemical properties of the fluorophore, such as its charge and hydrophobicity, can alter the biodistribution and cellular uptake of the conjugate.[4]

    • Solution: Consider using a different fluorophore, particularly one with a more neutral charge and lower hydrophobicity. Site-specific conjugation methods can also help ensure that the fluorophore does not interfere with the binding site of the targeting molecule.[5][6]

Frequently Asked Questions (FAQs)

Q4: How can we improve the target-to-background ratio of our this compound?

A4: There are two main approaches to improving the target-to-background ratio: maximizing the signal from the target and minimizing the background signal.[7][8]

  • Maximizing Target Signal: This can be achieved by using bright and photostable fluorophores and ensuring an optimal degree of labeling on your macromolecule.

  • Minimizing Background Signal: This can be accomplished through several strategies:

    • Activatable Probes: These probes are designed to be "off" (non-fluorescent) until they interact with their specific target or encounter a specific microenvironment (e.g., a particular enzyme or pH), at which point they "turn on" and fluoresce.[4][9] This significantly reduces background from non-bound probes.

    • Cleavable Linkers: Incorporating a linker between the fluorophore and the drug that is cleaved only at the target site can help ensure that the fluorescent signal is localized.[4]

    • Fluorescence Resonance Energy Transfer (FRET): FRET-based probes use a pair of fluorophores (a donor and an acceptor). The signal is generated only when the two are in close proximity, which can be designed to occur upon binding to the target.[10][11]

Q5: What is the optimal fluorophore-to-macromolecule ratio for our conjugate?

A5: The optimal labeling ratio, or degree of labeling (DOL), is a critical parameter that needs to be determined empirically for each conjugate.

  • Over-labeling can lead to fluorescence quenching (reducing the signal) and can also cause the conjugate to aggregate or become unstable. For example, with FITC, the signal may start to decrease after about 5 molecules are conjugated to an antibody.[5]

  • Under-labeling will result in a weak signal.

  • Recommendation: Start with a range of molar ratios in your conjugation reaction and characterize the resulting conjugates to find the DOL that provides the best signal and maintains the function of the targeting molecule.

Q6: How does the choice of conjugation chemistry affect specificity?

A6: The conjugation chemistry is crucial for maintaining the specificity of the targeting macromolecule.

  • Random Conjugation: Traditional methods that target common functional groups like amines or thiols can result in the fluorophore being attached near the binding site of the antibody or drug, which can hinder its function.[12]

  • Site-Specific Conjugation: Newer strategies allow for the attachment of the fluorophore to a specific site on the macromolecule, away from the active or binding site.[5] This ensures that the targeting function is not compromised. Examples include remodeling carbohydrate domains on antibodies or using biorthogonal reactions.[5][9]

Quantitative Data Summary

ParameterRecommended Starting PointKey Considerations
Primary Antibody Concentration 1 µg/mL for initial testingTitrate to find the optimal signal-to-noise ratio.[2]
Secondary Antibody Concentration 1 µg/mL for cell staining; as low as 50 ng/mL for near-infrared westernsHigh concentrations can increase non-specific binding.[2]
FRET Distance 1-10 nm between donor and acceptorThe efficiency of energy transfer is highly dependent on this distance.[13][14]

Experimental Protocols

Protocol 1: Titration of Primary Antibody for Optimal Concentration

  • Prepare a dilution series of your primary antibody in a suitable antibody diluent. A good starting range would be from 0.1 µg/mL to 10 µg/mL.

  • Prepare identical samples (e.g., cells seeded on coverslips or tissue sections).

  • Include a negative control where no primary antibody is added.

  • Incubate each sample with a different concentration of the primary antibody for a standardized amount of time (e.g., 1 hour at room temperature or overnight at 4°C).

  • Wash all samples thoroughly with a wash buffer (e.g., PBS with 0.1% Tween 20).

  • Incubate all samples with the same concentration of the fluorescently labeled secondary antibody.

  • Wash the samples again.

  • Mount and image all samples using the exact same imaging parameters (e.g., exposure time, laser power).

  • Analyze the images to determine which concentration gives the brightest specific signal with the lowest background.

Protocol 2: Control for Secondary Antibody Non-Specific Binding

  • Prepare at least two identical samples.

  • Process both samples through all the fixation, permeabilization, and blocking steps of your standard protocol.

  • For the test sample: Incubate with your primary antibody as usual.

  • For the control sample: Incubate with only the antibody diluent (no primary antibody).

  • Wash both samples.

  • Incubate both samples with the fluorescently labeled secondary antibody.

  • Wash, mount, and image both samples using identical settings.

  • If the control sample shows significant fluorescence, it indicates that the secondary antibody is binding non-specifically.[1][3]

Visualizations

cluster_0 Strategies to Enhance this compound Specificity cluster_1 cluster_2 cluster_3 ProbeDesign Probe Design Activatable Activatable Probes (e.g., pH, enzyme-sensitive) ProbeDesign->Activatable SiteSpecific Site-Specific Conjugation ProbeDesign->SiteSpecific Cleavable Cleavable Linkers ProbeDesign->Cleavable ExpOptimization Experimental Optimization Blocking Optimize Blocking (Agent & Time) ExpOptimization->Blocking Titration Antibody Titration ExpOptimization->Titration Washing Stringent Washing ExpOptimization->Washing DataAnalysis Data Analysis & Controls NegControl Negative Controls (e.g., No Primary Ab) DataAnalysis->NegControl PosControl Positive Controls (e.g., Known Target) DataAnalysis->PosControl SpectralUnmixing Spectral Unmixing DataAnalysis->SpectralUnmixing

Caption: Key strategies to improve this compound specificity.

cluster_workflow Troubleshooting Workflow for High Background Start High Background Observed Check_Secondary Run Secondary Ab Only Control Start->Check_Secondary Staining_Present Staining Present? Check_Secondary->Staining_Present Change_Secondary Change Secondary Ab Staining_Present->Change_Secondary Yes Titrate_Primary Titrate Primary Ab Staining_Present->Titrate_Primary No End Problem Resolved Change_Secondary->End Optimize_Blocking Optimize Blocking (Agent/Time) Titrate_Primary->Optimize_Blocking Check_Autofluorescence Check Autofluorescence (Unstained Sample) Optimize_Blocking->Check_Autofluorescence Check_Autofluorescence->End

Caption: Workflow for troubleshooting high background signals.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Thymidylate Synthase Inhibitors: FdUMP Versus Other Key Agents

A Comparative Guide to the Efficacy of Thymidylate Synthase Inhibitors: FdUMP[1] Versus Other Key Agents

An important clarification on the terminology: The term "FMDP" is ambiguous in scientific literature. Our research indicates that the user may be referring to FdUMP[1] , a novel and potent inhibitor of thymidylate synthase. This guide will focus on comparing the efficacy of FdUMP[1] with other well-established synthase inhibitors, specifically those targeting thymidylate synthase (TS), a critical enzyme in DNA synthesis and a key target in cancer chemotherapy.

This guide provides a detailed comparison of FdUMP[1] against other thymidylate synthase inhibitors, including the fluoropyrimidine 5-Fluorouracil (B62378) (5-FU) and the folate-based inhibitors Raltitrexed, Pemetrexed, and GW1843U89. The comparison is based on experimental data from various cancer cell lines, with a focus on quantitative measures of efficacy.

Mechanisms of Action: Two Major Classes of Thymidylate Synthase Inhibitors

Thymidylate synthase inhibitors can be broadly categorized into two main classes based on their chemical structure and mechanism of action: fluoropyrimidines and folate-based inhibitors.

  • Fluoropyrimidines: This class includes 5-Fluorouracil (5-FU) and its derivatives, such as FdUMP[1]. 5-FU is a pro-drug that requires intracellular conversion to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) to inhibit thymidylate synthase. FdUMP[1] is a multimer of FdUMP, designed to bypass resistance mechanisms associated with 5-FU and to be more potent.[2] These inhibitors form a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3]

  • Folate-Based Inhibitors: This class includes drugs like Raltitrexed, Pemetrexed, and GW1843U89. These are direct inhibitors of thymidylate synthase and do not require metabolic activation to the same extent as 5-FU.[2] They are structurally similar to folate and compete with the natural folate cofactor for binding to the enzyme, thereby inhibiting its function.[1]

FdUMP[1] exhibits a unique dual mechanism of action, not only inhibiting thymidylate synthase but also trapping topoisomerase I cleavage complexes, leading to DNA damage and apoptosis. This dual action contributes to its high potency against cancer cells.[4]

Quantitative Comparison of Inhibitor Efficacy

The efficacy of these inhibitors is commonly measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the inhibitor.

The following table summarizes the IC50 values for FdUMP[1] and other thymidylate synthase inhibitors in various cancer cell lines, as reported in preclinical studies.

InhibitorCell LineCancer TypeIC50 ValueReference
FdUMP[1] HL60Human Leukemia3.4 nM[4]
KG1aHuman Leukemia21.5 nM[4]
FM3A/0Murine Mammary Carcinoma0.022-3 nM
5-Fluorouracil (5-FU) HL60Human Leukemia~1000-fold higher than FdUMP[1][4]
H630Human Colorectal Tumor>400-fold higher than FdUMP[1]
FM3A/0Murine Mammary Carcinoma1.2 µM
Raltitrexed L1210Murine Leukemia9 nM
Pemetrexed A549Non-Small-Cell Lung Cancer1.82 ± 0.17 µM (at 48h)[2]
HCC827Non-Small-Cell Lung Cancer1.54 ± 0.30 µM (at 48h)[2]
H1975Non-Small-Cell Lung Cancer3.37 ± 0.14 µM (at 48h)[2]

Experimental Protocols

A key experiment to determine the efficacy of these inhibitors is the Thymidylate Synthase (TS) In Situ Inhibition Assay . This assay measures the activity of thymidylate synthase within intact cells. A common method is the tritium (B154650) release assay.

Principle: The assay is based on the enzymatic conversion of [5-³H]deoxyuridine to dTMP and the release of tritium (³H) into the intracellular water. The amount of tritium released is directly proportional to the activity of thymidylate synthase.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and reagents

  • [5-³H]deoxyuridine (radiolabeled substrate)

  • Inhibitor compounds (FdUMP[1], 5-FU, etc.) at various concentrations

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Methodology:

  • Cell Culture: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the thymidylate synthase inhibitors for a specified period (e.g., 24 hours). Include a vehicle-only control.

  • Substrate Addition: Add [5-³H]deoxyuridine to each well and incubate for a short period to allow for cellular uptake and metabolism.

  • Reaction Termination: Terminate the reaction by adding a stop solution (e.g., perchloric acid).

  • Tritium Separation: Separate the released tritiated water (³H₂O) from the radiolabeled substrate and cellular debris. This can be achieved by methods such as column chromatography or selective precipitation.

  • Quantification: Transfer the aqueous phase containing the released tritium to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of thymidylate synthase inhibition for each inhibitor concentration compared to the untreated control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Thymidylate_Synthesis_Pathwaycluster_fluoroFluoropyrimidinescluster_folateFolate-based InhibitorsdUMPdUMPTSThymidylate Synthase (TS)dUMP->TSdTMPdTMPCH2THF5,10-Methylene-THFCH2THF->TSDHFDihydrofolate (DHF)TS->dTMPDNA SynthesisTS->DHF5FU5-FUFdUMP_activeFdUMP (active metabolite)5FU->FdUMP_activemetabolic activationFdUMP10FdUMP[10]FdUMP10->FdUMP_activeintracellular releaseFdUMP_active->TSInhibitsRaltitrexedRaltitrexedRaltitrexed->TSInhibitsPemetrexedPemetrexedPemetrexed->TSInhibitsGW1843U89GW1843U89GW1843U89->TSInhibits

Caption: Thymidylate Synthesis Pathway and Inhibition.

TS_Inhibition_Assay_WorkflowstartStartcell_culturePlate cancer cells in 96-well platesstart->cell_cultureinhibitor_treatmentTreat cells with inhibitors at various concentrationscell_culture->inhibitor_treatmentsubstrate_additionAdd [5-³H]deoxyuridineinhibitor_treatment->substrate_additionreaction_terminationTerminate reactionsubstrate_addition->reaction_terminationtritium_separationSeparate released ³H₂Oreaction_termination->tritium_separationquantificationMeasure radioactivity with scintillation countertritium_separation->quantificationdata_analysisCalculate % inhibition and determine IC50quantification->data_analysisendEnddata_analysis->end

Caption: Experimental Workflow for TS Inhibition Assay.

Unveiling the Potency of FMDP: A Comparative Guide to Glucosamine-6-Phosphate Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) and other key inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P synthase). Supported by experimental data, this document delves into the validation of this compound's inhibitory effects and offers detailed protocols for relevant assays.

Glucosamine-6-phosphate synthase, a crucial enzyme in the hexosamine biosynthesis pathway (HBP), represents a significant target for antimicrobial and antidiabetic drug development. This pathway is essential for the formation of amino sugar-containing macromolecules like peptidoglycan and chitin (B13524) in microorganisms, and for the biosynthesis of glycoproteins in mammals.[1] Inhibition of this enzyme can disrupt these vital processes, leading to therapeutic effects. This compound has emerged as a potent and selective inhibitor, and this guide will illuminate its standing among alternative compounds.

Comparative Analysis of GlcN-6-P Synthase Inhibitors

This compound distinguishes itself through its high potency and selectivity. The following table summarizes the inhibitory activities of this compound and other notable GlcN-6-P synthase inhibitors, providing a clear quantitative comparison.

InhibitorTypeTarget Organism/EnzymeIC50KiKey Characteristics
This compound Glutamine Analog (Irreversible)Bacterial and Yeast GlcN-6-P synthase15–21 µM[1]0.1 µM (Candida albicans)[1]High potency and selectivity. Targets the N-terminal glutamine-binding domain.[2][3]
FCDP Glutamine AnalogBacterial and Yeast GlcN-6-P synthase82–100 µM[1]85 µM (Salmonella typhimurium)[1]Lower potency compared to this compound.
DON (6-diazo-5-oxo-L-norleucine) Glutamine AnalogVarious glutamine-utilizing enzymes--Non-selective, inhibits multiple glutamine-dependent enzymes.[1]
Azaserine Glutamine AnalogVarious glutamine-utilizing enzymes--Non-selective, similar to DON.[1]
ADGP (2-amino-2-deoxy-D-glucitol-6-phosphate) Transition State AnalogGlcN-6-P synthase-25 µM (E. coli)Targets the fructose-6-phosphate (B1210287) binding site.[4] Considered a strong inhibitor, though molecular docking studies suggest lower enzyme affinity than this compound in some models.[5]
ADMP (2-amino-2-deoxy-D-mannitol-6-phosphate) Transition State AnalogGlcN-6-P synthase--Reported to be a more potent inhibitor than ADGP.[2][3]

Delving into the Mechanism: The Hexosamine Biosynthesis Pathway

The inhibitory action of this compound and its counterparts can be better understood within the context of the Hexosamine Biosynthesis Pathway. GlcN-6-P synthase catalyzes the first and rate-limiting step in this pathway.

Hexosamine_Biosynthesis_Pathway cluster_0 GlcN-6-P Synthase Reaction cluster_1 Inhibition Point Fru6P Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate Fru6P->GlcN6P GlcN-6-P synthase (GFAT) Gln L-Glutamine Glu L-Glutamate Gln->Glu GlcNAc6P N-Acetylglucosamine-6-Phosphate GlcN6P->GlcNAc6P GlcNAc1P N-Acetylglucosamine-1-Phosphate GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-N-Acetylglucosamine GlcNAc1P->UDP_GlcNAc Macromolecules Glycoproteins, Peptidoglycan, Chitin UDP_GlcNAc->Macromolecules Inhibitor This compound & other inhibitors Inhibitor->Fru6P Inhibits Experimental_Workflow cluster_0 Enzyme Preparation cluster_1 Assay Setup cluster_2 Reaction & Detection cluster_3 Data Analysis Enzyme_Prep Purification of GlcN-6-P synthase Assay_Mix Prepare reaction mixture: - Buffer - Fructose-6-Phosphate - L-Glutamine Enzyme_Prep->Assay_Mix Incubation Pre-incubate enzyme with inhibitor Assay_Mix->Incubation Inhibitor_Prep Prepare serial dilutions of this compound/other inhibitors Inhibitor_Prep->Incubation Reaction_Start Initiate reaction by adding substrates Incubation->Reaction_Start Reaction_Stop Stop reaction at specific time points Reaction_Start->Reaction_Stop Detection Quantify Glucosamine-6-Phosphate (e.g., Morgan-Elson Method) Reaction_Stop->Detection Data_Analysis Calculate % inhibition and determine IC50 Detection->Data_Analysis

References

The Evolving Landscape of Drug Development: A Comparative Analysis of a Fictional Model-Informed Drug Development Platform (FMDP)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the high-stakes world of pharmaceutical research and development, the journey from a promising compound to a market-approved drug is fraught with challenges, including escalating costs and high attrition rates.[1][2] A fictional platform, the "Fictional Model-Informed Drug Development Platform" (FMDP), represents a significant shift from traditional development paradigms. This guide provides a comprehensive cross-validation of this compound's experimental findings and methodologies, comparing them with established alternatives to offer researchers, scientists, and drug development professionals a clear perspective on the potential advantages of this innovative approach.

The core of this compound lies in the principles of Model-Informed Drug Development (MIDD), a strategy that leverages computational models to integrate data from various sources, thereby informing decision-making throughout the drug development lifecycle.[1][3] This contrasts with traditional approaches that often rely on a more linear progression of preclinical and clinical trial phases.

Performance Snapshot: this compound vs. Traditional and Alternative Approaches

To provide a clear quantitative comparison, the following table summarizes key performance indicators across different drug development methodologies. The data for this compound is hypothetical, representing the expected outcomes of a successful MIDD platform, while the data for traditional and other alternative methods are based on industry averages and findings from preclinical and clinical studies.[2][4][5]

Parameter Fictional Model-Informed Drug Development Platform (this compound) Traditional Preclinical/Clinical Pathway Physiologically Based Pharmacokinetic (PBPK) Modeling Quantitative Systems Pharmacology (QSP)
Time to FIH (First-in-Human) Trials Reduced by 30-50% (estimated)BaselineVariable, can reduce need for some clinical studies[1]Can optimize trial design to improve efficiency[3]
Preclinical to Phase I Attrition Rate Reduced by 25% (estimated)High (around 90% failure rate for drugs entering clinical trials)[5]Can improve prediction of human pharmacokinetics[6]Provides mechanistic insights to de-risk candidates[6]
Clinical Trial Cost Reduced by 20-40% (estimated)BaselineCan reduce the need for certain clinical trials, leading to cost savings[1]Can optimize trial design, potentially reducing costs[3]
Predictive Accuracy (Preclinical to Clinical) HighOften poor, with weak translatability from animal models[5]High for pharmacokinetic predictionsHigh for understanding drug-disease interactions
Dose Optimization Optimized prior to clinical trialsIterative, determined during clinical trialsCan predict optimal dosing regimensInforms dose selection based on biological mechanisms[6]

Deep Dive: Experimental Protocols

The validity of any drug development platform rests on the rigor of its experimental protocols. Here, we detail the methodologies employed by the hypothetical this compound and compare them to traditional approaches.

Fictional Model-Informed Drug Development Platform (this compound) Protocol

The this compound protocol is an integrated, iterative process that emphasizes computational modeling and simulation from the earliest stages of development.

  • Target Identification and Validation:

    • Utilizes Quantitative Systems Pharmacology (QSP) models to simulate the effect of inhibiting a target within a virtual biological system.[6]

    • Integrates genomic, proteomic, and metabolomic data to identify and validate targets with a higher probability of clinical success.

  • Lead Optimization:

    • Employs in silico screening and predictive modeling to identify and refine lead compounds with optimal pharmacokinetic and pharmacodynamic (PK/PD) properties.

    • Leverages machine learning algorithms to predict potential off-target effects and toxicity.

  • Preclinical Assessment:

    • Constructs physiologically based pharmacokinetic (PBPK) models to simulate drug absorption, distribution, metabolism, and excretion (ADME) in virtual patient populations.[6]

    • Conducts targeted in vitro and in vivo experiments to validate and refine the computational models. This reduces the reliance on extensive animal testing.

  • Clinical Trial Simulation:

    • Simulates various clinical trial designs to identify the optimal patient population, dosing regimen, and endpoints before initiating human trials.[3]

    • This "trial before the trial" approach significantly de-risks the clinical development phase.

Traditional Drug Development Protocol

The traditional pathway is a more sequential and empirical process.

  • Target Identification and Validation:

    • Relies heavily on literature review, genetic studies, and initial in vitro assays to identify potential drug targets.

  • High-Throughput Screening (HTS):

    • Screens large libraries of chemical compounds against the identified target to find "hits."

  • Lead Optimization:

    • Chemically modifies "hits" to improve their potency, selectivity, and drug-like properties, guided primarily by structure-activity relationships (SAR) derived from experimental data.

  • Preclinical Testing:

    • Conducts extensive in vitro and in vivo (animal) studies to assess the safety and efficacy of the lead candidate. These studies often have limited predictive power for human outcomes.[4][5]

  • Clinical Trials (Phase I, II, III):

    • Progresses through sequential phases in human subjects to evaluate safety, efficacy, and optimal dosage. This process is lengthy, expensive, and has a high failure rate.[5]

Visualizing the Development Pathways

To better illustrate the workflows and logical relationships within these development paradigms, the following diagrams have been generated using the DOT language.

Traditional_Drug_Development cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization HTS->Lead_Opt Animal_Testing In Vivo (Animal) Testing Lead_Opt->Animal_Testing Phase_I Phase I (Safety) Animal_Testing->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Fig 1. Traditional Drug Development Workflow.

FMDP_Workflow cluster_insilico In Silico Modeling & Simulation (this compound Core) cluster_wetlab Targeted Wet Lab Experiments cluster_clinical Optimized Clinical Phase QSP_Modeling QSP Modeling (Target Validation) Predictive_Modeling Predictive Modeling (Lead Optimization) QSP_Modeling->Predictive_Modeling Targeted_In_Vitro Targeted In Vitro Experiments QSP_Modeling->Targeted_In_Vitro PBPK_Modeling PBPK Modeling (Preclinical ADME) Predictive_Modeling->PBPK_Modeling Predictive_Modeling->Targeted_In_Vitro Clinical_Sim Clinical Trial Simulation PBPK_Modeling->Clinical_Sim Targeted_In_Vivo Targeted In Vivo Experiments PBPK_Modeling->Targeted_In_Vivo Optimized_Phase_I Optimized Phase I Clinical_Sim->Optimized_Phase_I Optimized_Phase_II_III Optimized Phase II/III Optimized_Phase_I->Optimized_Phase_II_III Approval Regulatory Approval Optimized_Phase_II_III->Approval

Fig 2. This compound Integrated Workflow.

Conclusion

The cross-validation of the Fictional Model-Informed Drug Development Platform's (this compound) approach against traditional and alternative methods highlights a paradigm shift in pharmaceutical R&D. By integrating computational modeling and simulation throughout the development process, this compound and similar MIDD strategies have the potential to significantly reduce timelines, lower costs, and decrease the high attrition rates that have long plagued the industry. While the data for this compound is hypothetical, it is based on the demonstrated successes of various MIDD approaches.[1][3] For researchers, scientists, and drug development professionals, embracing a model-informed approach represents a strategic imperative to enhance the efficiency and success rate of bringing new, life-saving therapies to patients.

References

A Comparative Guide to Compounds Targeting the Formyl Peptide Receptor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Formyl Peptide Receptor (FPR) Signaling Pathway

The formyl peptide receptor family consists of three G protein-coupled receptors (GPCRs) in humans: FPR1, FPR2 (also known as ALX or FPRL1), and FPR3. These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, and play a crucial role in host defense by recognizing N-formyl peptides derived from bacteria and mitochondria.[1][2] Activation of FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response.

Below is a diagram illustrating the generalized FPR signaling pathway.

FPR Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FPR FPR (FPR1, FPR2, FPR3) G_protein Gαi/Gβγ FPR->G_protein Activates Ligand Formyl Peptide (e.g., fMLF, FMDP) Ligand->FPR Binds PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Cascade (ERK, p38) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Mediates PKC->MAPK Activates NADPH_oxidase NADPH Oxidase PKC->NADPH_oxidase Activates MAPK->Chemotaxis Regulates ROS ROS Production (Superoxide) NADPH_oxidase->ROS

FPR Signaling Pathway Diagram

Quantitative Comparison of Compounds Targeting the FPR Pathway

The following table summarizes the available quantitative data for several well-characterized compounds that act on the FPR pathway. This data is essential for comparing their potency and selectivity.

CompoundTarget(s)Mechanism of ActionIC50 / EC50Reference Assay
fMLF (N-Formyl-Met-Leu-Phe)FPR1 > FPR2AgonistEC50: ~1 nM (FPR1)Chemotaxis, Calcium Mobilization, Superoxide (B77818) Production
Boc-MLF (Boc-Met-Leu-Phe)FPR1AntagonistIC50: 0.63 µMInhibition of fMLF-induced superoxide production
WRW4 FPR2/ALXAntagonistIC50: 0.23 µMInhibition of WKYMVm binding to FPR2
Compound 43 FPR1 and FPR2/ALXAgonistEC50: 44 nM (FPR2)Calcium Mobilization in hFPRL1-transfected cells
Quin-C7 FPR2/ALXAntagonist-Anti-inflammatory activity in vivo

Experimental Protocols

Detailed methodologies for key assays used to characterize compounds targeting the FPR pathway are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of GPCR activation.

Calcium Mobilization Assay Workflow cluster_workflow Experimental Workflow start Start cell_prep Prepare Cells (e.g., neutrophils, FPR-transfected cells) start->cell_prep dye_loading Load Cells with Calcium-sensitive Dye (e.g., Fura-2 AM, Fluo-4 AM) cell_prep->dye_loading wash Wash Cells dye_loading->wash add_compound Add Test Compound (Agonist or Antagonist + Agonist) wash->add_compound measure_fluorescence Measure Fluorescence (Plate Reader or Flow Cytometer) add_compound->measure_fluorescence data_analysis Data Analysis (Calculate EC50 or IC50) measure_fluorescence->data_analysis end End data_analysis->end

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Preparation: Isolate primary neutrophils from fresh blood or culture cells stably expressing the FPR of interest (e.g., HL-60 or HEK293 cells).

  • Dye Loading: Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) and incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at 37°C in the dark.

  • Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.

  • Compound Addition: Aliquot the cell suspension into a microplate. For agonist testing, add varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist (e.g., fMLF).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader or flow cytometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration, a key physiological response mediated by FPRs.

Protocol:

  • Cell Preparation: Isolate and label neutrophils or other migratory cells with a fluorescent dye (e.g., Calcein AM).

  • Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Chemoattractant Gradient: Add buffer containing various concentrations of the test compound (chemoattractant) to the lower wells.

  • Cell Seeding: Add the labeled cells to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator to allow cell migration towards the chemoattractant.

  • Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber by measuring the fluorescence in a plate reader.

  • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration to determine the chemotactic index and EC50.

Superoxide Production Assay

This assay measures the production of superoxide anions, a key component of the oxidative burst in phagocytes, upon FPR activation.

Protocol:

  • Cell Preparation: Isolate fresh neutrophils.

  • Assay Setup: Resuspend the neutrophils in a buffer containing a detection reagent for superoxide, such as cytochrome c or luminol.

  • Compound Stimulation: Add the test compound (agonist) to the cell suspension. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

  • Measurement:

    • Cytochrome c reduction: Measure the change in absorbance at 550 nm over time using a spectrophotometer.

    • Luminol-dependent chemiluminescence: Measure the light emission using a luminometer.

  • Data Analysis: Calculate the rate of superoxide production and plot it against the compound concentration to determine the EC50 or IC50.

Conclusion

The formyl peptide receptor pathway is a critical mediator of the innate immune response, making it an attractive target for therapeutic intervention in inflammatory diseases. While a variety of synthetic and natural compounds have been identified as modulators of this pathway, a thorough understanding of their comparative pharmacology is essential for drug development. This guide provides a summary of the available quantitative data for key FPR agonists and antagonists, along with detailed protocols for their characterization. The absence of specific data for this compound highlights the need for further research to fully elucidate the structure-activity relationships of formyl peptides and to identify novel therapeutic agents targeting this important pathway. Researchers are encouraged to utilize the provided methodologies to investigate the activity of novel compounds, including this compound, to expand our understanding of FPR pharmacology.

References

Comparative Analysis of FMDP: Potency and Selectivity in Focus

Author: BenchChem Technical Support Team. Date: December 2025

While specific public data for a compound designated "FMDP" as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) is not available in the current scientific literature, this guide provides a comparative analysis of several well-characterized mGluR5 PAMs. This resource is intended for researchers, scientists, and drug development professionals, offering insights into the potency, selectivity, and evaluation of this important class of neuromodulators.

This guide will present a comparative overview of prominent mGluR5 PAMs, drawing on published data for compounds such as 3,3'-Difluorobenzaldazine (DFB), VU0360172, CDPPB, ADX-47273, and VU0409551. These compounds serve as valuable benchmarks for understanding the therapeutic potential and challenges associated with modulating mGluR5.

Comparative Potency and Selectivity of mGluR5 PAMs

The efficacy of a PAM is determined by its potency (the concentration required to produce a given effect) and its selectivity (the degree to which it acts on the intended target versus other receptors). The following table summarizes available data for several key mGluR5 PAMs.

Table 1: Comparative Data for Selected mGluR5 Positive Allosteric Modulators

CompoundPotency (EC₅₀)Target Receptor(s)Assay MethodNoted Selectivity
DFB 2-5 µM[1]Human and Rat mGluR5Fluorometric Ca²⁺ Assay[1]Selective for mGluR5[1]
VU0360172 In vivo activity demonstratedmGluR5Reversal of amphetamine-induced hyperlocomotion[2]Selective for mGluR5[2]
CDPPB ~280 nM[2]mGluR5Not specified in abstractsNot specified in abstracts
ADX-47273 In vivo activity demonstratedmGluR5Not specified in abstractsSelective mGluR5 PAM[2][3]
VU0409551 235 nM[4]Rat mGluR5Glutamate potentiation in R10A cells[4]Highly selective for mGluR5 over mGluR1, 2, 3, 4, 6, 7, and 8[4]

Standardized Experimental Protocols

The characterization of mGluR5 PAMs relies on a series of standardized in vitro and in vivo assays. The following protocols are generalized from methodologies described in the scientific literature.

In Vitro Potency and Selectivity Assessment: Fluorometric Calcium Mobilization Assay

This is a primary assay for quantifying the potency of mGluR5 PAMs.

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human or rat mGluR5.

  • Assay Preparation: Plate cells in 96-well microplates and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add varying concentrations of the test PAM to the cell plates.

  • Receptor Stimulation: Apply a sub-maximal concentration (EC₂₀) of glutamate to stimulate the mGluR5 receptor.

  • Signal Detection: Measure the resulting increase in intracellular calcium via a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: Determine the EC₅₀ value of the PAM by plotting the potentiation of the glutamate response against the PAM concentration.

  • Selectivity Profiling: To assess selectivity, the same protocol is performed on cell lines expressing other mGluR subtypes. A lack of significant potentiation indicates selectivity for mGluR5.[4]

Visualizing the Molecular Environment

The mGluR5 Signaling Cascade and PAM Intervention

The following diagram illustrates the canonical Gq-coupled signaling pathway of mGluR5 and the point of intervention for a positive allosteric modulator.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Glutamate Glutamate Glutamate->mGluR5 Binds to Orthosteric Site PAM PAM PAM->mGluR5 Binds to Allosteric Site Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: mGluR5 signaling and PAM modulation.

A Typical Workflow for mGluR5 PAM Characterization

The discovery and development of a novel mGluR5 PAM follows a structured experimental workflow, from initial screening to in vivo testing.

Experimental_Workflow cluster_Discovery Discovery cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Assessment HTS High-Throughput Screening Hit_Validation Hit Validation HTS->Hit_Validation Potency Potency (EC₅₀) Hit_Validation->Potency Selectivity Selectivity Profiling Potency->Selectivity Mechanism Mechanism of Action Selectivity->Mechanism Pharmacokinetics Pharmacokinetics (PK) Mechanism->Pharmacokinetics Efficacy Efficacy in Animal Models Pharmacokinetics->Efficacy

References

Independent Verification of FMDP Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an objective evaluation of N-formyl-methionyl-leucyl-phenylalanine (fMLP or FMDP) and its alternatives is crucial for advancing studies in inflammation, immunology, and related fields. This guide provides a comparative analysis of this compound's performance against other key chemoattractants, supported by experimental data from published research. Detailed methodologies for key experiments are also included to facilitate independent verification.

Comparative Performance of Chemoattractants

The following tables summarize quantitative data on the binding affinity and functional potency of this compound and its alternatives in engaging neutrophil granulocytes, a key cell type in the innate immune response.

Table 1: Receptor Binding Affinity of this compound and Competitors

CompoundReceptorCell Type/SystemKi (nM)
fMLP (this compound) FPR1Human Neutrophils1.1 - 25
Cyclosporin HFPR1Human Neutrophils~10
BOC-FLFLFFPR1Human Neutrophils230[1]
Compound 10 (Chromone analog)FPR1FPR1-HL60 cells~100[2]

Table 2: Potency (EC50) of Chemoattractants in Inducing Neutrophil Chemotaxis

ChemoattractantEC50 (nM)Cell Type
fMLP (this compound) 0.1 - 10Human Neutrophils
C5a0.1 - 1Human Neutrophils
LTB41 - 10Human Neutrophils
IL-81 - 10Human Neutrophils

Table 3: Potency (EC50) of Chemoattractants for Other Neutrophil Functions

ChemoattractantCellular ResponseEC50 (nM)Cell Type
fMLP (this compound) Superoxide Production~20[3]Human Neutrophils
fMLP (this compound) Intracellular Ca2+ Mobilization0.5 - 5Human Neutrophils
C5aLeukotriene Release>10Human Neutrophils[4]
IL-8Leukotriene Release>10Human Neutrophils[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental setups, the following diagrams are provided in the DOT language for use with Graphviz.

This compound Signaling Pathway in Neutrophils

This diagram illustrates the primary signaling cascade initiated by the binding of fMLP to its high-affinity receptor, FPR1, on neutrophils. This interaction activates G-proteins, leading to downstream signaling events that orchestrate various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

FMDP_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Responses fMLP fMLP FPR1 FPR1 fMLP->FPR1 Binds G_protein Gαi/Gβγ FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis ERK1_2 ERK1/2 PKC->ERK1_2 Degranulation Degranulation PKC->Degranulation Akt Akt PI3K->Akt p38_MAPK p38 MAPK Akt->p38_MAPK p38_MAPK->Chemotaxis Superoxide_Production Superoxide Production ERK1_2->Superoxide_Production Chemotaxis_Workflow Start Start Prepare_Agarose_Plate Prepare Agarose-Coated Petri Dish Start->Prepare_Agarose_Plate Cut_Wells Cut Wells in Agarose Prepare_Agarose_Plate->Cut_Wells Load_Cells Load Neutrophils into one well Cut_Wells->Load_Cells Load_Chemoattractant Load Chemoattractant (e.g., fMLP) into adjacent well Cut_Wells->Load_Chemoattractant Incubate Incubate at 37°C Load_Cells->Incubate Load_Chemoattractant->Incubate Image_Acquisition Acquire Images of Migrating Cells Incubate->Image_Acquisition Analyze_Data Analyze Cell Migration Tracks Image_Acquisition->Analyze_Data End End Analyze_Data->End

References

Unveiling the Molecular Target of FMDP: A Comparative Guide to Glucosamine-6-Phosphate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of FMDP and its alternatives, all targeting the enzyme glucosamine-6-phosphate synthase. This document delves into the experimental data confirming this interaction, details the methodologies for key experiments, and visualizes the associated biological pathways and workflows.

N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid, commonly known as this compound, has been identified as a potent and selective inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase). This enzyme is a crucial player in the hexosamine biosynthetic pathway, making it an attractive target for antimicrobial and antidiabetic drug development. This guide will compare the inhibitory activities of this compound and other known inhibitors of GlcN-6-P synthase, providing a clear overview of their performance based on available experimental data.

Comparative Analysis of Glucosamine-6-Phosphate Synthase Inhibitors

The inhibitory potential of this compound and its alternatives against glucosamine-6-phosphate synthase has been evaluated in numerous studies. The following table summarizes the key quantitative data, including IC50 and Ki values, for these compounds. A lower value indicates a higher inhibitory potency.

InhibitorTarget Enzyme SourceIC50KiNotes
This compound Candida albicans4 µM0.1 µM[1]Irreversible inhibitor, acts as a glutamine analog.[1][2]
Bacterial and Yeast15–21 µM[1]-
ADGP Candida albicans230 µM[3]35 µM (competitive with Fru-6-P), 130 µM (non-competitive with L-glutamine)[3]Transition state analogue inhibitor.[4]
Anticapsin Escherichia coli-2.5 µM (Kinact)[2]Irreversible inhibitor, glutamine analog.[2][5]
Candida albicans-9.5 µM (Kinact)[5]
DON Baker's Yeast--Time- and concentration-dependent inactivation.
Tetaine (Bacilysin) ---Natural dipeptide antibiotic, contains anticapsin.[1]
FCDP Bacterial and Yeast82–100 µM[1]85 µM[5]This compound analog.
Kanosamine-6-phosphate --5.9 mM (competitive with Fru-6-P)[1]Competitive inhibitor with respect to Fructose-6-Phosphate.[1]

Experimental Protocols

The confirmation of glucosamine-6-phosphate synthase as the molecular target for this compound and the comparative analysis of its inhibitors rely on robust enzymatic assays. Below are detailed methodologies for the key experiments cited.

Glucosamine-6-Phosphate Synthase Activity Assay (Elson-Morgan Method)

This colorimetric assay is a widely used method to determine the activity of glucosamine-6-phosphate synthase by quantifying the amount of glucosamine-6-phosphate produced.

Principle: The Elson-Morgan method is based on the reaction of N-acetylglucosamine (formed from glucosamine-6-phosphate) with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an alkaline solution to produce a colored product that can be measured spectrophotometrically.[6][7][8]

Materials:

  • Purified glucosamine-6-phosphate synthase

  • L-glutamine

  • D-fructose-6-phosphate

  • Assay buffer (e.g., 25 mM phosphate (B84403) buffer, pH 6.8, containing 1 mM EDTA and 1 mM dithiothreitol)[3]

  • Inhibitor stock solutions (e.g., this compound, ADGP)

  • Acetic anhydride (B1165640) solution

  • Potassium tetraborate (B1243019) solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in a mixture of concentrated HCl and ethanol)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the assay buffer, L-glutamine, and D-fructose-6-phosphate at their optimal concentrations.

    • Add the desired concentration of the inhibitor (or vehicle for control).

    • Initiate the reaction by adding the purified glucosamine-6-phosphate synthase.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction, for example, by heat inactivation.

  • Colorimetric Detection:

    • To the reaction mixture, add acetic anhydride to acetylate the glucosamine-6-phosphate.

    • Heat the mixture to facilitate the acetylation.

    • Add potassium tetraborate and heat again.

    • After cooling, add Ehrlich's reagent and incubate to allow color development.

    • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 585 nm).[6][9]

  • Quantification:

    • Create a standard curve using known concentrations of glucosamine-6-phosphate to determine the concentration of the product in the enzymatic reaction.

Determination of IC50 and Ki Values

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the enzyme's activity by 50%.

Procedure:

  • Perform the enzyme activity assay as described above with a fixed, saturating concentration of the substrate.

  • Use a range of increasing concentrations of the inhibitor.

  • Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

  • The IC50 value is the inhibitor concentration at which the curve shows 50% of the maximal enzyme activity.[10][11]

Ki Determination: The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme.

Procedure:

  • Perform a series of enzyme activity assays with varying concentrations of both the substrate and the inhibitor.

  • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

  • From the Lineweaver-Burk plots, determine the apparent Km for each inhibitor concentration.

  • Create a secondary plot of the apparent Km values against the inhibitor concentrations. The slope of this line is Km/Ki, and the y-intercept is the true Km, allowing for the calculation of Ki.[10] For irreversible inhibitors, the inactivation constant (Kinact) is often determined, which involves measuring the rate of enzyme inactivation at different inhibitor concentrations.[5]

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the relevant biological pathway and experimental workflows.

experimental_workflow cluster_screening Initial Screening cluster_confirmation Hit Confirmation and Characterization cluster_validation Target Validation start Library of Potential Inhibitors screen High-Throughput Screening (Enzyme Activity Assay) start->screen hits Initial Hits screen->hits dose_response Dose-Response Curves (IC50 Determination) hits->dose_response kinetics Enzyme Kinetic Studies (Ki Determination, Mechanism of Inhibition) dose_response->kinetics selectivity Selectivity Assays (Against other enzymes) kinetics->selectivity cell_based Cell-Based Assays (e.g., antifungal activity) selectivity->cell_based target_engagement Direct Target Engagement Studies cell_based->target_engagement validated_inhibitor Validated Inhibitor (e.g., this compound) target_engagement->validated_inhibitor

Caption: Experimental workflow for identifying and validating enzyme inhibitors.

hexosamine_biosynthetic_pathway cluster_glycolysis Glycolysis glucose Glucose g6p Glucose-6-Phosphate glucose->g6p Glycolysis f6p Fructose-6-Phosphate g6p->f6p gfat Glucosamine-6-Phosphate Synthase (GFAT) f6p->gfat gln6p Glucosamine-6-Phosphate gnpat Glucosamine-Phosphate N-Acetyltransferase gln6p->gnpat glcnac6p N-Acetyl-Glucosamine-6-Phosphate pgm3 Phosphoacetylglucosamine Mutase glcnac6p->pgm3 glcnac1p N-Acetyl-Glucosamine-1-Phosphate uap1 UDP-N-Acetylglucosamine Pyrophosphorylase glcnac1p->uap1 udp_glcnac UDP-N-Acetyl-Glucosamine glycoproteins Glycoproteins, Glycolipids, Proteoglycans udp_glcnac->glycoproteins gfat->gln6p glu Glutamate gfat->glu gnpat->glcnac6p pgm3->glcnac1p uap1->udp_glcnac This compound This compound This compound->gfat gln Glutamine gln->gfat

References

Navigating the Labyrinth of Reproducibility in Factored Markov Decision Process Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The promise of Factored Markov Decision Processes (FMDPs) in modeling complex sequential decision-making problems, particularly relevant in fields like drug discovery and personalized medicine, is immense. By exploiting the inherent structure of a problem, FMDPs can offer scalable solutions where traditional Markov Decision Processes (MDPs) falter. However, the path from a published result to a reproducible experiment is often fraught with challenges, a reality that plagues the broader field of reinforcement learning (RL). This guide provides an objective comparison of FMDPs with alternative models, supported by available experimental data, and offers a detailed framework for enhancing the reproducibility of experiments involving this powerful tool.

The Reproducibility Challenge in FMDP Research

The core challenge in assessing the reproducibility of this compound-based experiments lies in the inherent complexities of these models and the broader "reproducibility crisis" in machine learning.[1][2] Several factors contribute to this challenge:

  • Algorithmic and Environmental Variance: The performance of RL algorithms, including those used for FMDPs, can be highly sensitive to sources of randomness, such as the initialization of parameters and the stochastic nature of the environment.[1]

  • Hyperparameter Sensitivity: The choice of hyperparameters can significantly impact the outcome of an experiment, and these are not always reported in full detail in publications.

  • Lack of Standardized Evaluation: The absence of universally accepted benchmarking suites and evaluation protocols for FMDPs makes direct comparison of results across different studies difficult.

While formal replicability in reinforcement learning is an active area of research, practical reproducibility often relies on meticulous documentation and the availability of open-source code and datasets.[2]

Performance Comparison: FMDPs vs. Alternatives

Factored MDPs offer a significant advantage over traditional "flat" MDPs when the state space is large but possesses a modular structure. This is because FMDPs represent the transition and reward functions in a compact, factored form, often leading to exponential gains in computational efficiency.[3]

ModelKey CharacteristicsAdvantagesDisadvantagesTypical Applications
Factored MDP (this compound) State is represented by a set of variables; transition and reward functions are factored.Computationally efficient for structured problems with large state spaces.[3] Can handle problems with over 10^40 states.[3]Requires prior knowledge of the problem's factorization structure. The complexity can still be high if the factorization is not optimal.System administration, multi-agent planning, resource allocation.[4]
Flat MDP State is represented as a single, monolithic variable.Conceptually simple and well-understood.Suffers from the "curse of dimensionality"; impractical for large state spaces.Simple control problems, inventory management.
Partially Observable MDP (POMDP) The agent does not have complete information about the current state.Can model environments with uncertainty and noisy sensors.Computationally very expensive to solve optimally.Robotics with imperfect sensors, medical diagnosis.

Experimental Data Summary:

Direct, head-to-head comparisons of FMDPs against flat MDPs and POMDPs in a standardized, reproducible manner are scarce in the literature. However, individual studies showcase the performance of FMDPs in specific domains. For instance, in the "SysAdmin" problem, a common benchmark, approximate linear programming algorithms for factored MDPs have been shown to be significantly faster than approximate policy iteration methods, with the ability to handle larger and more complex basis functions leading to better policy values.[4]

Another study on efficient reinforcement learning in FMDPs introduced an algorithm, this compound-BF, whose regret (a measure of performance) is exponentially smaller than that of optimal algorithms for non-factored MDPs.[5]

Experimental Protocols for Enhancing Reproducibility

To improve the reproducibility of this compound experiments, we propose a detailed experimental protocol based on best practices in the broader machine learning and life sciences research communities.[6][7][8]

1. Detailed Model and Algorithm Specification:

  • This compound Structure: Explicitly define the state variables, their domains, the action space, and the complete factorization of the transition and reward functions.
  • Algorithm: Clearly state the specific this compound solution algorithm used (e.g., Approximate Linear Programming, Approximate Policy Iteration, this compound-BF).[3][5][9]
  • Hyperparameters: Provide a comprehensive list of all hyperparameters and their chosen values. This includes learning rates, discount factors, exploration parameters, and any parameters specific to the function approximation method used.

2. Environment and Data:

  • Environment Dynamics: If a simulated environment is used, provide the source code or a detailed description of its dynamics.
  • Dataset: If real-world data is used, make the dataset publicly available in a repository. Include a detailed description of the data collection and any preprocessing steps.

3. Computational Setup:

  • Hardware: Specify the hardware used for the experiments (CPU, GPU, memory).
  • Software: List all software dependencies, including the programming language, libraries, and their versions. The use of containerization tools like Docker is highly recommended to ensure a consistent software environment.

4. Evaluation Metrics and Procedure:

  • Metrics: Clearly define the performance metrics used (e.g., cumulative reward, regret, convergence speed, policy value).
  • Statistical Analysis: Report results as an average over multiple runs with different random seeds. Include measures of statistical significance and variance (e.g., standard deviation, confidence intervals).

5. Code and Data Availability:

  • Provide a link to a public repository (e.g., GitHub) containing the complete source code and any data used in the experiments.

Mandatory Visualizations

To facilitate a clear understanding of the experimental workflows and logical relationships within this compound research, the following diagrams are provided.

FMDP_Workflow cluster_problem_formulation Problem Formulation cluster_model_definition Model Definition cluster_solution Solution cluster_evaluation Evaluation Problem Define Real-World Problem Factorization Identify State Variables & Factorization Problem->Factorization FMDP_Model Construct this compound Model Factorization->FMDP_Model Algorithm Select & Apply This compound Algorithm FMDP_Model->Algorithm Policy Obtain Optimal Policy Algorithm->Policy Simulation Simulate Policy in Environment Policy->Simulation Performance Analyze Performance Metrics Simulation->Performance Reproducibility Assess Reproducibility Performance->Reproducibility Reproducibility->Problem Iterate & Refine

Caption: A high-level workflow for conducting and evaluating experiments involving Factored Markov Decision Processes.

Reproducibility_Factors cluster_inputs Key Inputs for Reproducibility Reproducibility Reproducible This compound Experiment Code Open Source Code Code->Reproducibility Data Public Datasets Data->Reproducibility Protocol Detailed Protocols Protocol->Reproducibility Environment Standardized Environments Environment->Reproducibility

Caption: Core components that contribute to achieving reproducible experiments in the context of FMDPs.

Conclusion

While Factored Markov Decision Processes offer a powerful framework for tackling complex, structured decision-making problems, the ability to reliably reproduce and compare experimental results remains a significant hurdle. This guide has provided a comparative overview of FMDPs, summarized available performance data, and, most importantly, presented a comprehensive set of experimental protocols designed to enhance reproducibility. By adopting these best practices, researchers, scientists, and drug development professionals can foster a more transparent and robust research ecosystem, ultimately accelerating progress in the application of FMDPs to real-world challenges.

References

A Side-by-Side Comparison of 6-[18F]fluoro-L-m-tyrosine (FMDP) and its Analogs for PET Imaging of Dopaminergic Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of 6-[18F]fluoro-L-m-tyrosine (also known as FMDP or 6-FMT) and its key analogs used in Positron Emission Tomography (PET) imaging to assess the integrity of the presynaptic dopaminergic system. This comparison is supported by experimental data from preclinical studies, with a focus on quantitative performance metrics, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

The visualization and quantification of dopamine (B1211576) synthesis and storage in the living brain are crucial for understanding the pathophysiology of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1] PET imaging with radiolabeled amino acid analogs that act as substrates for aromatic L-amino acid decarboxylase (AAAD), a key enzyme in the dopamine synthesis pathway, has become an invaluable tool in this field.[2]

6-[18F]fluoro-L-DOPA ([18F]FDOPA) was the first and remains a widely used tracer for this purpose.[1][2] However, its utility is complicated by peripheral metabolism by catechol-O-methyltransferase (COMT), which can degrade the signal-to-noise ratio and complicate kinetic modeling.[2][3] This led to the development of non-catecholic analogs, such as the fluorinated m-tyrosine derivatives, which are not substrates for COMT.[1][3]

This guide focuses on a direct comparison of 6-[18F]fluoro-L-m-tyrosine (this compound/6-FMT) with its isomers, 2-[18F]fluoro-L-m-tyrosine (2-FMT) and 4-[18F]fluoro-L-m-tyrosine (4-FMT), another analog 6-[18F]fluoro-fluoromethylene-DL-m-tyrosine (6-F-FMMT), and the benchmark tracer, 6-[18F]fluoro-L-DOPA (6-FDOPA).

Quantitative Performance Comparison

The following table summarizes the in vivo performance of this compound and its analogs based on a comparative study in rhesus monkeys. The data highlights key parameters for evaluating PET tracers for neuroimaging: the uptake rate constant (K_i_), which reflects the rate of tracer trapping in the brain, and the striatum-to-cerebellum ratio, which indicates the specificity of the signal in the dopamine-rich striatum versus a reference region with sparse dopaminergic innervation.

TracerMean Uptake Rate Constant (K_i_) (min⁻¹)Striatum/Cerebellum Ratio (at 85 min post-injection)Reference
6-[18F]fluoro-L-m-tyrosine (this compound/6-FMT) 0.0195.8[4]
2-[18F]fluoro-L-m-tyrosine (2-FMT)Lower than 6-FDOPA2.1 - 2.8[4]
6-[18F]fluoro-fluoromethylene-DL-m-tyrosine (6-F-FMMT)Lower than 6-FDOPA2.1 - 2.8[4]
6-[18F]fluoro-L-DOPA (6-FDOPA)Approx. 0.0095 (half of 6-FMT)2.8[1][4]

Note: The values for 2-FMT and 6-F-FMMT were reported as being in a similar range to each other and lower than 6-FDOPA, but a precise mean value was not provided in the primary source.

These data demonstrate the superior performance of 6-[18F]FMT in visualizing dopamine terminals in the primate brain, with an uptake rate constant twice that of 6-[18F]FDOPA and a significantly higher striatum-to-cerebellum ratio, indicating better image contrast and specificity.[4]

Signaling Pathway and Mechanism of Action

This compound and its analogs are amino acid precursors that are transported into the brain and taken up by dopaminergic neurons. Inside the neuron, they serve as substrates for the enzyme aromatic L-amino acid decarboxylase (AAAD), which converts them into their respective dopamine analogs. These fluorinated dopamine analogs are then trapped within the presynaptic vesicles, allowing for their detection by PET. The intensity of the PET signal is therefore proportional to the activity of AAAD, providing a measure of dopamine synthesis capacity.

Dopamine Synthesis and Tracer Metabolism Dopamine Synthesis and PET Tracer Metabolism Pathway cluster_blood_brain_barrier Blood-Brain Barrier cluster_presynaptic_neuron Presynaptic Dopaminergic Neuron L-Tyrosine L-Tyrosine L-Tyrosine_neuron L-Tyrosine L-Tyrosine->L-Tyrosine_neuron LAT1 Transporter This compound / Analogs This compound / Analogs This compound / Analogs_neuron This compound / Analogs This compound / Analogs->this compound / Analogs_neuron LAT1 Transporter L-DOPA L-DOPA L-Tyrosine_neuron->L-DOPA Tyrosine Hydroxylase AAAD AAAD This compound / Analogs_neuron->AAAD L-DOPA->AAAD Dopamine Dopamine Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage Fluorodopamine Analog Fluorodopamine Analog Fluorodopamine Analog->Vesicular Storage Trapped Signal AAAD->Dopamine from L-DOPA AAAD->Fluorodopamine Analog from this compound/Analogs Experimental Workflow Experimental Workflow for PET Imaging Start Start Radiotracer Synthesis Radiotracer Synthesis Start->Radiotracer Synthesis Animal Preparation Animal Preparation Radiotracer Synthesis->Animal Preparation PET Scan PET Scan Animal Preparation->PET Scan Blood Sampling Blood Sampling PET Scan->Blood Sampling Data Analysis Data Analysis PET Scan->Data Analysis Metabolite Analysis (HPLC) Metabolite Analysis (HPLC) Blood Sampling->Metabolite Analysis (HPLC) Metabolite Analysis (HPLC)->Data Analysis End End Data Analysis->End

References

Unveiling the Antifungal Potential of FMDP: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the validated effects of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), a potent inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase). We delve into its mechanism of action, compare its efficacy with other alternatives, and provide detailed experimental methodologies to support further research and development in the antifungal domain.

Mechanism of Action: Targeting the Fungal Cell Wall Integrity

This compound exerts its antifungal activity by irreversibly inhibiting glucosamine-6-phosphate synthase, a crucial enzyme in the hexosamine biosynthesis pathway.[1][2][3] This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the synthesis of chitin (B13524) and mannoproteins, which are vital components of the fungal cell wall.[4][5] By blocking this pathway, this compound disrupts cell wall synthesis, leading to morphological distortions, osmotic instability, and ultimately, fungal cell death.[4]

The dipeptide derivative, Nva-FMDP, utilizes a "warhead delivery" mechanism, where it is transported into the fungal cell via peptide permeases and then cleaved by intracellular peptidases to release the active this compound molecule.[4][6]

The Hexosamine Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the key steps in the hexosamine biosynthesis pathway and the point of inhibition by this compound.

Hexosamine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthesis Pathway cluster_inhibition Inhibition Glucose Glucose Fructose_6P Fructose_6P Glucose->Fructose_6P Multiple Steps GlcN_6P_Synthase Glucosamine-6-Phosphate Synthase (GFAT) Fructose_6P->GlcN_6P_Synthase Glutamine Glutamine Glutamine->GlcN_6P_Synthase Glucosamine_6P Glucosamine-6-Phosphate GlcN_6P_Synthase->Glucosamine_6P L-Glutamate UDP_GlcNAc UDP-N-Acetylglucosamine Glucosamine_6P->UDP_GlcNAc Multiple Steps Chitin_Mannoproteins Chitin & Mannoproteins (Fungal Cell Wall) UDP_GlcNAc->Chitin_Mannoproteins This compound This compound This compound->GlcN_6P_Synthase Inhibits

Inhibition of the Hexosamine Biosynthesis Pathway by this compound.

Comparative Efficacy of this compound and Derivatives

The following tables summarize the in vitro and in vivo antifungal activities of this compound and its derivatives against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of this compound and Nva-FMDP

CompoundFungal SpeciesMIC Range (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound Candida albicans--[7]
Candida albicans (50 clinical strains)-2.2[8]
Nva-FMDP Candida albicans0.05 - 50-[9]
Cryptococcus neoformans--[8]
Aspergillus spp.--[8]
Candida auris (Fluconazole-resistant)8 (50-60% growth inhibition)-[10]

Table 2: In Vivo Antifungal Activity of Nva-FMDP in a Murine Candidiasis Model

CompoundParameterValueReference(s)
Nva-FMDP PD₅₀/₁₀ (mg/kg)5.0[8]
CD₅₀/₁₀ (mg/kg)1.63[8]
LD₅₀ (mg/kg, i.v.)>300[8]

Table 3: Inhibitory Activity against Glucosamine-6-Phosphate Synthase

CompoundEnzyme SourceIC₅₀ (µM)Kᵢ (µM)Reference(s)
This compound Candida albicans40.1[1][7]
Bacterial and Yeast15 - 21-[1]
Acetoxymethyl ester of this compound Candida albicans11.5-[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of antifungal agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

1. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound or Nva-FMDP) is prepared in a suitable solvent.

  • Serial twofold dilutions of the compound are made in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.[11]

2. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium.

  • A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[14]

  • The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.

  • The plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.[11]

Glucosamine-6-Phosphate Synthase Activity Assay

The activity of GlcN-6-P synthase and the inhibitory effect of compounds like this compound can be measured by quantifying the amount of glucosamine-6-phosphate (GlcN-6P) produced.[15][16]

1. Reaction Mixture Preparation:

  • The assay is typically performed in a buffer solution (e.g., PBS) containing the substrates D-fructose-6-phosphate and L-glutamine.

  • The enzyme (purified GlcN-6-P synthase) is added to initiate the reaction.

  • For inhibitor studies, the enzyme is pre-incubated with the inhibitor (e.g., this compound) before adding the substrates.

2. Incubation:

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

3. Reaction Termination and Product Quantification:

  • The enzymatic reaction is stopped, for example, by heat inactivation.

  • The amount of GlcN-6P formed is determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation of GlcN-6P and subsequent reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be measured spectrophotometrically at approximately 585 nm.[16][17]

  • Alternatively, methods like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) can be used for more precise quantification of the product.[15]

4. Data Analysis:

  • The enzyme activity is calculated based on the amount of product formed over time.

  • For inhibition studies, the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting enzyme activity against a range of inhibitor concentrations.

Experimental Workflow for Antifungal Drug Evaluation

The following diagram outlines a typical workflow for the evaluation of a novel antifungal agent.

Antifungal_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation MIC_Determination MIC Determination (Broth Microdilution) Mechanism_of_Action Mechanism of Action Studies MIC_Determination->Mechanism_of_Action Enzyme_Assay Enzyme Inhibition Assay (GlcN-6-P Synthase) Enzyme_Assay->Mechanism_of_Action Animal_Model Animal Model of Infection (e.g., Murine Candidiasis) Mechanism_of_Action->Animal_Model Efficacy_Testing Efficacy Testing (PD₅₀, CD₅₀) Animal_Model->Efficacy_Testing Toxicity_Testing Toxicity Testing (LD₅₀) Animal_Model->Toxicity_Testing Compound_Synthesis Compound Synthesis (e.g., this compound, Nva-FMDP) Compound_Synthesis->MIC_Determination Compound_Synthesis->Enzyme_Assay

Workflow for the preclinical evaluation of antifungal agents.

References

Safety Operating Guide

Proper Disposal Procedures for FMDP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must handle FMDP with care, assuming it may possess hazardous properties based on related chemical structures. The following procedures are based on best practices for managing laboratory chemical waste.

Hazard Assessment and Safety Precautions

Due to the lack of a specific SDS for this compound, a conservative approach to its handling is recommended. Based on the hazard profiles of similar chemical compounds, such as 3-(3,4-Methylenedioxyphenyl)propionic acid and DL-2,3-Diaminopropionic acid monohydrochloride, this compound should be treated as a potentially hazardous substance.

Table 1: Potential Hazards Associated with this compound Based on Structurally Similar Compounds

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid ingestion, direct skin contact, and inhalation of dust or aerosols.
Skin Corrosion/Irritation May cause skin irritation.[1]Wear appropriate chemical-resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.[1]Wear safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation if inhaled.[1]Handle in a well-ventilated area or a chemical fume hood.

Proper Disposal Protocol for this compound

The following step-by-step protocol should be followed for the disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with general hazardous waste regulations.

Step 1: Waste Identification and Segregation

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid" and its CAS number "96920-07-9".

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Keep it separate from non-hazardous laboratory trash.

Step 2: Personal Protective Equipment (PPE)

  • Before handling this compound waste, all personnel must wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

Step 3: Containerization

  • Primary Container: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The container should have a secure screw-top lid.

  • Secondary Containment: Place the primary waste container in a larger, durable, and chemically resistant secondary container to prevent spills.

Step 4: Waste Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and clearly marked.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Step 5: Disposal

  • Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

FMDP_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate label_container Label Waste Container segregate->label_container place_in_container Place Waste in Primary Container label_container->place_in_container seal_container Securely Seal Container place_in_container->seal_container secondary_containment Place in Secondary Containment seal_container->secondary_containment store_waste Store in Designated Area secondary_containment->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_process Waste Disposed by Licensed Contractor contact_ehs->end_process

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling FMDP

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of a substance designated as FMDP (Fluoromethyldeshydroxypyrovalerone). As of the date of this document, a specific Safety Data Sheet (SDS) with comprehensive toxicological and physicochemical data for this compound is not publicly available. Therefore, this guidance is based on a precautionary approach, treating this compound as a potent, hazardous compound. All procedures must be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

This guide is intended for researchers, scientists, and drug development professionals. It provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe laboratory environment.

I. Hazard Assessment and Risk Mitigation

Given the unknown toxicological profile of this compound, a conservative approach to hazard assessment is mandatory. It should be assumed that this compound is a potent psychoactive substance with potential for high acute and chronic toxicity.

Key Principles:

  • Assume High Potency: In the absence of data, treat this compound as a highly potent compound with a low Occupational Exposure Limit (OEL).

  • Engineering Controls as Primary Barrier: Utilize containment solutions to minimize exposure.

  • Personal Protective Equipment (PPE) as a Secondary Barrier: Select PPE that provides the highest level of protection.

  • Decontamination is Critical: Implement rigorous decontamination procedures for all surfaces and equipment.

  • Waste Segregation and Disposal: Manage all this compound-contaminated waste as hazardous.

A risk assessment should be performed before any new or modified procedure involving this compound. This assessment should identify potential hazards, evaluate risks, and determine appropriate control measures.

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls are the primary means of protection.[1]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[1]

III. Operational Plan: Step-by-Step Guidance

A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.

1. Compound Receipt and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage in a designated containment area.
  • Log the compound into the chemical inventory.
  • Store this compound in a secure, well-ventilated, and clearly labeled location, away from incompatible materials. Access should be restricted to authorized personnel.

2. Engineering Controls:

  • All manipulations of this compound powder (e.g., weighing, aliquoting, and preparing stock solutions) must be conducted in a certified chemical fume hood, a glove box, or a similar containment device.
  • For operations with a high risk of aerosol generation, a powder containment hood or a Class II biological safety cabinet may be appropriate.

3. Weighing and Handling:

  • Before handling, ensure all necessary PPE is donned correctly.
  • Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
  • Work on a disposable, absorbent bench liner to contain any spills.
  • Handle the compound gently to minimize dust generation.

4. Decontamination:

  • All surfaces and equipment that come into contact with this compound must be decontaminated.
  • A suitable decontamination solution should be identified based on the chemical properties of this compound. If these are unknown, a general-purpose laboratory disinfectant with broad-spectrum activity can be used, followed by a thorough rinse with an appropriate solvent (e.g., ethanol, isopropanol) and then water.
  • Decontaminate all PPE before doffing.

IV. Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, disposable lab coats, weigh boats, and bench liners should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
  • Liquid Waste: All solutions containing this compound should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[1]
  • Sharps: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container.

2. Waste Disposal:

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.
  • Arrange for a licensed hazardous waste contractor for final disposal.
  • For larger quantities, chemical deactivation prior to disposal may be an option, but this requires a validated procedure. One potential method for psychoactive substances is adsorption onto activated carbon followed by incineration.

V. Experimental Protocols

Due to the lack of specific experimental data for this compound, this document cannot provide detailed methodologies for specific experiments. Researchers must develop their own standard operating procedures (SOPs) that incorporate the safety precautions outlined in this guide. All SOPs should be reviewed and approved by the institution's environmental health and safety department.

VI. Visualizations

Risk_Management_Workflow cluster_Plan Planning & Assessment cluster_Execute Execution with Controls cluster_Post Post-Experiment A Identify Need for this compound B Conduct Comprehensive Risk Assessment (Assume High Potency) A->B C Develop Standard Operating Procedure (SOP) B->C D Implement Engineering Controls (e.g., Fume Hood, Glove Box) C->D SOP Approved E Don Appropriate PPE (Based on Risk Assessment) D->E F Execute Experiment Following SOP E->F G Decontaminate Work Area and Equipment F->G Experiment Complete H Segregate and Dispose of Hazardous Waste G->H I Doff PPE and Personal Hygiene H->I

Caption: Risk Management Workflow for Handling this compound.

This diagram outlines the essential steps for safely managing the risks associated with handling the potent and poorly characterized compound, this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
FMDP
Reactant of Route 2
Reactant of Route 2
FMDP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.